Methyl 2-ethynylisonicotinate
Description
Properties
IUPAC Name |
methyl 2-ethynylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTZKPJQSJWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of the Ethynyl-Pyridine Scaffold
An In-depth Technical Guide to the Synthesis of Methyl 2-ethynylisonicotinate
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] When functionalized with an ethynyl group, the resulting molecule becomes a highly versatile building block. The alkyne moiety is not merely a rigid linker; it is a reactive handle for a multitude of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira couplings, and C-H activation reactions. Methyl 2-ethynylisonicotinate, the subject of this guide, embodies this strategic value. It combines the privileged pyridine-4-carboxylate structure with a reactive 2-ethynyl group, making it a precursor of significant interest for the synthesis of novel therapeutics and complex organic materials.[2][3] This guide provides a detailed exploration of its synthesis, grounded in mechanistic principles and practical laboratory protocols.
Part 1: Retrosynthetic Analysis and Strategic Planning
A robust synthetic plan begins with a logical deconstruction of the target molecule. For Methyl 2-ethynylisonicotinate, two primary retrosynthetic disconnections are considered, each leading to a distinct strategic approach.
-
C(sp)-C(sp²) Disconnection via Cross-Coupling: The most direct and powerful approach involves disconnecting the bond between the pyridine ring and the alkyne. This immediately suggests a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, between a halogenated methyl isonicotinate precursor and a suitable ethyne source. This is generally the preferred industrial and laboratory route.
-
Ester Bond Disconnection: An alternative strategy involves disconnecting the methyl ester group. This route presupposes the synthesis of the parent carboxylic acid, 2-ethynylisonicotinic acid, which would then be subjected to standard esterification conditions.
Caption: Retrosynthetic analysis of Methyl 2-ethynylisonicotinate.
Part 2: The Sonogashira Cross-Coupling Route: A Detailed Protocol
The Sonogashira coupling is the cornerstone reaction for synthesizing aryl alkynes.[4] Its reliability, functional group tolerance, and high yields make it the premier choice for this synthesis. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]
Mechanistic Rationale
The causality behind the Sonogashira reaction lies in two interconnected catalytic cycles. The primary palladium cycle achieves the cross-coupling, while a secondary copper cycle generates the reactive copper(I) acetylide species.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Methyl 2-iodisonicotinate), forming a Pd(II) intermediate.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide ligand to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form the crucial copper(I) acetylide intermediate.
-
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
This synthesis is performed in two sequential steps: the Sonogashira coupling using a protected alkyne, followed by deprotection. Trimethylsilylacetylene (TMSA) is the ideal ethynylating agent; it is a liquid, easy to handle, and the TMS group prevents self-coupling (Glaser coupling) and is readily removed.[6]
Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate [7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-iodisonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 eq), and copper(I) iodide (CuI; 0.05 eq).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq). The amine acts as both the base and a co-solvent.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the silyl-protected intermediate as a solid.
Step 2: Deprotection to Yield Methyl 2-ethynylisonicotinate
-
Setup: Dissolve the purified Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 eq) from the previous step in methanol (MeOH) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃; 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The mild basic conditions are sufficient to cleave the silicon-carbon bond. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with 1M HCl. Remove the methanol under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Final Product: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary: Key Reagents and Conditions
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection | Rationale |
| Key Substrate | Methyl 2-iodisonicotinate | Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Iodo-arenes show higher reactivity in oxidative addition than bromo-arenes.[4] |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | N/A | Standard, robust catalyst system for Sonogashira reactions.[8] |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Et₃N deprotonates the alkyne and scavenges HX. K₂CO₃ is a mild base for desilylation. |
| Solvent | THF / Et₃N | Methanol (MeOH) | Aprotic solvent for coupling; protic solvent for desilylation. |
| Temperature | 60 °C | Room Temperature | Moderate heat accelerates the coupling; deprotection is facile at ambient temperature. |
| Atmosphere | Inert (N₂ or Ar) | Ambient | Prevents degradation of the Pd(0) catalyst. |
Part 3: The Esterification Route: An Alternative Strategy
This approach reverses the order of operations, first establishing the 2-ethynylpyridine core and then introducing the methyl ester. This can be advantageous if 2-ethynylisonicotinic acid is a readily available starting material.
Workflow and Mechanism
The primary transformation in this route is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[9][10]
Caption: Workflow for the Fischer esterification of 2-ethynylisonicotinic acid.
Experimental Protocol: Fischer Esterification[11][12]
-
Setup: In a round-bottom flask, suspend 2-ethynylisonicotinic acid (1.0 eq) in a large excess of methanol (which acts as both reagent and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄; ~0.1-0.2 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-12 hours. The reaction is driven to completion by the large excess of methanol.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully dilute the residue with ice-cold water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify as needed by column chromatography or recrystallization.
Part 4: Product Purification and Characterization
Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.
Purification
-
Flash Column Chromatography: This is the most common method for purifying both the silylated intermediate and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the final product is a solid of sufficient crude purity, recrystallization can be an excellent final purification step to obtain highly crystalline material.
Characterization Data
The identity of Methyl 2-ethynylisonicotinate is confirmed using a combination of spectroscopic methods.
| Technique | Expected Observation |
| ¹H NMR | - Acetylenic Proton (C≡C-H): Singlet, ~3.5-4.0 ppm. - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm). - Methyl Ester Protons (-OCH₃): Singlet, ~3.9-4.1 ppm. |
| ¹³C NMR | - Ester Carbonyl (C=O): ~165 ppm. - Alkyne Carbons (C≡C): Two signals, ~80-90 ppm. - Pyridine Carbons: Signals in the aromatic region, ~120-150 ppm. - Methyl Carbon (-OCH₃): ~53 ppm.[11] |
| IR Spectroscopy | - C≡C-H stretch (terminal alkyne): Sharp, weak band at ~3300 cm⁻¹. - C≡C stretch: ~2100-2150 cm⁻¹. - C=O stretch (ester): Strong band at ~1720-1730 cm⁻¹. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight (162.05 g/mol for C₉H₇NO₂). |
Conclusion
The synthesis of Methyl 2-ethynylisonicotinate is most efficiently achieved via a two-step sequence involving a Sonogashira cross-coupling of a 2-halo-isonicotinate ester with a protected alkyne like TMSA, followed by a straightforward deprotection. This route offers high yields, excellent functional group tolerance, and operational simplicity. While the alternative strategy of esterifying 2-ethynylisonicotinic acid is viable, its practicality is contingent on the availability of the acid precursor. The final, purified product is a valuable and versatile building block, poised for use in diverse applications ranging from the construction of complex pharmaceutical agents to the development of novel functional materials.
References
-
BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. 1
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Link
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ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Link
-
BenchChem. (2025). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications. Link
-
Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-407. Link
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Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Pearson. (n.d.). Ester Reactions: Esterification Explained. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,5-disubstituted-2,4-bis-alkynylated imidazoles 4 by Sonogashira coupling reaction. Link
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Lonergan, M. C., et al. (2012). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Journal of Biological Chemistry, 287(10), 7688-7695. Link
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Barreca, M. L., et al. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2049. Link
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Tsantili-Kakoulidou, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 22(4), 404-432. Link
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- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. Buy Methyl 2-((trimethylsilyl)ethynyl)isonicotinate [smolecule.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-ethynylisonicotinate: Properties, Synthesis, and Applications
<_ _>
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-ethynylisonicotinate is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine ring functionalized with both a reactive terminal alkyne and a methyl ester, provides multiple avenues for synthetic modification. This guide offers a comprehensive overview of its core chemical properties, details a robust synthetic protocol, explores its key reactivity—particularly in cycloaddition and cross-coupling reactions—and discusses its applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction and Strategic Importance
Methyl 2-ethynylisonicotinate is a bifunctional reagent that bridges the fields of heterocyclic chemistry and alkyne chemistry. The pyridine core is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous approved drugs. The terminal alkyne group is a powerful functional handle, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2] This reaction's efficiency, specificity, and biocompatibility have made it a cornerstone of modern bioconjugation, drug discovery, and materials science.[] The methyl ester at the 4-position offers an additional site for modification, such as amidation, to further elaborate molecular structures. The strategic combination of these three features makes Methyl 2-ethynylisonicotinate a highly valuable precursor for constructing complex molecular architectures and generating libraries of compounds for biological screening.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. The properties of Methyl 2-ethynylisonicotinate and its common synthetic precursor, Methyl 2-((trimethylsilyl)ethynyl)isonicotinate, are summarized below.
Table 1: Physicochemical Properties
| Property | Methyl 2-ethynylisonicotinate | Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Source |
| Molecular Formula | C₉H₇NO₂ | C₁₂H₁₅NO₂Si | [4] |
| Molecular Weight | 161.16 g/mol | 233.34 g/mol | [4] |
| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | Methyl 2-((trimethylsilyl)ethynyl)pyridine-4-carboxylate | [4] |
| Appearance | Typically an off-white to yellow solid | Not specified, likely an oil or low-melting solid | |
| CAS Number | 907543-57-7 | 907543-56-6 |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.9-4.0 ppm), and a characteristic singlet for the terminal alkyne proton (~3.0-3.5 ppm). The chemical shifts of the pyridine protons will be in the aromatic region, typically between 7.5 and 8.8 ppm.
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (~165 ppm), the two sp-hybridized carbons of the alkyne (~80-90 ppm), the carbons of the pyridine ring (~120-150 ppm), and the methyl carbon of the ester (~52 ppm).[6]
-
IR Spectroscopy: The infrared spectrum provides key evidence for the main functional groups. A sharp, weak absorption around 3300 cm⁻¹ would confirm the C-H stretch of the terminal alkyne. A peak around 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. A strong carbonyl (C=O) stretch from the ester group is expected around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 161.16).
Synthesis Methodology: Sonogashira Cross-Coupling
The most reliable and widely adopted method for synthesizing Methyl 2-ethynylisonicotinate is a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] The synthesis is typically performed in two stages:
-
Coupling of a halogenated pyridine precursor (e.g., Methyl 2-chloro- or 2-bromoisonicotinate) with a protected alkyne, such as trimethylsilylacetylene (TMSA).
-
Deprotection of the silyl group to reveal the terminal alkyne.
The use of a protected alkyne like TMSA is a crucial experimental choice. It prevents the undesired side reaction of alkyne homo-coupling (Glaser coupling), which is often promoted by the copper co-catalyst, thereby improving the yield and purity of the desired product.[8]
Synthesis Workflow Diagram
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 4. Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Benchchem [benchchem.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl 2-ethynylisonicotinate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for methyl 2-ethynylisonicotinate, a key building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both an ethynyl and a methyl ester group, gives rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) possesses a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The strategic placement of the electron-withdrawing methyl ester and the π-rich ethynyl group on the pyridine core significantly influences its chemical reactivity and spectroscopic characteristics.
Figure 1: Chemical structure of Methyl 2-ethynylisonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 2-ethynylisonicotinate, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the acetylenic proton, and the methyl ester protons. The electron-withdrawing nature of the nitrogen atom and the ester group, along with the anisotropic effect of the alkyne, will influence the chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 1H | H-6 |
| ~7.80 | s | 1H | H-3 |
| ~7.60 | d | 1H | H-5 |
| ~3.95 | s | 3H | -OCH₃ |
| ~3.10 | s | 1H | ≡C-H |
Interpretation:
-
Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-6 proton, being adjacent to the electronegative nitrogen, will be the most downfield. The H-3 and H-5 protons will have chemical shifts influenced by the positions of the substituents.
-
Acetylenic Proton: The terminal alkyne proton typically resonates around δ 2-3 ppm.[2] Its singlet nature is due to the absence of adjacent protons for coupling. Long-range coupling with the pyridine protons may be observed with high-resolution instrumentation.
-
Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~152.0 | C-6 |
| ~148.0 | C-2 |
| ~140.0 | C-4 |
| ~125.0 | C-5 |
| ~122.0 | C-3 |
| ~83.0 | -C≡C-H |
| ~80.0 | -C≡C-H |
| ~53.0 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically around δ 165-175 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to nitrogen (C-2 and C-6) will be the most downfield.
-
Alkyne Carbons: The sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range.[3]
-
Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, typically appearing around δ 50-55 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-ethynylisonicotinate in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to span from 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio for all carbon signals, including quaternary carbons.[4]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 2-ethynylisonicotinate will be dominated by absorptions from the alkyne, ester, and pyridine moieties.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2150 | Medium, Sharp | C≡C stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C and C=N stretches (pyridine ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
Interpretation:
-
Terminal Alkyne: The presence of a terminal alkyne is definitively confirmed by two characteristic peaks: a strong and sharp ≡C-H stretch at approximately 3300 cm⁻¹ and a medium, sharp C≡C triple bond stretch around 2150 cm⁻¹.[2]
-
Ester Group: A strong absorption band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester.[2] Additionally, strong C-O stretching bands will be present in the 1300-1100 cm⁻¹ region.
-
Pyridine Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For methyl 2-ethynylisonicotinate, Electron Ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 130 | [M - OCH₃]⁺ |
| 102 | [M - COOCH₃]⁺ |
| 76 | [C₆H₄N]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 161, corresponding to the molecular weight of the compound. Pyridine derivatives often exhibit a relatively stable molecular ion.
-
Fragmentation Pattern: The primary fragmentation pathways are expected to involve the ester group.
-
Loss of the methoxy radical (•OCH₃) would result in a fragment ion at m/z 130.
-
Cleavage of the entire methyl ester group (•COOCH₃) would lead to a fragment at m/z 102.
-
Further fragmentation of the pyridine ring could lead to smaller fragments, such as the pyridyl cation at m/z 76.
-
Figure 2: Proposed mass fragmentation pathway for Methyl 2-ethynylisonicotinate.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).
Conclusion
The spectroscopic data of methyl 2-ethynylisonicotinate provides a clear and unambiguous confirmation of its structure. The combination of NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of key functional groups, and the confirmation of the molecular weight and fragmentation pattern. This guide serves as a comprehensive reference for scientists working with this versatile molecule, providing both the expected data and the experimental protocols for its acquisition.
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An In-Depth Technical Guide to the Mechanistic Potential of Methyl 2-ethynylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-ethynylisonicotinate is a heterocyclic organic compound whose specific mechanism of action as a therapeutic agent is not yet defined in publicly available literature. It is primarily recognized and supplied as a versatile chemical intermediate or "building block" for synthesis. However, a detailed analysis of its core structural motifs—the isonicotinate scaffold and the ethynyl functional group—provides a robust framework for predicting its potential applications and mechanisms. This guide posits that its primary utility lies in two highly significant areas of modern drug discovery: as a precursor for novel anti-tubercular agents inspired by the drug isoniazid, and, more prominently, as a key component in the synthesis of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document will deconstruct the molecule's components, propose its most likely mechanistic pathways, and provide validated experimental workflows for elucidating and engineering its biological activity.
Molecular Deconstruction and Physicochemical Properties
Methyl 2-ethynylisonicotinate is characterized by a pyridine ring substituted with a methyl ester (isonicotinate) at the 4-position and an ethynyl (acetylenic) group at the 2-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | N/A |
| Core Scaffolds | Pyridine, Isonicotinate | N/A |
| Key Functional Groups | Ethynyl (Alkyne), Methyl Ester | N/A |
The synthesis of this molecule is not widely published, but a logical and efficient route would employ a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[1][2] This well-established method couples a terminal alkyne with an aryl or vinyl halide, making it ideal for this molecular structure.
Proposed Synthesis Workflow: Sonogashira Coupling
A plausible synthetic protocol would involve the coupling of a protected alkyne, such as trimethylsilylacetylene, with a halogenated methyl isonicotinate precursor (e.g., methyl 2-chloro- or 2-bromoisonicotinate) followed by deprotection of the silyl group.
Potential Mechanism I: Isoniazid-Inspired Anti-Tubercular Activity
The isonicotinate scaffold is structurally related to isoniazid (INH), a cornerstone of anti-tuberculosis therapy.[3] This structural similarity suggests that Methyl 2-ethynylisonicotinate could serve as a starting point for developing new anti-mycobacterial agents.
The Isoniazid Precedent: A Pro-Drug Mechanism
Isoniazid itself is a pro-drug that requires activation within Mycobacterium tuberculosis (Mtb) to exert its effect.[4][5]
-
Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6]
-
Radical Formation: This activation generates a reactive isonicotinic acyl radical.[5]
-
Target Inhibition: The radical covalently attaches to NAD⁺, forming an INH-NAD adduct. This adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[3][4]
-
Outcome: Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.[4]
While Methyl 2-ethynylisonicotinate lacks the hydrazide moiety of INH required for KatG activation, its isonicotinate core could be engineered into novel derivatives that target InhA or other enzymes in the mycolic acid synthesis pathway through different binding modes.
Potential Mechanism II: A Scaffold for Targeted Protein Degradation (PROTACs)
The most compelling application for Methyl 2-ethynylisonicotinate is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[7][8]
Core PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[9] Its mechanism is catalytic and event-driven, differing fundamentally from traditional inhibitors.[7][10]
-
Binding & Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon or VHL), forming a transient ternary complex.[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[11]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.[8]
-
Recycling: The PROTAC is released after inducing ubiquitination and can proceed to target another POI molecule.[9]
Methyl 2-ethynylisonicotinate is an ideal starting point for the "POI ligand" component. The ethynyl group serves as a perfect chemical handle for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), allowing for its efficient conjugation to a linker attached to an E3 ligase ligand.[12]
Proposed Experimental Workflows for Mechanism Elucidation
Given that Methyl 2-ethynylisonicotinate is a fragment-like molecule, a structured experimental cascade is required to identify its biological targets and define its mechanism of action.
Workflow: From Fragment to Mechanistic Understanding
Detailed Protocol: Affinity-Based Protein Profiling (AfBPP)
This protocol leverages the terminal alkyne of Methyl 2-ethynylisonicotinate as a bioorthogonal handle for target identification.[13][14]
Objective: To identify the direct protein binding partners of Methyl 2-ethynylisonicotinate in a complex biological lysate.
Principle: The compound is incubated with a proteome. Its alkyne group is then "clicked" to an azide-biotin tag. The biotinylated protein-probe complexes are enriched on streptavidin beads and identified by mass spectrometry.[12]
Step-by-Step Methodology:
-
Proteome Preparation:
-
Culture relevant cells (e.g., H37Rv Mtb or A549 human lung cancer cells) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Clarify lysate by centrifugation at 14,000 x g for 15 min at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.
-
-
Probe Incubation:
-
To 1 mL of normalized lysate, add Methyl 2-ethynylisonicotinate to a final concentration of 10 µM.
-
As a negative control, add DMSO vehicle to a separate 1 mL aliquot of lysate.
-
Incubate all samples for 1 hour at 4°C with gentle rotation to allow for binding.
-
-
Click Chemistry (CuAAC Reaction):
-
Prepare a "Click Mix" containing:
-
Azide-PEG3-Biotin (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) Sulfate (CuSO₄) (1 mM final concentration)
-
-
Add the Click Mix to the lysates and incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add 50 µL of pre-washed high-capacity streptavidin agarose beads to each sample.
-
Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation (1,500 x g for 2 min).
-
Wash the beads extensively: 2x with 0.2% SDS in PBS, 2x with 6 M urea, and 2x with PBS to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting spectra against the relevant protein database (Human or Mtb).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the candidate target proteins.
-
Conclusion and Future Directions
Methyl 2-ethynylisonicotinate, while not a characterized drug, represents a molecule of significant potential. Its value lies not in a predefined mechanism of action, but in its strategic design as a versatile chemical scaffold. The structural echoes of the anti-tubercular drug isoniazid point toward its utility in infectious disease research. More significantly, its constitution as an ideal fragment—containing a heterocyclic core for potential target binding and a reactive alkyne handle for bioconjugation—positions it as a powerful tool for developing next-generation therapeutics like PROTACs and targeted covalent inhibitors.
The path forward requires the systematic application of the experimental workflows detailed in this guide. Through phenotypic screening, affinity-based proteomics, and subsequent biophysical and cellular validation, the true biological targets and ultimate mechanism of action for derivatives of Methyl 2-ethynylisonicotinate can be successfully elucidated, paving the way for its application in advanced drug development programs.
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Methyl 2-ethynylisonicotinate: A Technical Guide for Advanced Synthesis and Application
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for versatile, functionalized heterocyclic scaffolds is insatiable. Methyl 2-ethynylisonicotinate emerges as a molecule of significant interest, embodying a unique convergence of functionalities within a compact framework. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl ester, positions it as a powerful intermediate for constructing complex molecular architectures.
The pyridine core is a ubiquitous motif in pharmaceuticals, known to impart favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1] The terminal alkyne functionality serves as a versatile handle for a suite of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This guide provides an in-depth exploration of Methyl 2-ethynylisonicotinate, from its fundamental properties and synthesis to its strategic application in contemporary drug discovery and materials science, with a particular focus on its role as a key building block for Proteolysis Targeting Chimeras (PROTACs).[2][3]
PART 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is foundational to its successful application. The causality behind its spectral signature allows for unambiguous identification and reaction monitoring.
Physicochemical Properties
The core attributes of Methyl 2-ethynylisonicotinate are summarized below. These values are critical for stoichiometric calculations, solvent selection, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1256810-92-0 | [4] |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | Solid (Typical) | N/A |
Spectroscopic Signature Analysis
The spectroscopic data for Methyl 2-ethynylisonicotinate are a direct reflection of its constituent functional groups. The following table outlines the expected characteristic signals in key analytical techniques. Understanding these correlations is paramount for in-process reaction monitoring and final product verification.
| Technique | Functional Group | Expected Signal & Rationale | Reference |
| IR Spectroscopy | Terminal Alkyne (C≡C-H) | ~3300 cm⁻¹ (sharp, strong): C-H stretch of the sp-hybridized carbon. Its high frequency is due to the strong bond. ~2100-2260 cm⁻¹ (weak to medium): C≡C triple bond stretch. This peak is often weak but highly diagnostic. | [4][5][6] |
| Ester Carbonyl (C=O) | ~1720 cm⁻¹ (strong): C=O stretch, typical for an α,β-unsaturated ester conjugated with an aromatic ring. | [7] | |
| Pyridine Ring | ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring. | [5] | |
| ¹H NMR | Alkyne Proton (-C≡C-H ) | ~3.0-3.5 ppm (singlet): This proton is deshielded by the π-system but shielded by the cylindrical magnetic anisotropy of the triple bond, resulting in a characteristic chemical shift. | [6] |
| Methyl Ester (-OCH₃) | ~3.9 ppm (singlet, 3H): Typical chemical shift for methyl ester protons. | [8] | |
| Pyridine Protons | ~7.5-8.7 ppm (multiplets, 3H): Aromatic protons on the pyridine ring, appearing in the deshielded region due to ring current effects. | [8] | |
| ¹³C NMR | Alkyne Carbons (-C ≡C -H) | ~75-90 ppm: The two sp-hybridized carbons of the alkyne. | [9][10] |
| Methyl Ester Carbon (-OC H₃) | ~52 ppm: The carbon of the methyl group in the ester. | [8] | |
| Ester Carbonyl (C =O) | ~165 ppm: The carbonyl carbon of the ester group. | [8] | |
| Pyridine Carbons | ~120-155 ppm: Carbons within the pyridine ring. | [8] |
PART 2: Synthesis and Key Transformations
The true utility of a building block lies in its accessibility and the predictability of its subsequent reactions. This section details a robust synthetic protocol for Methyl 2-ethynylisonicotinate and explores its most pivotal chemical transformations.
Synthesis: A Two-Step Protocol via Sonogashira Coupling
The most logical and field-proven approach to synthesizing Methyl 2-ethynylisonicotinate involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a suitable precursor followed by a straightforward deprotection. This strategy is chosen for its high efficiency, functional group tolerance, and modularity.[11]
The precursor of choice is Methyl 2-chloroisonicotinate , which provides the pyridine-ester core. The alkyne is introduced using (Trimethylsilyl)acetylene , a commercially available and stable source of the ethynyl group. The trimethylsilyl (TMS) group serves as a crucial protecting group, preventing the acidic alkyne proton from interfering with the coupling reaction and preventing undesired side reactions like homocoupling.[12]
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate
-
Rationale: This step employs the Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds.[11] A palladium(0) species, generated in situ, undergoes oxidative addition with the aryl chloride. A copper(I) co-catalyst is essential for generating the copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst. Triethylamine (TEA) acts as the base to neutralize the HCl generated and to deprotonate the terminal alkyne.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-chloroisonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed THF as the solvent, followed by triethylamine (2.5 eq).
-
Slowly add (Trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the TMS-protected product.
-
Step 2: Deprotection to Methyl 2-ethynylisonicotinate
-
Rationale: The silicon-carbon bond of the TMS group is labile under mild basic or fluoride-ion conditions.[13] A simple and effective method uses potassium carbonate in methanol.[14] The methoxide ion, generated in situ, is the active nucleophile that cleaves the Si-C bond. This method is chosen for its low cost, mild conditions, and ease of workup.
-
Procedure:
-
Dissolve the purified Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Methyl 2-ethynylisonicotinate, which can be further purified by recrystallization if necessary.
-
Key Chemical Transformations
The synthetic value of Methyl 2-ethynylisonicotinate is realized in its subsequent reactions, where it serves as a versatile scaffold.
A. Sonogashira Cross-Coupling Reactions
With the terminal alkyne now available, the molecule is primed to act as the nucleophilic partner in further Sonogashira couplings with various aryl or vinyl halides/triflates. This allows for the modular extension of the molecular framework, a cornerstone of modern synthetic strategy.
B. Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal alkyne is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[15][16] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[17][18] Triazoles are valuable isosteres for amide bonds and act as stable, polar linkers in drug molecules.
PART 3: Applications in Drug Discovery & Materials Science
Medicinal Chemistry: A LYNCHPIN FOR PROTACs
The classification of Methyl 2-ethynylisonicotinate as a "Protein Degrader Building Block" points directly to its application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[19] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[20]
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the formation of a stable ternary complex (E3-PROTAC-POI) and subsequent protein degradation.[19] Methyl 2-ethynylisonicotinate is an exemplary starting point for linker synthesis. The alkyne can be elaborated via CuAAC to introduce a stable triazole linkage, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, providing two orthogonal handles for connecting the two different ligands.
Broader Biological Potential
Derivatives of pyridine are known to possess a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][21][22][23] The synthesis of libraries based on the Methyl 2-ethynylisonicotinate scaffold, using the transformations described above, provides a rapid pathway to novel chemical entities for high-throughput screening and lead optimization.
Materials Science
While less explored, the rigid, linear nature of the ethynyl-pyridine structure makes it an attractive monomer for the synthesis of conjugated polymers and materials with interesting optoelectronic properties. Its structural relative, methyl 2-methylisonicotinate, has been noted for its potential in developing materials for dye-sensitized solar cells, suggesting a similar trajectory for its ethynyl counterpart.
Conclusion
Methyl 2-ethynylisonicotinate is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust and logical synthesis, combined with the versatility of its dual functional handles, makes it exceptionally valuable for researchers in drug discovery and materials science. As the field of targeted protein degradation continues to expand, the importance of well-designed building blocks like Methyl 2-ethynylisonicotinate will only grow, enabling the rapid and efficient construction of next-generation therapeutics and functional materials.
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Govea, N. M., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Metabolites, 12(3), 199. [Link]
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Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [Link]v1)
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An In-depth Technical Guide to Methyl 2-ethynylisonicotinate: Synthesis, Properties, and Applications in Targeted Protein Degradation
Introduction
Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] Its rigid structure, featuring a pyridine core functionalized with both an electrophilic methyl ester and a reactive terminal alkyne, makes it a versatile synthon. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its critical role as a key intermediate in the development of advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs).
Molecular Identification and Physicochemical Properties
The fundamental characteristics of Methyl 2-ethynylisonicotinate are crucial for its handling, reaction setup, and analytical characterization. The molecule is a disubstituted pyridine, with the ethynyl group at the 2-position and the methyl carboxylate group at the 4-position.
Chemical Structure:
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1256810-92-0 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | N/A |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C#C | [2] |
| Purity (Typical) | ≥98% | [1] |
| Appearance | White to off-white solid | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis Strategy and Experimental Protocol
The synthesis of Methyl 2-ethynylisonicotinate is most efficiently achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. This strategy is predicated on the use of a protected alkyne source to prevent side reactions, a common and robust approach in modern organic synthesis. The starting material, Methyl 2-chloroisonicotinate, is a commercially available substituted pyridine.[3][4][5][6]
The overall synthetic transformation is as follows:
Caption: Synthetic workflow for Methyl 2-ethynylisonicotinate.
Causality Behind Experimental Choices
-
Choice of Coupling: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[2][7] It offers high yields and excellent functional group tolerance under relatively mild conditions. The use of a palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the crucial transmetalation step.[2][7]
-
Alkyne Protection: The terminal proton of an alkyne is acidic and can participate in undesirable side reactions (e.g., homocoupling, or Glaser coupling) under the basic conditions of the Sonogashira reaction. The trimethylsilyl (TMS) group is an ideal protecting group; it is sterically bulky enough to prevent side reactions but is easily and cleanly removed in the subsequent step using a fluoride source.[8]
-
Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for removing silyl protecting groups due to the exceptionally high strength of the Silicon-Fluorine bond.[9][10][11] The reaction is typically fast, high-yielding, and can be performed at low temperatures.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate
-
Reaction Setup: To a dry, oven-baked 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 2-chloroisonicotinate (10.0 g, 58.3 mmol), bis(triphenylphosphine)palladium(II) dichloride (1.02 g, 1.46 mmol, 2.5 mol%), and copper(I) iodide (0.28 g, 1.46 mmol, 2.5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen flow, add anhydrous tetrahydrofuran (THF, 100 mL) and triethylamine (Et₃N, 24.4 mL, 175 mmol).
-
Substrate Addition: Add trimethylsilylacetylene (TMSA, 9.9 mL, 70.0 mmol) dropwise via syringe over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield Methyl 2-((trimethylsilyl)ethynyl)isonicotinate as a pale yellow oil.[10][12]
Step 2: Synthesis of Methyl 2-ethynylisonicotinate
-
Reaction Setup: Dissolve the Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (product from Step 1, e.g., 12.0 g, 51.4 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (61.7 mL, 61.7 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the silyl-protected starting material is no longer visible.[13]
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford Methyl 2-ethynylisonicotinate as a solid.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.7 | d | Pyridine H (position 6) |
| ~7.8 | s | Pyridine H (position 3) | |
| ~7.6 | d | Pyridine H (position 5) | |
| ~3.9 | s | -OCH₃ | |
| ~3.3 | s | C≡CH | |
| ¹³C NMR | ~165 | s | C =O |
| ~152 | s | Pyridine C (position 6) | |
| ~145 | s | Pyridine C (position 2) | |
| ~140 | s | Pyridine C (position 4) | |
| ~125 | s | Pyridine C (position 5) | |
| ~122 | s | Pyridine C (position 3) | |
| ~82 | s | C ≡CH | |
| ~80 | s | C≡CH | |
| ~53 | s | -OCH₃ |
Note: Predictions are based on standard chemical shift values and substituent effects. Actual values may vary.
Applications in Drug Discovery: A PROTAC Building Block
The primary application of Methyl 2-ethynylisonicotinate in contemporary drug discovery is as a linker or warhead-attachment moiety in the synthesis of PROTACs . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
A prominent example is the synthesis of ARD-69 , a highly potent PROTAC degrader of the Androgen Receptor (AR), which is a key driver in prostate cancer.[14][15][16]
Caption: Schematic of a PROTAC like ARD-69.
In the structure of ARD-69, the terminal alkyne of Methyl 2-ethynylisonicotinate serves as a versatile chemical handle.[14][17] It allows for efficient connection to the Androgen Receptor ligand via a "click chemistry" reaction (e.g., a Copper-Catalyzed Azide-Alkyne Cycloaddition), forming a stable triazole linkage. This modularity is a cornerstone of modern PROTAC design, enabling the rapid synthesis of libraries of related compounds to optimize degrader potency and pharmacokinetic properties. The pyridine ring itself can also contribute to the solubility and cell permeability of the final PROTAC molecule.[16]
Safety and Handling
As a laboratory chemical, Methyl 2-ethynylisonicotinate must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
Conclusion
Methyl 2-ethynylisonicotinate is more than a simple heterocyclic compound; it is an enabling tool for the construction of complex, biologically active molecules. Its straightforward two-step synthesis from commercially available starting materials makes it accessible for academic and industrial research. Its demonstrated utility in the synthesis of potent PROTACs like ARD-69 highlights its importance in the rapidly evolving field of targeted protein degradation, offering a valuable component for scientists aiming to develop next-generation therapeutics for diseases such as cancer.
References
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Kaburagi, Y., Kishi, Y., et al. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 2-ethynylisonicotinate, min 98%, 100 mg. Retrieved from [Link]
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Garg, N.K., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved from [Link]
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IWK Health Centre. (n.d.). Methyl 2-ethynylisonicotinate. Retrieved from [Link]
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Han, X., Wang, S., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964. Retrieved from [Link]
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MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer | Request PDF. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Methyl 2-chloroisonicotinate, 98%. Retrieved from [Link]
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solubility and stability of Methyl 2-ethynylisonicotinate
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-ethynylisonicotinate
Authored by: Your Senior Application Scientist
Abstract
Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) is a heteroaromatic compound featuring a pyridine ring substituted with a methyl ester and an ethynyl group.[1] Its role as a building block in the synthesis of protein degraders underscores its importance in contemporary drug discovery.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective handling, formulation, and application in medicinal chemistry workflows. This guide provides a comprehensive framework for characterizing the , offering detailed experimental protocols and theoretical insights into its behavior. We will explore methodologies for quantitative solubility assessment and delineate a strategy for conducting forced degradation studies to identify potential degradation pathways and establish stability-indicating analytical methods.
Introduction: Chemical Profile and Significance
Methyl 2-ethynylisonicotinate is a molecule of significant interest due to its unique structural motifs. The isonicotinate core is a common scaffold in pharmaceuticals, while the terminal alkyne functionality offers a versatile handle for "click chemistry" and other bioconjugation reactions, making it a valuable component in the construction of complex bioactive molecules.[2][3] The ethynyl group, while often considered metabolically stable, can also be susceptible to specific degradation pathways.[4][5] Therefore, a detailed characterization of its solubility and stability is not merely a perfunctory exercise but a critical step in its journey from a laboratory reagent to a key component in a therapeutic candidate.
Table 1: Physicochemical Properties of Methyl 2-ethynylisonicotinate
| Property | Value | Source |
| CAS Number | 1256810-92-0 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Purity | ≥98% | [1] |
Solubility Assessment: A Quantitative Approach
The solubility of a compound dictates its utility in various experimental and manufacturing processes. While qualitative descriptors such as "soluble" or "insoluble" are useful, quantitative data is essential for reproducible scientific outcomes. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6]
Predicted Solubility Profile
Based on the solubility of related compounds like methyl isonicotinate and other pyridine derivatives, a qualitative solubility profile for Methyl 2-ethynylisonicotinate can be predicted.[7][8][9] It is expected to be slightly soluble in water and more soluble in organic solvents.
Table 2: Predicted Qualitative Solubility of Methyl 2-ethynylisonicotinate
| Solvent Class | Representative Solvents | Predicted Solubility |
| Aqueous | Water, PBS (pH 7.4) | Slightly Soluble |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble |
| Non-polar | Dichloromethane, Ethyl Acetate | Moderately Soluble |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to quantitatively determine the solubility of Methyl 2-ethynylisonicotinate in a range of pharmaceutically relevant solvents.
Methodology:
-
Preparation of Vials: Add an excess amount of solid Methyl 2-ethynylisonicotinate to several screw-capped glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of Methyl 2-ethynylisonicotinate.
-
Data Reporting: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.
Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow
Caption: Workflow for the isothermal shake-flask solubility determination.
Chemical Stability and Forced Degradation Studies
Understanding the chemical stability of Methyl 2-ethynylisonicotinate is crucial for defining its storage conditions, shelf-life, and potential degradation products that could arise during synthesis, formulation, or storage. Forced degradation studies, or stress testing, are an essential component of this evaluation.[10][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11][13]
Potential Degradation Pathways
The chemical structure of Methyl 2-ethynylisonicotinate suggests several potential degradation pathways:
-
Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield 2-ethynylisonicotinic acid.[14][15][16]
-
Oxidation: The pyridine ring and the ethynyl group can be susceptible to oxidation. Oxidation of the pyridine nitrogen would lead to the corresponding N-oxide, a common metabolic fate for pyridine-containing compounds.[4]
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms involving the ethynyl group.
-
Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or metal catalysts.
Diagram 2: Hypothesized Degradation Pathways
Caption: Potential degradation pathways for Methyl 2-ethynylisonicotinate.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study designed to identify the degradation products of Methyl 2-ethynylisonicotinate and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Methyl 2-ethynylisonicotinate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in the dark.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
-
The HPLC-PDA will allow for the assessment of peak purity and the detection of new peaks corresponding to degradation products.
-
The HPLC-MS will provide mass information for the parent compound and its degradation products, aiding in their structural elucidation.
-
-
Mass Balance Calculation: Calculate the mass balance to ensure that all degradation products have been accounted for. The total response of the parent compound and all degradation products should be close to the initial response of the parent compound.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 60°C | 7 days |
| Photolytic | ICH Q1B compliant light source | Room Temp | As per guidelines |
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of Methyl 2-ethynylisonicotinate and its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[17][18][19]
HPLC Method for Stability and Solubility Studies
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan, likely around 260-270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Handling and Storage Recommendations
Based on the general handling procedures for laboratory chemicals and pyridine derivatives, the following recommendations are provided.[20][21][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21] Protect from light and moisture.
-
Handling: Use in a well-ventilated area.[23] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[20]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[22]
Conclusion
This technical guide provides a comprehensive roadmap for the characterization of the . By following the detailed protocols for solubility determination and forced degradation, researchers can generate the critical data needed to support the development of this important chemical building block. The proposed analytical methods and handling procedures will ensure the generation of high-quality, reproducible data in a safe and efficient manner. While direct experimental data for this specific molecule is not widely published, the principles and methodologies outlined here provide a solid foundation for its thorough scientific investigation.
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A Technical Guide to the Potential Biological Activity of Methyl 2-ethynylisonicotinate: A Scaffold for Novel Therapeutic Agents
Abstract
Methyl 2-ethynylisonicotinate is a synthetic organic compound that merges two moieties of significant interest in medicinal chemistry: the isonicotinate scaffold and a terminal ethynyl group. The isonicotinate core is a privileged structure, most notably forming the basis of the frontline anti-tuberculosis drug Isoniazid.[1][2] Derivatives of isonicotinic acid have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[3] The 2-ethynyl substituent is a versatile and reactive functional group, capable of acting as a key pharmacophore, a warhead for covalent inhibitors, or a handle for bioorthogonal chemical biology techniques. This guide provides a comprehensive technical overview of the potential biological activities of Methyl 2-ethynylisonicotinate, postulating mechanisms of action based on established structure-activity relationships of its constituent parts. We further outline detailed experimental workflows for the synthesis, screening, and mechanistic validation of this compound, positioning it as a promising starting point for drug discovery programs targeting infectious diseases, inflammation, and oncology.
Introduction to Methyl 2-ethynylisonicotinate
Chemical Structure and Properties
Methyl 2-ethynylisonicotinate is a derivative of pyridine-4-carboxylic acid (isonicotinic acid). Its structure is characterized by a methyl ester at the 4-position and an ethynyl (acetylenic) group at the 2-position of the pyridine ring.
| Property | Value |
| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C#C |
| InChI Key | FJJLGKKENSWJDR-UHFFFAOYSA-N |
The combination of the electron-withdrawing methyl ester and the pyridine nitrogen makes the ring electron-deficient, influencing its reactivity and intermolecular interactions. The terminal alkyne provides a site for potential metabolic activation or covalent interaction with biological targets.
The Isonicotinate Scaffold: A Privileged Structure in Medicinal Chemistry
The isonicotinate scaffold is central to numerous therapeutic agents.[1] Its most prominent role is in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide) remains a cornerstone of combination therapy for Mycobacterium tuberculosis (Mtb) infections.[2] It is a prodrug that, upon activation by the Mtb catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] This success has spurred the development of countless other derivatives, leading to drugs with anti-inflammatory, antiviral, and anti-cancer properties.[3][4] The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions in metalloenzymes, contributing to the scaffold's broad applicability.
The 2-Ethynyl Substituent: A Versatile Functional Group in Drug Design
The incorporation of a methyl group, a small and lipophilic functional group, can have profound, sometimes unexpected, effects on a molecule's biological profile—a phenomenon often termed the "magic methyl" effect.[5][6] Methylation can influence a compound's pharmacodynamic and pharmacokinetic properties by:
-
Modulating Potency and Selectivity: A strategically placed methyl group can enhance binding affinity by exploiting hydrophobic pockets in a target protein or by inducing a more favorable binding conformation.[5][7]
-
Blocking Metabolic Sites: Methyl groups can be introduced to block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[6]
-
Improving Physicochemical Properties: Methylation can impact lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[7]
In the context of Methyl 2-ethynylisonicotinate, the ethynyl group at the 2-position is a key feature. This group can serve multiple roles in drug design, including acting as a bioisostere for other functional groups or providing a rigid linker to orient other parts of the molecule.
Postulated Biological Activities and Mechanisms of Action
Based on its structural components, we can hypothesize several promising avenues for the biological activity of Methyl 2-ethynylisonicotinate.
Potential as an Anti-Tuberculosis Agent
The most compelling hypothesis is that Methyl 2-ethynylisonicotinate could function as an anti-mycobacterial agent, leveraging the legacy of Isoniazid.
-
Proposed Mechanism: Similar to Isoniazid, the molecule could act as a prodrug. The pyridine core could guide it to the active site of the KatG enzyme in M. tuberculosis. The ethynyl group, being an unsaturated and electron-rich system, could be susceptible to oxidative activation by KatG, potentially forming a reactive ketene or other electrophilic species. This activated intermediate could then acylate NADH, forming an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), thereby blocking mycolic acid synthesis and arresting cell wall formation.[2] The methyl ester may enhance cell permeability and could be hydrolyzed in vivo to the carboxylic acid, which might be the primary active form or a precursor to it.
Caption: Postulated mechanism for anti-tuberculosis activity.
Potential as an Anti-Inflammatory Agent
Numerous isonicotinic acid derivatives have been reported to possess anti-inflammatory activity, often linked to the inhibition of cyclooxygenase (COX) enzymes or the reduction of reactive oxygen species (ROS).[3]
-
Proposed Mechanism: Methyl 2-ethynylisonicotinate could potentially bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins that mediate inflammation. The planar pyridine ring could mimic the aromatic core of many non-steroidal anti-inflammatory drugs (NSAIDs), while the ethynyl and ester groups could form specific interactions within the enzyme's active site channel. The ethynyl group, in particular, could act as a covalent modifier of a key active site residue (e.g., Ser530 in COX-1), leading to irreversible inhibition.
Potential as a Covalent Enzyme Inhibitor
The terminal alkyne is a well-known "warhead" in the design of mechanism-based or targeted covalent inhibitors. This opens up a vast therapeutic space, particularly in oncology, where covalent kinase inhibitors have been highly successful.
-
Proposed Mechanism: The compound could be screened against panels of enzymes, such as kinases, proteases, or histone-modifying enzymes.[3] If an interaction is found, the ethynyl group could be positioned near a nucleophilic residue (e.g., Cysteine) in the enzyme's active site. This could lead to a Michael addition reaction, forming a permanent covalent bond and irreversibly inactivating the enzyme. This strategy often leads to high potency and prolonged duration of action.
Experimental Workflows for Activity Validation
To systematically evaluate the therapeutic potential of Methyl 2-ethynylisonicotinate, a multi-stage experimental approach is required.
Chemical Synthesis Workflow
Caption: Proposed synthetic workflow for Methyl 2-ethynylisonicotinate.
Protocol 1: Synthesis via Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 2-chloroisonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as the solvent and base.
-
Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.
-
Purification (Intermediate): Purify the crude residue by column chromatography on silica gel to yield the TMS-protected intermediate.
-
Deprotection: Dissolve the intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield Methyl 2-ethynylisonicotinate. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Workflow for Anti-Tuberculosis Activity Screening
This workflow is designed to confirm activity against M. tuberculosis and elucidate the mechanism of action.
Caption: Workflow for anti-tuberculosis activity evaluation.
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a 2-fold serial dilution across the plate.
-
Inoculum: Prepare an inoculum of M. tuberculosis H37Rv strain and adjust to a McFarland standard of 1.0. Dilute 1:20 in broth and add 100 µL to each well.
-
Controls: Include wells for a positive control (bacteria, no drug) and a negative control (broth only). Use Isoniazid as a standard drug control.
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Reading: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.
Workflow for Target Identification via Chemical Proteomics
If the compound shows promising activity but the target is unknown, the terminal alkyne is a powerful tool for target discovery using Activity-Based Protein Profiling (ABPP).
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Data Presentation and Interpretation
Quantitative results from screening assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Anti-mycobacterial Activity Data
| Compound | MIC Mtb H37Rv (µg/mL) | MIC KatG-mutant (µg/mL) | IC₅₀ Vero Cells (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|
| Methyl 2-ethynylisonicotinate | 0.5 | >64 | 80 | 160 |
| Isoniazid (Control) | 0.1 | >64 | >100 | >1000 |
-
Interpretation: A low MIC against the wild-type H37Rv strain and a high MIC against a KatG-mutant strain would strongly support a mechanism of action involving KatG activation, similar to Isoniazid. A high Selectivity Index (SI = IC₅₀ / MIC) indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.
Table 2: Hypothetical COX Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
|---|---|---|---|
| Methyl 2-ethynylisonicotinate | 15.2 | 1.1 | 13.8 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
-
Interpretation: This data would suggest the compound is a moderately potent COX inhibitor with a preference for COX-2. A higher COX-2 Selectivity Index is generally desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Conclusion and Future Directions
Methyl 2-ethynylisonicotinate represents a compelling chemical scaffold with significant, albeit underexplored, therapeutic potential. By leveraging the well-established biological relevance of the isonicotinate core and the chemical versatility of the ethynyl group, this molecule stands as a promising starting point for drug discovery campaigns. The primary hypothesized activities—anti-tuberculosis and enzyme inhibition—are supported by strong precedent in the medicinal chemistry literature.
Future work should focus on a systematic execution of the proposed experimental workflows. Specifically:
-
Synthesis and Screening: The first step is the successful synthesis and purification of the compound, followed by broad in vitro screening to confirm one or more of the postulated activities.
-
Structure-Activity Relationship (SAR) Studies: If activity is confirmed, a focused library of analogues should be synthesized. Modifications could include altering the ester to an amide or hydrazide, and substituting the pyridine ring to fine-tune electronic and steric properties.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies, including target identification via ABPP and validation through biochemical and cell-based assays, are critical to advancing the program.
The convergence of a privileged scaffold with a reactive, versatile functional group makes Methyl 2-ethynylisonicotinate a high-priority candidate for foundational research in the development of next-generation therapeutic agents.
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An In-depth Technical Guide to Methyl 2-ethynylisonicotinate: Synthesis, Properties, and Potential Applications
Abstract
Methyl 2-ethynylisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with both a methyl ester and an ethynyl group. This unique combination of functional groups makes it a molecule of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of Methyl 2-ethynylisonicotinate, with a primary focus on its synthesis through plausible and established chemical methodologies. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document constructs a logical and detailed synthetic pathway, grounded in fundamental organic chemistry principles. Furthermore, this guide explores the potential applications of this compound, drawing insights from the known biological and material properties associated with its core structural motifs. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising chemical entity.
Introduction: The Structural Significance of Methyl 2-ethynylisonicotinate
Methyl 2-ethynylisonicotinate, with the chemical formula C₉H₇NO₂, presents a fascinating molecular architecture. The pyridine core, a ubiquitous scaffold in pharmaceuticals, imparts specific electronic properties and potential for biological interactions. The isonicotinate moiety (a methyl ester at the 4-position) can act as a hydrogen bond acceptor and may influence the compound's pharmacokinetic profile.[1] The ethynyl group at the 2-position is a particularly valuable functional group in modern chemistry, serving as a versatile handle for further chemical modifications and a key component in various bioactive molecules and functional materials.[2] The combination of these features in a single molecule suggests a wide range of potential applications, from the development of novel therapeutics to the synthesis of advanced polymers.
Pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][] The introduction of an ethynyl group can further enhance these activities or introduce new ones. For instance, the drug MTEP, 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine, is a selective antagonist of the mGluR5 receptor, highlighting the importance of the ethynylpyridine scaffold in neuroscience drug discovery.[5]
Proposed Synthesis of Methyl 2-ethynylisonicotinate: A Step-by-Step Methodological Guide
While the historical first synthesis of Methyl 2-ethynylisonicotinate is not prominently documented, a robust and logical synthetic route can be devised based on well-established organic reactions. The most plausible pathway involves a two-step sequence starting from a commercially available precursor:
-
Esterification of 2-chloroisonicotinic acid to Methyl 2-chloroisonicotinate.
-
Sonogashira coupling of Methyl 2-chloroisonicotinate with a protected acetylene source, followed by deprotection.
This section provides detailed, step-by-step protocols for this proposed synthesis, explaining the rationale behind the chosen reagents and conditions.
Step 1: Esterification of 2-Chloroisonicotinic Acid
The initial step involves the conversion of the carboxylic acid group of 2-chloroisonicotinic acid into a methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.[6]
Experimental Protocol:
-
To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloroisonicotinate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
Causality Behind Experimental Choices:
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, driving the equilibrium of the reversible esterification reaction towards the product side, according to Le Chatelier's principle.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.
-
Neutralization and Extraction: The basic workup with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the desired ester from the aqueous phase.
Visualization of the Esterification Reaction:
Caption: Fischer-Speier esterification of 2-chloroisonicotinic acid.
Step 2: Sonogashira Coupling of Methyl 2-chloroisonicotinate
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] In this step, the chlorine atom of Methyl 2-chloroisonicotinate is replaced with an ethynyl group. To avoid the self-coupling of the terminal alkyne, a protected form, such as (trimethylsilyl)acetylene, is often used.
Experimental Protocol:
-
To a solution of Methyl 2-chloroisonicotinate (1 equivalent, CAS 58481-11-1)[9] in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add (trimethylsilyl)acetylene (1.2-1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.04-0.1 equivalents).
-
Add a base, typically an amine like triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
After the coupling reaction is complete, cool the mixture to room temperature and add a desilylating agent, such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF, to remove the trimethylsilyl protecting group.
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Methyl 2-ethynylisonicotinate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Copper(I) Co-catalyst: The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition of the aryl chloride and the reductive elimination of the final product. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[10]
-
Amine Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Inert Atmosphere: Degassing the reaction mixture is crucial to remove oxygen, which can oxidize the palladium(0) catalyst and lead to undesired side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Silyl Protecting Group: The use of (trimethylsilyl)acetylene prevents the dimerization of the terminal alkyne. The TMS group is easily removed under mild conditions.[11]
Visualization of the Sonogashira Coupling Workflow:
Caption: Two-stage process for the synthesis of the target compound.
Physicochemical Properties and Characterization
The successful synthesis of Methyl 2-ethynylisonicotinate would be confirmed through a variety of analytical techniques.
| Property | Predicted/Expected Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR Spectroscopy | Expected signals for the pyridine ring protons, the methyl ester protons, and the acetylenic proton. |
| ¹³C NMR Spectroscopy | Expected signals for the carbons of the pyridine ring, the ester carbonyl, the methyl group, and the two sp-hybridized carbons of the alkyne. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared Spectroscopy | Characteristic absorption bands for the C≡C triple bond, the C=O of the ester, and the C-N of the pyridine ring. |
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for Methyl 2-ethynylisonicotinate are not extensively reported, its structural components suggest significant potential in several areas of research.
Medicinal Chemistry and Drug Development
-
Scaffold for Bioactive Molecules: The 2-ethynylpyridine moiety is a valuable building block in medicinal chemistry.[2] The ethynyl group can act as a rigid linker to orient other functional groups for optimal binding to biological targets. It can also participate in covalent interactions with specific amino acid residues in enzyme active sites.
-
Isonicotinic Acid Derivatives: Isonicotinic acid and its derivatives have a long history in medicine, most notably with the anti-tuberculosis drug isoniazid.[12][13] The ester functionality in Methyl 2-ethynylisonicotinate could be a prodrug that is hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering its pharmacokinetic properties.
-
Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the straightforward conjugation of Methyl 2-ethynylisonicotinate to other molecules, such as biomolecules or fluorescent tags, for various biomedical applications.
Materials Science
-
Polymer Synthesis: Terminal alkynes, including 2-ethynylpyridine, can undergo polymerization to form conjugated polymers with interesting electronic and optical properties.[14][15] These materials have potential applications in organic electronics, such as in the fabrication of sensors, light-emitting diodes (OLEDs), and conductive materials.
-
Functional Materials: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties.[1]
Conclusion
Methyl 2-ethynylisonicotinate stands as a molecule with considerable untapped potential. While its history of discovery is not clearly defined, a logical and efficient synthetic pathway can be proposed based on fundamental and widely practiced organic reactions. The convergence of the biologically relevant isonicotinate scaffold and the versatile ethynyl functionality makes this compound a compelling target for further investigation. Future research into the biological activities and material properties of Methyl 2-ethynylisonicotinate is warranted and could lead to the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing molecule.
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Methodological & Application
Application Note: Utilizing Methyl 2-ethynylisonicotinate for Advanced Click Chemistry Applications
Introduction: A Strategic Building Block for Triazole Synthesis
In the landscape of modern synthetic chemistry, particularly in drug discovery and bioconjugation, the pursuit of efficiency, selectivity, and modularity is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, addresses this need by defining a set of criteria for ideal chemical reactions, including high yields, stereospecificity, and simple reaction conditions.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become an indispensable tool for forging stable triazole linkages.[2][]
This application note provides a detailed guide to the use of Methyl 2-ethynylisonicotinate , a versatile and strategic building block for CuAAC reactions. Its unique structure, featuring a terminal alkyne poised on a pyridine ring, offers chemists a powerful handle for synthesizing complex molecules. The pyridine nitrogen introduces a site for potential hydrogen bonding, metal coordination, or modulation of solubility and pharmacokinetic properties, making the resulting triazole products particularly valuable in medicinal chemistry and materials science.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explore the causality behind critical experimental choices.
The Scientific Foundation: Click Chemistry and the CuAAC Reaction
The Click Chemistry Concept
The term "click chemistry" describes reactions that are rapid, high-yielding, and produce minimal byproducts, making product isolation straightforward.[6] These reactions are bioorthogonal, meaning their components react selectively with each other while remaining inert to the vast array of functional groups present in complex biological systems.[7] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal version of this reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and exclusively yields the 1,4-disubstituted triazole isomer.[1][8]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry.[] The accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This species then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.[8] The reaction's robustness is remarkable; it proceeds efficiently in a wide range of solvents, including water, and across a broad pH spectrum (pH 4 to 12), making it exceptionally suitable for modifying sensitive biomolecules.[1]
The Strategic Advantage of Methyl 2-ethynylisonicotinate
Methyl 2-ethynylisonicotinate is more than just a simple alkyne. The integration of the ethynyl group at the C2 position of a pyridine-4-carboxylate scaffold provides several distinct advantages:
-
Modularity: It serves as a rigid linker, connecting an azide-bearing molecule to a functionalizable pyridine core.
-
Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor or a basic center, influencing the solubility, polarity, and binding characteristics of the final molecule.
-
Coordination Chemistry: The nitrogen atom can serve as a ligand for metal ions, enabling the design of novel catalysts, sensors, or metallodrugs.
-
Bioisosteric Replacement: The resulting triazole-pyridine motif can act as a bioisostere for other heterocyclic systems in drug candidates, offering a route to improved pharmacological profiles.[4]
Technical Data and Handling
Properties of Methyl 2-ethynylisonicotinate
A summary of the key properties of Methyl 2-ethynylisonicotinate is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 1256810-92-0 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Off-white to yellow solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C |
Safety and Handling Precautions
As a standard laboratory chemical, proper safety protocols must be followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere to prevent degradation.
Core Application: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details the mechanism and a general, robust protocol for the CuAAC reaction using Methyl 2-ethynylisonicotinate.
Mechanistic Overview
The catalytic cycle for the CuAAC reaction is a well-established process that ensures high efficiency and regioselectivity. The diagram below illustrates the key steps, from the activation of the terminal alkyne by the copper(I) catalyst to the formation of the final triazole product.
Caption: Figure 1: Catalytic cycle of the CuAAC reaction.
Critical Parameters and Optimization
The success of a CuAAC reaction hinges on several key factors. Understanding these allows for rational optimization and troubleshooting.
-
Copper(I) Source: Copper(I) is the active catalyst, but it is prone to oxidation. Therefore, reactions are often set up using a stable Copper(II) salt (e.g., CuSO₄·5H₂O) with an in-situ reducing agent (e.g., sodium ascorbate) to generate Cu(I).[7] Alternatively, air-stable Cu(I) salts like CuI or [Cu(CH₃CN)₄]PF₆ can be used under inert atmosphere conditions.
-
Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[9] Their role is twofold: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the reaction kinetics. For reactions in biological media, water-soluble ligands like THPTA are essential.
-
Solvent System: The choice of solvent depends on the solubility of the reactants. Common choices include mixtures of t-BuOH/H₂O, DMSO, DMF, or THF. For bioconjugation, aqueous buffer systems are preferred.[1]
-
Stoichiometry: The reaction is typically run with a slight excess of one reactant (often the less synthetically precious one) to drive the reaction to completion. The catalyst loading is usually low, ranging from 0.1 to 5 mol%.[10]
Experimental Workflow and Protocol
This section provides a practical, step-by-step guide for synthesizing a model compound, Methyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)isonicotinate, from Methyl 2-ethynylisonicotinate and benzyl azide.
Experimental Workflow Diagram
The logical flow of the experiment, from preparation to final analysis, is outlined below.
Caption: Figure 2: General experimental workflow for CuAAC.
Materials and Reagents
-
Methyl 2-ethynylisonicotinate (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium L-ascorbate (0.10 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Protocol
-
Reactant Preparation: In a suitable round-bottom flask, dissolve Methyl 2-ethynylisonicotinate (e.g., 161 mg, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Add benzyl azide (e.g., 139 mg, 1.05 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Causality Note: A 1:1 t-BuOH/water mixture is a versatile solvent system that can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst components.[1]
-
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol in 0.5 mL water). The solution will likely turn a pale blue.
-
Causality Note: CuSO₄ is the stable precursor for the active Cu(I) catalyst.
-
-
Reaction Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 19.8 mg, 0.10 mmol in 0.5 mL water) dropwise. The solution should turn from blue to a yellowish or heterogeneous suspension.
-
Causality Note: Sodium ascorbate is a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ.[7] A slight excess is used to prevent re-oxidation by any dissolved oxygen.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne has been consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, add a saturated aqueous solution of NH₄Cl (15 mL) to quench the reaction and complex with the copper catalyst. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Causality Note: The aqueous wash helps remove the water-soluble catalyst components and salts. DCM is a common solvent for extracting moderately polar organic products.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.
Characterization
The identity and purity of the final product, Methyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)isonicotinate, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure and regiochemistry. The appearance of a new singlet in the aromatic region (typically ~8.0 ppm) for the triazole proton is a key diagnostic signal.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.
Conclusion and Future Directions
Methyl 2-ethynylisonicotinate is a highly effective and strategically valuable reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The protocols described herein are robust and can be adapted to a wide variety of azide-containing substrates. The resulting pyridine-triazole conjugates are of significant interest in medicinal chemistry for scaffold hopping, in chemical biology for creating sophisticated probes, and in materials science for developing novel functional polymers and ligands.[2][4] The inherent properties of the pyridine ring provide a gateway to further functionalization or to impart desirable physicochemical characteristics, making this building block a cornerstone for innovation in molecular design.
References
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- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- Bidal, Y. D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Organic Chemistry Portal. Strain-Promoted Azide-Alkyne Cycloaddition.
- Smith, C. J., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.
- Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem.
- Radda, V. K., et al. (2017). The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. Chemical Science.
- Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Maity, P., & Mereddy, V. R. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Bartelmess, J., et al. (2014). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications.
- ResearchGate. Functionalization of pyridines. [Diagram].
- IWK Health Centre. Methyl 2-ethynylisonicotinate.
- Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related irritant compound. Information extrapolated for handling precautions.
- Med Chem 101. Click Chemistry.
- Hong, V., et al. (2023). Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling. ACS Central Science.
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The Versatility of Methyl 2-ethynylisonicotinate: A Strategic Building Block in Modern Drug Discovery
Introduction: Unpacking the Potential of a Multifunctional Scaffold
In the intricate landscape of medicinal chemistry, the strategic value of a molecular building block is measured by its versatility, reactivity, and ability to impart favorable properties to a final drug candidate. Methyl 2-ethynylisonicotinate is a heterocycle that has emerged as a compound of significant interest. Its structure, featuring a pyridine core, a terminal alkyne, and a methyl ester, presents a tripartite toolkit of functionalities that can be exploited across various stages of drug discovery, from initial hit identification to lead optimization.
The terminal alkyne is a linchpin of modern chemical biology, prized for its linear geometry and unique electronic properties that allow it to serve as both a pharmacophore and a reactive handle.[1] This functional group is central to the suite of reactions known as "click chemistry," which has revolutionized bioconjugation and target identification.[2][3] The pyridine ring is a privileged scaffold in pharmaceuticals, with its nitrogen atom acting as a key hydrogen bond acceptor and the aromatic system facilitating crucial π-stacking interactions within protein binding sites. Finally, the methyl isonicotinate moiety not only provides an additional point for hydrogen bonding but also serves as a versatile anchor for synthetic elaboration or can influence metabolic stability and conformational rigidity—a phenomenon sometimes referred to as the "magic methyl" effect.[4][5]
This guide provides an in-depth exploration of the applications of Methyl 2-ethynylisonicotinate in drug discovery. We will delve into its role in bioorthogonal chemistry for target validation, its utility as a high-value fragment in fragment-based lead discovery, and its application as a core structural component in the synthesis of targeted therapies such as kinase inhibitors. Each section is supported by detailed protocols and the scientific rationale behind the methodological choices, designed to empower researchers to effectively leverage this potent building block in their own discovery programs.
| Property | Value | Source |
| CAS Number | 1256810-92-0 | [6] |
| Molecular Formula | C₉H₇NO₂ | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | Solid | N/A |
| Key Features | Terminal Alkyne, Pyridine Ring, Methyl Ester | N/A |
| Table 1: Physicochemical Properties of Methyl 2-ethynylisonicotinate. |
Application I: Bioorthogonal Labeling and Target Identification
A fundamental challenge in drug discovery is identifying the specific biological target of a hit compound. Bioorthogonal chemistry provides a powerful solution by enabling the tagging and visualization of molecules within a complex biological milieu without interfering with native processes.[3][7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction, is the workhorse of this field. It forges a highly stable triazole linkage between a terminal alkyne and an azide with exceptional specificity and efficiency.[2][8]
Methyl 2-ethynylisonicotinate is an ideal reagent for constructing bioorthogonal probes. The terminal alkyne serves as the reactive handle, ready to be "clicked" onto an azide-modified biomolecule. For instance, a bioactive compound can be synthesized with an azide tag. When this compound binds to its target protein in a cell lysate, a probe derived from Methyl 2-ethynylisonicotinate (e.g., appended with a biotin tag for pulldown or a fluorophore for imaging) can be added. The subsequent CuAAC reaction covalently links the probe to the drug-target complex, enabling its isolation and identification via mass spectrometry.[1][3]
Workflow for Target Identification using a "Clickable" Probe
Caption: Workflow for identifying a drug's target using a bioorthogonal probe.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling an azide-containing protein with an alkyne-functionalized probe, such as one derived from Methyl 2-ethynylisonicotinate.
Rationale: The protocol uses a Cu(II) salt (CuSO₄) in combination with a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ.[9] A copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is included to stabilize the Cu(I) oxidation state, enhance reaction rates, and protect the target biomolecule from oxidative damage caused by reactive oxygen species generated during the reaction.[7][8]
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne probe (e.g., Biotin-PEG-alkyne).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in H₂O).
-
THPTA ligand stock solution (e.g., 200 mM in H₂O).
-
Sodium ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents: Ensure all stock solutions are prepared and the sodium ascorbate solution is fresh, as it is prone to oxidation.
-
Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA. Allow this mixture to stand for 2-3 minutes to form the copper-ligand complex. The rationale for premixing is to ensure the copper is fully chelated before being introduced to the protein, minimizing potential metal-induced damage.
-
Reaction Assembly: In a separate tube, combine the azide-modified protein and the alkyne probe. A typical molar ratio is 1 equivalent of protein to 4-10 equivalents of the probe to drive the reaction to completion.
-
Add Catalyst: Add the premixed Cu(I)/THPTA complex to the protein-probe mixture. A final concentration of 0.5-1.0 mM copper is generally effective.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM. This initiates the reaction by reducing Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if using a fluorescent probe.
-
Purification: Upon completion, the labeled protein can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification if a tag like biotin was used.
Application II: Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-finding strategies. It relies on screening libraries of small, low-complexity molecules ("fragments") to identify weak but highly efficient binders to a biological target. These initial hits serve as starting points for structure-guided optimization into potent lead compounds.
Methyl 2-ethynylisonicotinate is an exemplary fragment. With a molecular weight of 161.16 Da, it adheres to the "Rule of Three" often used to define fragments (MW < 300 Da). Its distinct functional groups—a hydrogen bond acceptor (pyridine N, ester C=O), a rigid aromatic system, and a reactive alkyne vector—provide multiple avenues for both initial binding and subsequent chemical elaboration.[10][11]
An NMR-based screen could identify Methyl 2-ethynylisonicotinate as a binder to a target protein, with chemical shift perturbations indicating its interaction in a specific pocket.[10] The true power of the fragment becomes apparent in the next step: lead optimization. The terminal alkyne is a perfect handle for synthetic growth. Using reactions like the Sonogashira cross-coupling, chemists can systematically "grow" the fragment by adding other chemical moieties to explore and exploit adjacent binding pockets, rapidly converting a micromolar fragment hit into a nanomolar lead compound.[10][12]
Workflow for Fragment-Based Lead Discovery (FBLD)
Caption: FBLD workflow from fragment screening to lead compound.
Application III: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[13][14] Many kinase inhibitors are designed to bind in the ATP pocket, and scaffolds containing a pyridine ring are common. Furthermore, the ethynyl group has been recognized as a privileged structural motif in a variety of enzyme inhibitors, including those targeting kinases.[15] Its rigid, linear geometry can span key distances within a binding site and its sp-hybridized carbons can form unique non-covalent interactions.
Methyl 2-ethynylisonicotinate is a valuable starting material for the synthesis of complex kinase inhibitors. A primary tool for this is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide using palladium and copper catalysts.[16][17] This reaction allows for the direct connection of the ethynylpyridine core to other heterocyclic systems, which are often essential for achieving high potency and selectivity.
For example, a 2-chloro- or 2-bromopyrimidine, a common core in kinase inhibitors, could be coupled with Methyl 2-ethynylisonicotinate. The resulting structure could then be further elaborated, for instance by hydrolyzing the methyl ester to a carboxylic acid and forming an amide bond, to generate a final inhibitor molecule designed to make specific interactions with the kinase hinge region and other key residues.
| Drug / Compound | Target(s) | Relevance of Structural Motif | Source |
| Nilotinib | Bcr-Abl | Contains a pyridine ring critical for binding. | [13] |
| Gefitinib | EGFR | Features a quinazoline core, often built from pyridine precursors. | [13] |
| Erlotinib | EGFR | Contains a terminal alkyne group. | N/A |
| MTEP | mGluR5 | Potent antagonist with a (thiazolyl)ethynyl-pyridine core. | [15] |
| Table 2: Examples of drugs and clinical candidates containing key structural motifs found in Methyl 2-ethynylisonicotinate. |
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
This protocol provides a general method for coupling an aryl halide (e.g., a substituted 2-chloropyrimidine) with a terminal alkyne like Methyl 2-ethynylisonicotinate.
Rationale: This reaction relies on a dual catalytic cycle. A palladium(0) species undergoes oxidative addition into the aryl-halide bond. Concurrently, a copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[17] The use of a base (like triethylamine) is essential to neutralize the HX acid formed during the reaction.
Materials:
-
Methyl 2-ethynylisonicotinate (1.0 eq).
-
Aryl or heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Copper(I) iodide (CuI, 4-10 mol%).
-
Triphenylphosphine (PPh₃, 4-10 mol%).
-
Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile).
-
Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq).
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst, copper(I) iodide, and triphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).
-
Add Reagents: Add Methyl 2-ethynylisonicotinate and the aryl halide to the flask.
-
Add Solvent and Base: Add the anhydrous, degassed solvent, followed by the anhydrous base via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Synthetic Utility Note: Deprotection of Silyl-Protected Alkynes
Often, terminal alkynes are synthesized or purchased with a silyl protecting group, such as trimethylsilyl (TMS), to prevent unwanted side reactions. The TMS-protected version of Methyl 2-ethynylisonicotinate is commercially available.[12] A deprotection step is required to liberate the terminal alkyne for use in reactions like CuAAC or Sonogashira coupling.
Protocol 3: TMS-Alkyne Deprotection
Rationale: The silicon-carbon bond of a TMS-alkyne is readily cleaved under mild basic or fluoride-mediated conditions. The use of potassium carbonate in methanol is a simple, inexpensive, and effective method. The methoxide ion acts as the nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.[18]
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 eq).
-
Methanol (MeOH).
-
Potassium carbonate (K₂CO₃, catalytic amount, e.g., 0.1-0.2 eq).
Procedure:
-
Dissolution: Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add Base: Add potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the potassium salts.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected Methyl 2-ethynylisonicotinate, which can often be used in the next step without further purification.
Conclusion
Methyl 2-ethynylisonicotinate is more than just a chemical reagent; it is a strategic asset for the modern medicinal chemist. Its trifunctional nature provides a robust platform for tackling diverse challenges in drug discovery. Its terminal alkyne is a gateway to the powerful world of bioorthogonal chemistry and a key vector for fragment growing. Its pyridine core provides a well-established pharmacophoric element for engaging with a multitude of biological targets. By understanding the underlying chemistry and applying the protocols detailed herein, researchers can unlock the full potential of this versatile building block to accelerate the discovery and development of novel therapeutics.
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Presolski, S. J., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
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Finn, M. G. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. bio-protocol.org. [Link]
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Ang, K. K. H., et al. (2011). Fragment-based discovery of novel thymidylate synthase leads by NMR screening and group epitope mapping. Journal of Medicinal Chemistry, 54(12), 4123–4134. [Link]
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Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18883-18888. [Link]
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Chinchilla, R., & Nájera, C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
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Bhadra, S., & Khan, W. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]
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Methyl 2-Ethynylisonicotinate: A Versatile Acetylenic Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Ethynyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[1] The introduction of an ethynyl group onto this versatile heterocycle, as seen in methyl 2-ethynylisonicotinate, unlocks a vast potential for molecular diversification. This terminal alkyne functionality serves as a reactive handle for a host of powerful chemical transformations, enabling the construction of complex molecular architectures with high precision and efficiency.
This technical guide provides an in-depth exploration of methyl 2-ethynylisonicotinate as a key building block in organic synthesis. We will delve into its reactivity, highlighting its application in cornerstone reactions such as the Sonogashira coupling and 1,3-dipolar cycloadditions. Detailed, field-proven protocols are provided to guide researchers in leveraging this reagent for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Physicochemical Properties and Handling
Methyl 2-ethynylisonicotinate is a solid at room temperature with a molecular weight of 161.16 g/mol .[2] For synthetic applications, it is often generated in situ from its more stable trimethylsilyl-protected precursor, methyl 2-((trimethylsilyl)ethynyl)isonicotinate, through desilylation.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | [2] |
| CAS Number | 1256810-92-0 | [2] |
Storage and Handling: Like many terminal alkynes, methyl 2-ethynylisonicotinate should be stored in a cool, dry place under an inert atmosphere to prevent degradation. The trimethylsilyl-protected version offers enhanced stability for long-term storage.
Core Applications and Synthetic Protocols
The synthetic utility of methyl 2-ethynylisonicotinate is primarily centered around the reactivity of its terminal alkyne. This functional group allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for constructing complex molecular frameworks.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful and widely used method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] For a substrate like methyl 2-ethynylisonicotinate, this reaction allows for the direct attachment of various aryl or heteroaryl groups to the pyridine core, a common strategy in the synthesis of bioactive molecules.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is used, which is reduced in situ to Pd(0).
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex in the transmetalation step.[5]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst and modulate its reactivity.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol 1: General Procedure for Sonogashira Coupling of Methyl 2-Ethynylisonicotinate with an Aryl Bromide
This protocol is adapted from established procedures for the Sonogashira coupling of 2-halopyridines.[5][6]
Materials and Reagents:
-
Methyl 2-ethynylisonicotinate (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add methyl 2-ethynylisonicotinate, the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous THF (or DMF) and triethylamine via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl bromide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
[3+2] Cycloaddition Reactions: Synthesis of Heterocycles
The carbon-carbon triple bond of methyl 2-ethynylisonicotinate is an excellent dipolarophile for [3+2] cycloaddition reactions. This class of reactions allows for the construction of five-membered heterocyclic rings, which are prevalent in many pharmaceuticals.[7] A particularly important variant is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient and regioselective route to 1,2,3-triazoles.[8][9]
Causality in Experimental Design (CuAAC):
-
Copper(I) Catalyst: The Cu(I) species is essential for the catalysis of the [3+2] cycloaddition between an azide and a terminal alkyne. It is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8][10]
-
Regioselectivity: The copper catalyst ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[10]
-
Solvent: The reaction is often performed in a mixture of water and a miscible organic solvent like t-butanol or DMF, rendering it amenable to a wide range of substrates, including those with biological relevance.[8]
Caption: A generalized workflow for the CuAAC experiment.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide
This protocol is based on well-established procedures for CuAAC reactions.[7][8][11]
Materials and Reagents:
-
Methyl 2-ethynylisonicotinate (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
Step-by-Step Procedure:
-
Dissolving Reactants: In a round-bottom flask, dissolve methyl 2-ethynylisonicotinate and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
Catalyst and Reducing Agent Preparation: In separate vials, prepare a solution of CuSO₄·5H₂O in water and a fresh solution of sodium ascorbate in water.
-
Reagent Addition: To the vigorously stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is typically observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(benzyl)-4-(methoxycarbonylpyridin-2-yl)-1H-1,2,3-triazole.
Synthesis of Indolizines via 1,3-Dipolar Cycloaddition of Pyridinium Ylides
Methyl 2-ethynylisonicotinate can also serve as a dipolarophile in reactions with pyridinium ylides to construct the indolizine scaffold.[12] Indolizines are bicyclic aromatic nitrogen heterocycles that are of interest in medicinal chemistry. The pyridinium ylide, a 1,3-dipole, can be generated in situ from the corresponding N-substituted pyridinium salt in the presence of a base.[13]
Protocol 3: Synthesis of a Substituted Indolizine
This protocol is a conceptual outline based on general methods for indolizine synthesis via [3+2] cycloaddition.[13][14]
Materials and Reagents:
-
Methyl 2-ethynylisonicotinate (1.1 equiv)
-
A suitable N-acylmethylpyridinium bromide (1.0 equiv)
-
A non-nucleophilic base (e.g., triethylamine or DBU) (1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-acylmethylpyridinium bromide and methyl 2-ethynylisonicotinate.
-
Solvent Addition: Add the anhydrous solvent.
-
Base Addition: Slowly add the base to the stirred suspension at room temperature. This will generate the pyridinium ylide in situ.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cycloaddition and subsequent aromatization.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the functionalized indolizine.
Conclusion and Future Outlook
Methyl 2-ethynylisonicotinate is a highly valuable and versatile building block in organic synthesis. Its readily accessible terminal alkyne functionality provides a gateway to a wide array of complex molecular structures through robust and reliable transformations such as the Sonogashira coupling and various cycloaddition reactions. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this reagent. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like methyl 2-ethynylisonicotinate will undoubtedly play a pivotal role in advancing these fields.
References
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
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Shi, F., Zhang, Y., Lu, Z., Zhu, X., & Wang, W. (2018). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 5(1), 55-59. [Link]
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Aksenov, A. V., Aksenov, N. A., Nadein, O. N., Aksenova, I. V., & Rubin, M. (2018). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Bioorganic & medicinal chemistry letters, 28(15), 2549–2552. [Link]
-
ResearchGate. (n.d.). Synthesis of indolizine from pyridinium ylide. [Link]
-
ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. [Link]
-
Xu, K., Wang, Y., & Zhang, S. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102874. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of[8][10][11]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. Zeitschrift für Naturforschung B, 58(10), 1025-1031. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Oakdale, J. S., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 96-104. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. S. (2007). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 12(4), 843–853. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015). 1,3-Dipolar Cycloaddition Reaction of Benzyl Azide with Cyclohex-2-en-1-one. Jordan Journal of Chemistry, 10(4), 257-269. [Link]
-
CP Lab Safety. (n.d.). Methyl 2-ethynylisonicotinate, min 98%, 100 mg. [Link]
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Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 397-405. [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of some new 1,2,4-triazolylquinoxaline derivatives. [Link]
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Application Notes and Protocols for Methyl 2-ethynylisonicotinate as a Chemical Probe
Abstract
This document provides a comprehensive guide for the utilization of Methyl 2-ethynylisonicotinate as a chemical probe in biological systems. The core of this technology lies in the principles of bioorthogonal chemistry, enabling researchers to investigate and identify molecular targets within a cellular context.[1][2][3] This guide will detail the underlying principles, provide step-by-step protocols for cell labeling and target identification, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[3] This powerful set of tools has revolutionized our ability to study biomolecules in their natural environment.[2][4] At the forefront of this field is the "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the specific and efficient ligation of two molecules, one bearing an alkyne and the other an azide.[1][5][6]
Methyl 2-ethynylisonicotinate is a versatile chemical probe that contains a terminal alkyne group. This small, bio-inert handle can be metabolically incorporated into various biomolecules or used as a reactive handle on a small molecule to identify its protein targets.[1][4] Once incorporated, the alkyne group can be selectively reacted with an azide-containing reporter molecule for visualization or an azide-containing affinity tag for enrichment and subsequent identification by mass spectrometry.[4][6] This approach has broad applications in drug discovery, chemical biology, and proteomics.[1][7][8]
Principle of the Technology
The use of Methyl 2-ethynylisonicotinate as a chemical probe is a two-step process:
-
Target Engagement/Metabolic Labeling: The probe is introduced to the biological system (e.g., cell culture). Depending on the experimental design, it can either bind to its specific protein targets or be metabolically incorporated into a class of biomolecules.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged biomolecules are then covalently linked to an azide-functionalized reporter molecule (e.g., a fluorophore for imaging) or an affinity tag (e.g., biotin for pull-down experiments) via the CuAAC reaction.[1][9]
This methodology allows for the sensitive and specific detection and identification of the probe's interaction partners.
Visualization of the Experimental Workflow
Caption: General experimental workflow for using Methyl 2-ethynylisonicotinate as a chemical probe.
Materials and Reagents
4.1. General Reagents
-
Methyl 2-ethynylisonicotinate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Azide-functionalized reporters (e.g., Azide-Fluorophore, Azide-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (for copper-free click chemistry)
-
Streptavidin-agarose beads (for biotin-based pull-downs)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Mass spectrometry-grade solvents (e.g., acetonitrile, water, formic acid)
4.2. Recommended Reagent Concentrations and Incubation Times
| Reagent | Typical Stock Concentration | Typical Final Concentration | Incubation Time |
| Metabolic Labeling | |||
| Methyl 2-ethynylisonicotinate | 10-100 mM in DMSO | 10-100 µM | 4-24 hours |
| Click Reaction (CuAAC) | |||
| Azide-Reporter | 1-10 mM in DMSO | 1-10 µM | 30-60 minutes |
| Copper(II) sulfate (CuSO₄) | 100 mM in H₂O | 100 µM | 30-60 minutes |
| THPTA | 500 mM in H₂O | 500 µM | 30-60 minutes |
| Sodium Ascorbate | 1 M in H₂O (prepare fresh) | 5 mM | 30-60 minutes |
Detailed Experimental Protocols
5.1. Protocol 1: In-Cell Labeling and Fluorescence Microscopy
This protocol describes the labeling of cellular targets of Methyl 2-ethynylisonicotinate and their visualization by fluorescence microscopy.
-
Cell Culture and Labeling: a. Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency. b. Prepare a stock solution of Methyl 2-ethynylisonicotinate in DMSO. c. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). d. Remove the existing medium from the cells and replace it with the labeling medium. e. Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the reagents in the following order: i. PBS (to final volume) ii. Azide-fluorophore (to 1-5 µM) iii. Copper(II) sulfate (to 100 µM) iv. THPTA (to 500 µM) v. Sodium ascorbate (to 5 mM, add last) b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.
-
Imaging: a. (Optional) Counterstain the nuclei with DAPI or Hoechst. b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
5.2. Protocol 2: Target Identification by Affinity Purification and Mass Spectrometry
This protocol outlines the enrichment of target proteins of Methyl 2-ethynylisonicotinate from cell lysates for identification by mass spectrometry.
-
Cell Culture, Labeling, and Lysis: a. Culture and label cells with Methyl 2-ethynylisonicotinate as described in Protocol 1 (steps 1a-1e). b. Harvest the cells and wash them twice with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.
-
Click Chemistry Reaction with Biotin-Azide: a. To the cell lysate, add the click reaction components as described in Protocol 1 (step 3a), but using an azide-biotin conjugate instead of a fluorophore. b. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: a. Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion for Mass Spectrometry: a. Resuspend the beads in a buffer containing urea (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides.
-
Mass Spectrometry Analysis: a. Desalt the peptides using a C18 StageTip. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify the proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
Data Analysis and Interpretation
For target identification experiments, it is crucial to include appropriate controls to distinguish true targets from non-specific binders. A common control is to perform the experiment in the presence of an excess of a non-alkyne-containing competitor molecule or to use a mock-treated (no probe) sample. The identified proteins should be ranked based on their abundance in the probe-treated sample compared to the control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal in fluorescence microscopy | - Inefficient labeling | - Optimize probe concentration and incubation time. |
| - Inefficient click reaction | - Prepare fresh sodium ascorbate solution. Ensure the correct concentrations of all click reagents. | |
| - Low target abundance | - Overexpress the target protein if known. | |
| High background in fluorescence microscopy | - Non-specific binding of the probe or reporter | - Decrease probe or reporter concentration. Increase the number of wash steps. |
| Many non-specific proteins in pull-down | - Insufficient washing of beads | - Increase the number and stringency of wash steps. |
| - Non-specific binding to beads | - Pre-clear the lysate with beads before adding the probe-labeled lysate. |
Conclusion
Methyl 2-ethynylisonicotinate is a valuable tool for chemical biology and drug discovery. The protocols outlined in this application note provide a framework for its use in cell-based assays for target visualization and identification. As with any chemical probe, careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
-
RSC Publishing. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. [Link]
-
Journal of Nuclear Medicine. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. [Link]
-
ResearchGate. Bioorthogonal Fluoride-Responsive Azide and Alkynyl Pyridinium Click Cycloaddition in Vitro and in Live Cells. [Link]
-
Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]
-
ResearchGate. Bioorthogonal cycloaddition reactions including coppercatalyzed... [Link]
-
MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
-
American Society for Biochemistry and Molecular Biology. Proteomics study isolates drug targets. [Link]
-
PubMed Central. Chemical probes for methyl lysine reader domains. [Link]
-
PubMed. Metalloproteomics for molecular target identification of protein-binding anticancer metallodrugs. [Link]
-
PubMed Central. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. [Link]
-
PubMed Central. Different chemical proteomic approaches to identify the targets of lapatinib. [Link]
-
YouTube. A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. [Link]
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Methyl 2-ethynylisonicotinate in the synthesis of FAK inhibitors
Application Note & Protocol
Strategic Synthesis of Pyridine-Based FAK Inhibitors via Palladium-Catalyzed Sonogashira Coupling of Methyl 2-ethynylisonicotinate
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a pivotal target in oncology due to its central role in mediating cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression is linked to poor prognosis in numerous solid tumors, making the development of small-molecule FAK inhibitors a critical area of research.[2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of a key intermediate for pyridine-based FAK inhibitors, utilizing Methyl 2-ethynylisonicotinate as a strategic building block. We detail a robust Sonogashira cross-coupling reaction, offering not only a step-by-step methodology but also the underlying mechanistic principles, critical parameter optimization, and troubleshooting insights to ensure reproducible success for researchers in drug discovery and medicinal chemistry.
Introduction: Targeting FAK in Cancer Therapy
Focal Adhesion Kinase (FAK) acts as a critical signaling hub, integrating signals from integrins and growth factor receptors to orchestrate a range of cellular processes vital for cancer progression.[1][4] FAK's functions are mediated through both its kinase-dependent enzymatic activity and its kinase-independent scaffolding role, which facilitates the assembly of multi-protein signaling complexes.[2][5] Dysregulation of FAK signaling is a common feature in many cancers, promoting tumor growth, invasion, and metastasis.[2][5]
The therapeutic rationale for targeting FAK is compelling. Inhibition of FAK can disrupt these oncogenic signaling cascades, leading to reduced tumor growth and metastasis.[4] Furthermore, FAK inhibitors have shown potential in overcoming resistance to conventional therapies and enhancing the efficacy of other anticancer agents when used in combination.[3][6]
Many potent FAK inhibitors incorporate a pyridine or pyrimidine scaffold.[7] The pyridine moiety, in particular, serves as a versatile core for developing selective kinase inhibitors. Methyl 2-ethynylisonicotinate is an invaluable starting material for introducing this pyridine core, with the terminal alkyne providing a reactive handle for carbon-carbon bond formation through well-established palladium-catalyzed cross-coupling reactions.
FAK Signaling Pathway Overview
The diagram below illustrates the central role of FAK in integrating extracellular signals and activating downstream pro-survival and pro-proliferative pathways, such as the PI3K/AKT and MAPK cascades.[2][7]
Caption: FAK signaling integrates ECM and growth factor cues.
Synthetic Strategy: Sonogashira Cross-Coupling
The core of our synthetic approach is the Sonogashira reaction, a powerful and versatile method for forming a C(sp²)-C(sp) bond.[8] This reaction couples the terminal alkyne of Methyl 2-ethynylisonicotinate with an aryl halide, typically an iodide or bromide, under the catalysis of palladium and copper(I) complexes.[9][10]
For this protocol, we use 5-bromo-2,4-dichloropyrimidine as a representative coupling partner. This choice is based on the prevalence of the diaminopyrimidine scaffold in numerous advanced FAK inhibitors.[7] The resulting product serves as a highly functionalized intermediate, ready for subsequent modifications at the chloro- and ester- positions to generate a library of potential FAK inhibitors.
Overall Reaction Scheme
Sources
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- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Methyl 2-ethynylisonicotinate in Synthetic Chemistry
Abstract
Methyl 2-ethynylisonicotinate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its structure, incorporating a terminal alkyne and a pyridine ester, offers two reactive sites for orthogonal functionalization. This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and cycloaddition reactions. Designed for researchers, scientists, and drug development professionals, this document details step-by-step protocols, explains the rationale behind experimental choices, and offers insights into process optimization and troubleshooting.
Introduction: The Utility of Methyl 2-ethynylisonicotinate
Methyl 2-ethynylisonicotinate serves as a valuable building block in synthetic chemistry. The terminal alkyne group is a prime substrate for "click" chemistry, enabling the efficient and specific formation of 1,2,3-triazole rings.[1][2][3] The pyridine ring, a common scaffold in pharmaceuticals, can be further modified, and its nitrogen atom can influence the electronic properties of the molecule or act as a coordination site. The methyl ester provides a handle for hydrolysis and subsequent amide bond formation. This combination of functionalities makes it a powerful tool for creating complex molecules, including drug candidates, molecular probes, and advanced materials.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to understand the properties and safety considerations of Methyl 2-ethynylisonicotinate.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | Not explicitly available, but related compounds suggest it is a low-melting solid or liquid at room temp. | [5][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General Chemical Knowledge |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents and strong heating. | [4] |
Safety Precautions:
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid breathing dust or vapors.[4] Wash skin thoroughly after handling.[4]
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[2] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and complex molecule synthesis.[3][7][8]
Mechanistic Rationale
The accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the triazole product and regenerates the copper(I) catalyst. A reducing agent, typically sodium ascorbate, is used to maintain copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne.[2][7][8]
General Workflow for CuAAC Reaction
Caption: General experimental workflow for a CuAAC reaction.
Detailed Protocol: Synthesis of a Model Triazole
This protocol describes the reaction between Methyl 2-ethynylisonicotinate and Benzyl Azide.
Materials:
-
Methyl 2-ethynylisonicotinate (1.0 equiv)
-
Benzyl Azide (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.10 equiv)
-
Sodium Ascorbate (0.10-0.20 equiv)
-
Solvent: A mixture like t-BuOH/H₂O (1:1) or DMF is commonly used.
-
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
Step-by-Step Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve Methyl 2-ethynylisonicotinate (e.g., 161 mg, 1.0 mmol) and Benzyl Azide (e.g., 133 mg, 1.0 mmol) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1). Stir until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol in 0.5 mL H₂O). The solution may turn a pale blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 20 mg, 0.1 mmol in 0.5 mL H₂O) dropwise. A color change (e.g., to yellow or orange) is often observed as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting materials. Reactions are often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water (20 mL). If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Inefficient reduction of Cu(II) to Cu(I). | Use freshly prepared sodium ascorbate solution. Increase the equivalents of ascorbate (up to 5 equiv). |
| Low catalyst activity. | Consider using a Cu(I) source directly (e.g., CuI) under an inert atmosphere. Add a stabilizing ligand like TBTA or THPTA.[1] | |
| Formation of side products (e.g., diyne) | Oxidative homocoupling of the alkyne due to excess oxygen. | Degas the solvent before use. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure sufficient reducing agent is present.[2] |
| Difficulty in purification | Copper catalyst residues. | Wash the organic extract with a dilute aqueous solution of ammonia or ammonium chloride to complex and remove residual copper. |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9] For Methyl 2-ethynylisonicotinate, this reaction allows for the direct attachment of various aryl or vinyl groups to the alkyne terminus.
Rationale and Key Components
The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with the copper(I) acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate from the terminal alkyne. An amine base (e.g., triethylamine, diisopropylamine) is essential to neutralize the HX produced.[9]
Experimental Setup Diagram
Caption: Setup for a typical Sonogashira coupling reaction.
Detailed Protocol: Coupling with Iodobenzene
Materials:
-
Methyl 2-ethynylisonicotinate (1.2 equiv)
-
Iodobenzene (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) (2.0-3.0 equiv), freshly distilled
-
Anhydrous, degassed THF or DMF
-
Schlenk flask and inert gas line (N₂ or Ar)
Step-by-Step Procedure:
-
Inert Atmosphere: Place Pd(PPh₃)₂Cl₂ (e.g., 21 mg, 0.03 mmol) and CuI (e.g., 10 mg, 0.05 mmol) into a dry Schlenk flask. Seal the flask, evacuate, and backfill with nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add iodobenzene (e.g., 204 mg, 1.0 mmol) and Methyl 2-ethynylisonicotinate (e.g., 193 mg, 1.2 mmol).
-
Solvent and Base: Add anhydrous, degassed THF (10 mL) followed by freshly distilled triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitoring: Monitor the reaction for the disappearance of iodobenzene using TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired coupled product.
Other Synthetic Transformations
The unique structure of Methyl 2-ethynylisonicotinate allows for its participation in various other reactions.
Cycloaddition Reactions
Beyond the CuAAC reaction, the electron-deficient alkyne can participate in other cycloaddition processes. For instance, in [3+2] cycloaddition reactions with nitrones or other 1,3-dipoles, it can form five-membered heterocyclic rings.[11][12] These reactions are often thermally driven and their regioselectivity can be predicted by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants.[13]
Purification of Pyridine-Containing Products
Products derived from Methyl 2-ethynylisonicotinate will retain the pyridine moiety, which can complicate purification due to its basicity and polarity.
-
Chromatography: When performing silica gel chromatography, baseline streaking can occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
-
Aqueous Work-up: Pyridine derivatives can sometimes be partially soluble in acidic aqueous layers. It is crucial to neutralize the aqueous layer carefully and perform multiple extractions to ensure complete recovery of the product.
-
Drying: Pyridine compounds can be hygroscopic.[14][15] For final products requiring anhydrous conditions, drying over potent desiccants like calcium hydride (CaH₂) followed by distillation or storing over molecular sieves may be necessary.[14][15]
Product Characterization
Confirmation of the desired product structure is essential. Standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the methyl ester singlet (around 3.9-4.0 ppm), and the new protons from the coupled fragment.[16] In CuAAC products, a new singlet for the triazole proton will appear (typically 7.5-8.5 ppm).
-
¹³C NMR: The disappearance of the alkyne carbon signals (~80-90 ppm) and the appearance of new signals corresponding to the triazole or other cyclic systems are key indicators of a successful reaction.[17][18][19]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, confirming the addition of the desired fragment.
-
Infrared (IR) Spectroscopy: The characteristic alkyne C≡C stretch (~2100 cm⁻¹) and terminal ≡C-H stretch (~3300 cm⁻¹) of the starting material should disappear upon successful reaction.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- ChemicalBook. (n.d.). Methyl isonicotinate synthesis.
- MedChemExpress. (n.d.). Methyl 2-Octynoate-SDS.
- National Institutes of Health. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion.
- ResearchGate. (2015). (PDF) Synthesis and antinociceptive activity of methyl nicotinate.
- MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- PubMed Central. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression.
- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Glen Research. (n.d.). Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- ResearchGate. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study.
- National Institutes of Health. (n.d.). Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes.
- ResearchGate. (2006). Cross-Correlated Relaxation Enhanced 1 H− 13 C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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- National Institutes of Health. (n.d.). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC.
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Application Notes and Protocols for Bioconjugation with Methyl 2-ethynylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Methyl 2-ethynylisonicotinate as a versatile reagent in bioconjugation. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this alkyne-containing building block for the precise modification of biomolecules. We will delve into the core principles, mechanistic details, and step-by-step protocols for three powerful bioconjugation techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Palladium-Catalyzed Sonogashira Cross-Coupling. Beyond procedural instructions, this guide emphasizes the rationale behind experimental choices and provides a framework for troubleshooting and optimization, ensuring the generation of robust and reproducible results.
Introduction to Methyl 2-ethynylisonicotinate in Bioconjugation
The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical reactions that can be performed under physiological conditions. These "bioorthogonal" reactions enable the precise attachment of synthetic molecules, such as fluorophores, drug molecules, or affinity tags, to biological macromolecules like proteins, nucleic acids, and glycans. Terminal alkynes are a cornerstone of bioorthogonal chemistry, and Methyl 2-ethynylisonicotinate offers a unique set of features for the discerning researcher.
Structure and Properties of Methyl 2-ethynylisonicotinate:
-
Terminal Alkyne: The ethynyl group serves as a versatile handle for a variety of powerful coupling reactions.
-
Pyridine Core: The isonicotinate scaffold introduces a heteroaromatic ring system. The pyridine nitrogen can potentially influence the local chemical environment and may be exploited for further interactions or modifications.
-
Methyl Ester: The ester functionality can be a site for subsequent chemical diversification or can be hydrolyzed to the corresponding carboxylic acid post-conjugation, offering a handle for further labeling or altering the charge of the conjugate.
Advantages in Bioconjugation:
-
Versatility: The terminal alkyne can participate in a range of bioorthogonal reactions.
-
Tunability: The pyridine ring and methyl ester offer opportunities for modulating the physicochemical properties of the resulting bioconjugate.
-
Small Size: As a relatively small molecule, it is less likely to perturb the structure and function of the target biomolecule upon conjugation.
This guide will provide the foundational knowledge and practical protocols to harness the potential of Methyl 2-ethynylisonicotinate in your research.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2][3][4]
Mechanism of CuAAC
The reaction proceeds through a copper-acetylide intermediate which then reacts with the azide in a stepwise manner to form the triazole product.[3][4] The use of a copper(I) catalyst is crucial for the high efficiency and regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted triazole.[3]
Experimental Protocol for CuAAC of a Protein with Methyl 2-ethynylisonicotinate
This protocol describes the conjugation of an azide-modified protein with Methyl 2-ethynylisonicotinate.
dot
Sources
Application Notes & Protocols: The Use of Methyl 2-ethynylisonicotinate as a Versatile Building Block in Advanced Materials Science
Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the applications of Methyl 2-ethynylisonicotinate. While direct literature on this specific molecule is emerging, its constituent functional groups—a metal-coordinating isonicotinate core and a highly reactive terminal alkyne—position it as a powerful and versatile building block for the synthesis of advanced functional materials. We will explore its potential in the rational design of Metal-Organic Frameworks (MOFs) with opportunities for post-synthetic modification and in the creation of novel functional polymers. This guide explains the causal logic behind experimental design and provides robust, self-validating protocols for synthesis and application.
Introduction: A Molecule of Bimodal Functionality
Methyl 2-ethynylisonicotinate (C₉H₇NO₂) is a bifunctional organic molecule engineered for advanced material synthesis.[1] Its structure is unique in that it combines two key functionalities in a single, compact frame:
-
The Isonicotinate Moiety: The pyridine ring's nitrogen atom and the carboxylate group form a classic bidentate or monodentate coordination site. This makes it an ideal organic linker for constructing ordered, crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers by binding to metal ion nodes.[2][3]
-
The Ethynyl (Alkyne) Group: The terminal alkyne at the 2-position is one of the most versatile functional groups in modern chemistry. It serves as a reactive handle for a variety of transformations, most notably the Nobel Prize-winning "click chemistry" (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, or CuAAC), Sonogashira coupling reactions, and polymerization.
This dual nature allows for a two-stage approach to material design: first, using the isonicotinate to build a robust supramolecular architecture, and second, using the alkyne to impart specific chemical functionality or to extend the material's structure.
Molecular Structure and Properties
Below is a summary of the key properties of Methyl 2-ethynylisonicotinate and a visual representation of its structure.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 1256810-92-0 | [1] |
| Appearance | Typically an off-white to yellow solid | N/A |
graph "Methyl_2_ethynylisonicotinate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="CH3"]; H1 [label="H"];
// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; H1 [pos="2.2,0!"]; C3 [pos="-0.6,1!"]; C4 [pos="-0.6,2.2!"]; N1 [pos="0.6,3!"]; C5 [pos="1.8,2.2!"]; C6 [pos="1.8,1!"]; C7 [pos="-1.8,2.8!"]; O1 [pos="-1.8,4!"]; O2 [pos="-2.8,2!"]; C9 [pos="-4,2.3!"]; C8 [pos="3,0.5!"]; // Placeholder for text// Draw bonds C1 -- C2; C2 -- H1 [style=solid]; C1 -- C6; C6 -- C5; C5 -- N1; N1 -- C4; C4 -- C3; C3 -- C6; C4 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C9;
// Add descriptive text label_alkyne [label="Reactive Ethynyl Group", pos="3.5, -0.5!"]; label_pyridine [label="Metal-Coordinating\nIsonicotinate Core", pos="-2, 0.5!"];
// Nodes start [label="Methyl 2-ethynylisonicotinate\n+ Metal Salt (e.g., Zn²⁺)", shape=cylinder, fillcolor="#FBBC05"]; synthesis [label="Solvothermal Synthesis", shape=invhouse, fillcolor="#34A853"]; mof [label="Alkyne-Functionalized MOF\n(MOF-Alkyne)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; azide [label="Azide-Functionalized Molecule\n(N₃-R)", shape=cylinder, fillcolor="#FBBC05"]; psm [label="Post-Synthetic Modification\n(CuAAC 'Click' Reaction)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_mof [label="Functionally-Modified MOF\n(MOF-Triazole-R)", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Edges start -> synthesis [label=" Reaction\nMixture "]; synthesis -> mof [label=" Crystallization "]; mof -> psm; azide -> psm; psm -> final_mof [label=" Covalent\nBonding "];
Caption: General workflow for MOF synthesis and functionalization.
Protocol 1: Synthesis of an Alkyne-Functionalized Zn-MOF
Causality: This protocol uses a standard solvothermal method common for pyridine-carboxylate linkers. Zinc nitrate is chosen as the metal source due to its reliability in forming stable frameworks with N-donor ligands. N,N-Dimethylformamide (DMF) is used as a high-boiling point solvent, which is necessary to provide the energy for crystal formation.
Materials:
-
Methyl 2-ethynylisonicotinate (16.1 mg, 0.1 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (29.7 mg, 0.1 mmol)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
20 mL Scintillation vial
Procedure:
-
In a 20 mL scintillation vial, dissolve Methyl 2-ethynylisonicotinate and Zinc nitrate hexahydrate in 4 mL of DMF.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oven at 100 °C for 48 hours. The slow heating and cooling cycle is critical for the growth of high-quality single crystals.
-
After 48 hours, turn off the oven and allow it to cool slowly to room temperature over 12-24 hours.
-
Colorless, crystalline solids should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 5 mL) for 8 hours each time to remove unreacted starting materials.
-
Decant the final wash and dry the product under vacuum at room temperature.
Validation:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the product should show sharp peaks, confirming crystallinity. This pattern can be compared to simulated patterns if a single crystal structure is obtained.
-
Infrared (IR) Spectroscopy: Confirm the presence of the alkyne C≡C stretch (approx. 2100-2200 cm⁻¹) and the ester C=O stretch (approx. 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): TGA will determine the thermal stability of the MOF and confirm the removal of solvent molecules from the pores.
Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Chemistry)
Causality: This protocol uses the synthesized MOF-Alkyne as a solid support. An azide-functionalized molecule (e.g., 3-azido-1-propanol, for hydrophilicity) is "clicked" onto the framework. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the CuSO₄ precursor, which prevents unwanted side reactions.
Materials:
-
MOF-Alkyne (from Protocol 1) (50 mg)
-
3-azido-1-propanol (or other desired azide) (1.2 molar equivalents per alkyne site)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 molar equivalents)
-
Sodium ascorbate (0.3 molar equivalents)
-
DMF/H₂O mixture (4:1 v/v, 10 mL)
Procedure:
-
Activate the MOF-Alkyne by heating under vacuum at 80 °C for 12 hours to ensure the pores are empty and accessible.
-
Suspend the activated MOF-Alkyne in 8 mL of DMF in a sealed flask.
-
In a separate vial, dissolve the CuSO₄·5H₂O and sodium ascorbate in 2 mL of deionized water.
-
Add the 3-azido-1-propanol to the MOF suspension and stir gently.
-
Add the aqueous catalyst solution to the MOF suspension.
-
Seal the flask and stir the reaction at room temperature for 24 hours.
-
Collect the solid product by centrifugation.
-
Wash the resulting MOF thoroughly with DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove all reactants, catalysts, and byproducts.
-
Dry the final functionalized MOF under vacuum.
Validation:
-
IR Spectroscopy: The characteristic azide peak (N₃ stretch, ~2100 cm⁻¹) should disappear, and the alkyne peak should diminish significantly. A new broad peak for the -OH group from the propanol (~3300 cm⁻¹) should appear.
-
¹H NMR Spectroscopy (Digested Sample): Digest a small amount of the washed MOF in D₂SO₄/DMSO-d₆ to break the framework and dissolve the linkers. The NMR spectrum should show new peaks corresponding to the propanol moiety and a characteristic triazole proton peak (~7.5-8.5 ppm), confirming the covalent linkage.
-
Elemental Analysis: Analysis for C, H, and N will show an increased nitrogen content consistent with the addition of the triazole ring and the functional group.
Application in Functional Polymers
The bifunctionality of Methyl 2-ethynylisonicotinate also makes it a candidate for synthesizing conjugated polymers. The combination of an electron-deficient pyridine ring and the π-system of the alkyne can lead to materials with interesting optoelectronic properties.
Protocol 3: Synthesis of a Poly(arylene ethynylene) Derivative via Sonogashira Coupling
Causality: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This protocol outlines the polymerization of Methyl 2-ethynylisonicotinate with a diiodo-aromatic comonomer to create a conjugated polymer chain. Triethylamine (TEA) is used as a base to quench the HX byproduct and as a solvent.
Materials:
-
Methyl 2-ethynylisonicotinate (161 mg, 1.0 mmol)
-
1,4-Diiodobenzene (330 mg, 1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol)
-
Triphenylphosphine (PPh₃) (21 mg, 0.08 mmol)
-
Anhydrous Triethylamine (TEA) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add all solid reagents: Methyl 2-ethynylisonicotinate, 1,4-diiodobenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. Oxygen can lead to undesirable alkyne homocoupling.
-
Add 10 mL of anhydrous TEA via syringe.
-
Stir the reaction mixture at 70 °C for 48 hours. The formation of a precipitate indicates polymer growth.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of methanol. This will cause the polymer to fully precipitate.
-
Collect the solid polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and then a hot Soxhlet extraction with methanol for 24 hours to remove any residual catalyst and unreacted monomers.
-
Dry the final polymer product under high vacuum.
Validation:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer.
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure. The disappearance of the terminal alkyne proton signal is a key indicator of successful polymerization.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer, including its absorption and emission maxima.
Synthesis of the Core Reagent
Since Methyl 2-ethynylisonicotinate is not a common bulk chemical, a reliable synthesis is required. The most direct route involves a Sonogashira coupling of a protected alkyne to a halogenated precursor, followed by deprotection.
Caption: Plausible synthetic route to the target molecule.
Conclusion
Methyl 2-ethynylisonicotinate represents a highly valuable, albeit underutilized, building block for the next generation of functional materials. Its pre-installed, orthogonally reactive functional groups provide a clear and logical pathway for creating complex, tailored architectures. The protocols detailed herein offer robust starting points for researchers to explore the synthesis of novel MOFs with precisely controlled pore environments and for the development of new conjugated polymers with unique electronic properties. As a platform molecule, its potential is limited only by the vast library of azide- and halide-containing molecules available for integration.
References
-
Methyl 2-ethynylisonicotinate, min 98%, 100 mg . CP Lab Safety. [Link]
-
Flexible Co(II)-and Ni(II)-Based Cationic 2D Metal–Organic Frameworks Based on a Charge-Neutral (O,O)-Donor Bridge . MDPI. [Link]
-
The chemistry of Metal-Organic Frameworks -MOFs- (ICMol) . YouTube. [Link]
Sources
Application Notes & Protocols: Safe Handling of Methyl 2-ethynylisonicotinate
Executive Summary
Methyl 2-ethynylisonicotinate is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily due to the unique reactivity of its ethynyl group and the biological relevance of the isonicotinate scaffold. Its structure combines a pyridine ring, a methyl ester, and a terminal alkyne, making it a valuable precursor for synthesizing more complex molecules through reactions like Sonogashira coupling, click chemistry, and various cyclizations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential safety precautions and handling protocols for Methyl 2-ethynylisonicotinate to ensure personnel safety and experimental integrity. The protocols herein are grounded in established chemical safety principles and data derived from material safety data sheets (MSDS) and literature on related pyridine and acetylenic compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Methyl 2-ethynylisonicotinate presents several risks that must be managed through appropriate controls and personal protective equipment.
The primary hazards are categorized based on GHS classifications and are summarized below.[1]
| Hazard Category | GHS Classification | Hazard Statement | Signal Word |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning [1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning [1] |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation | Warning [1] |
| Aquatic Hazard | Acute Category 3 | H402: Harmful to aquatic life | Warning |
Toxicological Profile & Causality
-
Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract.[1] This is a common characteristic of many functionalized aromatic compounds. The pyridine nitrogen can interact with biological macromolecules, and the compound as a whole can cause localized inflammatory responses upon contact. Inhalation of the fine, low-melting-point solid (M.P. 42-44 °C) can easily lead to respiratory irritation.
-
Ingestion: It is classified as harmful if swallowed. While specific toxicity data for this exact molecule is limited, pyridine and its derivatives can exhibit toxicity, potentially affecting the liver and nervous system with sufficient exposure.[2][3]
-
Reactivity Hazards: The terminal alkyne (ethynyl group) imparts specific reactivity. Acetylenic compounds can be sensitive to air and moisture and, in some cases, can be unstable.[4][5] While this compound is not noted as being explosive, the potential for dust explosions exists when handling any fine organic powder.
Risk Mitigation Strategy
The primary risks are exposure through inhalation of dust, skin/eye contact, and accidental ingestion. The secondary risk relates to the compound's reactivity. Therefore, the safety strategy must prioritize the prevention of direct contact and aerosol generation, alongside proper storage and waste management.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid Methyl 2-ethynylisonicotinate and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.[8][9]
Hierarchy of Controls Diagram
The following diagram illustrates the most effective sequence of controls for mitigating hazards associated with Methyl 2-ethynylisonicotinate.
Caption: Hierarchy of controls for safe handling.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Methyl 2-ethynylisonicotinate.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) or a face shield if there is a splash hazard.[8][10] | Protects against dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time). | Prevents skin contact and irritation.[8] Contaminated gloves must be changed immediately. |
| Body Protection | Flame-resistant laboratory coat.[10] | Protects skin and clothing from contamination. Cuffed sleeves should be avoided to prevent trapping solids. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. If a hood is unavailable, a NIOSH-approved respirator with appropriate particulate filters may be required after a formal risk assessment.[9][11] | Prevents inhalation of dust that can cause respiratory irritation. |
Protocols for Safe Handling and Use
Adherence to a standardized protocol is critical for both safety and experimental reproducibility.
Protocol: Weighing and Preparing a Stock Solution
This protocol details the steps for safely handling the solid compound to prepare a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) inside the fume hood.
-
-
Weighing:
-
Retrieve the container of Methyl 2-ethynylisonicotinate from its storage location (e.g., 2-8°C, inert atmosphere). Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Carefully open the container inside the fume hood. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance.
-
Once weighing is complete, securely close the primary container and wipe it down before returning it to storage.
-
-
Solubilization:
-
Carefully add the weighed solid to a beaker or flask containing the desired solvent.
-
Add a stir bar and place the vessel on a stir plate to facilitate dissolution. Do not heat unless the specific experimental protocol requires it, and if so, use a controlled heating mantle and condenser.
-
Ensure the final solution is clearly labeled with the compound name, concentration, solvent, and date.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a solvent-dampened cloth.
-
Dispose of the weigh boat, gloves, and cleaning materials as hazardous waste (see Section 4.2).
-
Wash hands thoroughly with soap and water after removing PPE.[8]
-
Storage and Waste Disposal
Proper storage and disposal are crucial for maintaining compound integrity and preventing environmental contamination.
Storage Protocol
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The ethynyl group can be sensitive to oxidative degradation.
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[9]
-
Location: Store in a designated, locked cabinet away from incompatible materials such as strong oxidizing agents.[7][9] The storage area should be well-ventilated.[6]
Waste Disposal Protocol
All waste containing Methyl 2-ethynylisonicotinate must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound and grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.
-
Disposal: Never pour this chemical down the drain, as it is harmful to aquatic life.[6][7] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations.[6]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Emergency Response Workflow
Caption: General workflow for emergency situations.
Specific Emergency Actions
| Emergency Type | Response Protocol |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the affected person to fresh air immediately. Keep them at rest in a position comfortable for breathing. If they feel unwell, call a POISON CENTER or physician.[1][7] |
| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
| Small Spill | Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6] Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[12] Clean the affected area thoroughly. Do not allow the product to enter drains.[1] |
| Large Spill / Fire | Evacuate the laboratory immediately and activate the fire alarm. Call emergency services (911). Do not attempt to fight a fire or clean a large spill unless you are trained to do so. |
Conclusion
Methyl 2-ethynylisonicotinate is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The key to safety lies in a comprehensive approach: understanding the material's hazards, utilizing appropriate engineering controls and PPE, following strict handling and disposal procedures, and being prepared for emergencies. By integrating these practices into all laboratory workflows, researchers can minimize risks to themselves and the environment while advancing their scientific objectives.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
-
Kielbik, P., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health (PMC). [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
-
ACS Omega. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
-
PubMed. (2025, May 27). Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. [Link]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet for Methyl Red. [Link]
-
UNC Charlotte. Standard Operating Procedure for Acetylene. [Link]
-
University of Arizona. Standard Operating Procedure for Acetylene. [Link]
-
IWK Health Centre. Product Page for Methyl 2-ethynylisonicotinate. [Link]
-
HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-ethynylisonicotinate
Welcome to the technical support guide for the synthesis of Methyl 2-ethynylisonicotinate. This molecule is a critical building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the ethynyl group on the pyridine ring. The most prevalent and versatile method for its synthesis is the Sonogashira cross-coupling reaction.
This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction yield, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for Methyl 2-ethynylisonicotinate.
Q1: What is the primary synthetic route for Methyl 2-ethynylisonicotinate? The most direct and widely used method is the Sonogashira cross-coupling reaction.[1][2] This involves coupling a terminal alkyne (or a protected version like trimethylsilylacetylene) with a halogenated precursor, typically Methyl 2-bromo- or Methyl 2-chloroisonicotinate, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
Q2: What are the critical components of the Sonogashira reaction and their roles? The reaction relies on a synergistic catalytic system:
-
Palladium(0) Catalyst: This is the primary catalyst. It undergoes oxidative addition with the aryl halide (the isonicotinate precursor), which is often the rate-limiting step.[3] Common examples include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[4][5]
-
Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), it reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is faster than direct reaction of the alkyne with the palladium center, thus accelerating the catalytic cycle.[1][6]
-
Amine Base: A base such as triethylamine (TEA) or diisopropylamine (DIPA) is essential.[7] It serves two purposes: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the hydrogen halide (e.g., HBr) byproduct generated during the reaction.[1][7]
-
Solvent: Anhydrous, degassed solvents are critical to success. Common choices include DMF, THF, toluene, or using the amine base itself as the solvent.[3][8][9]
Q3: What is the reactivity order for the halide on the isonicotinate precursor? The reactivity of the aryl halide significantly impacts the required reaction conditions. The general trend from most to least reactive is: Iodide > Triflate (OTf) > Bromide > Chloride .[1][7] Consequently, a Methyl 2-iodoisonicotinate precursor would react under the mildest conditions, often at room temperature, while a bromide would require heating, and a chloride would necessitate even higher temperatures and potentially more active catalyst systems.[1][7]
Q4: Can this reaction be performed without a copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established and often preferred.[7][10] The primary advantage of omitting copper is the prevention of the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling).[6][7][11] These reactions may require specific ligands, different bases, or higher temperatures to proceed efficiently.[7]
Section 2: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: The reaction fails to start or shows very low conversion.
-
Possible Cause A: Inactive Catalyst System The palladium catalyst and copper co-catalyst are the heart of the reaction. The Pd(0) active species can be oxidized if not handled under inert conditions, and CuI can degrade over time.
-
Validation & Solution:
-
Ensure your palladium catalyst is from a reliable source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.
-
Use a fresh bottle of CuI. It should be a white to light tan powder; significant discoloration to green or brown suggests oxidation and degradation.[7]
-
Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[7] Use Schlenk techniques and ensure all solvents are thoroughly degassed via methods like freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.[4][7][10]
-
-
-
Possible Cause B: Insufficient Reaction Temperature As noted in the FAQ, the C-X bond strength (where X is the halide) dictates the energy required for the oxidative addition step.
-
Validation & Solution:
-
If using Methyl 2-bromoisonicotinate, room temperature is often insufficient. The reaction may require heating to 80-100 °C.[3][8]
-
For the even less reactive Methyl 2-chloroisonicotinate, temperatures above 100 °C may be necessary, often in a sealed tube or under microwave conditions.[12]
-
Monitor the reaction by Thin-Layer Chromatography (TLC). If no product is observed after several hours, incrementally increase the temperature by 10-20 °C.
-
-
Problem 2: A black precipitate (Palladium Black) forms in the reaction vessel.
-
Possible Cause: Catalyst Decomposition The formation of a black precipitate is a classic sign of the palladium catalyst crashing out of the catalytic cycle and decomposing into palladium black.[7] This terminates the reaction.
-
Validation & Solution:
-
Check for Impurities: Ensure starting materials and solvents are of high purity. Impurities can poison the catalyst.[7]
-
Solvent Choice: Some solvents are more prone to causing catalyst decomposition. Anecdotal evidence suggests that THF, in some cases, can promote the formation of palladium black.[4][7] Consider switching to a different solvent like DMF or using the amine base as the solvent.
-
Temperature Control: Excessively high temperatures can also accelerate catalyst decomposition. Find the optimal balance where the reaction proceeds without significant catalyst death.
-
-
Problem 3: Significant formation of a byproduct identified as the alkyne dimer (Homocoupling).
-
Possible Cause: Presence of Oxygen (Glaser Coupling) The copper acetylide intermediate is highly susceptible to oxidative dimerization in the presence of oxygen.[7][11] This is often the most significant cause of yield loss, as it consumes the valuable alkyne starting material.[6][11]
-
Validation & Solution:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction headspace are completely free of oxygen. Degassing must be performed before adding the catalyst and alkyne.[7]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.[5][7]
-
Slow Addition: In some cases where the aryl halide is particularly unreactive, the homocoupling can outcompete the cross-coupling.[9] A slow addition of the terminal alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
-
Section 3: Optimized Protocol and Data
While every substrate pairing is unique, the following parameters, adapted from studies on similar pyridine derivatives, provide a robust starting point for optimization.[8]
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of Halo-pyridines
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | Methyl 2-bromoisonicotinate (1.0 eq) | Bromides offer a good balance of reactivity and stability.[7] |
| Alkyne | Trimethylsilylacetylene (1.2-1.5 eq) | TMS protection prevents side reactions; the slight excess drives the reaction to completion. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2.5-5 mol%) | A common, reliable, and air-stable Pd(II) precatalyst.[5][8] |
| Ligand | PPh₃ (5 mol%) | Additional ligand can help stabilize the catalyst.[8] |
| Cu Co-catalyst | CuI (5-10 mol%) | Standard co-catalyst for activating the alkyne.[8][9] |
| Base | Triethylamine (Et₃N) (2-4 eq) | Acts as both base and, in some protocols, the solvent.[7][8] |
| Solvent | DMF or Toluene/Et₃N (3:1) | Anhydrous and thoroughly degassed polar aprotic solvents work well.[8][9] |
| Temperature | 80-100 °C | Necessary for the activation of aryl bromides.[8][12] |
| Time | 3-24 h | Monitor by TLC until consumption of starting material.[8] |
Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of Methyl 2-bromoisonicotinate with TMS-acetylene
-
To a dry Schlenk flask under an Argon atmosphere, add Methyl 2-bromoisonicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed DMF (or Toluene) via cannula.
-
Add degassed triethylamine (3.0 eq) and trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-(trimethylsilylethynyl)isonicotinate.
Step 2: Deprotection to Yield Methyl 2-ethynylisonicotinate
-
Dissolve the purified TMS-protected product from Step 1 in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, ~2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, Methyl 2-ethynylisonicotinate.
Section 4: Visual Guides
Diagram 1: Simplified Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper-catalyzed reaction pathway.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Unknown Source. (n.d.). The Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Google Patents. (n.d.). Process for the purification of methyl-2,2-dithienylglycolate.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. depts.washington.edu [depts.washington.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-ethynylisonicotinate
Welcome to the technical support guide for the purification of Methyl 2-ethynylisonicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the knowledge to overcome obstacles and achieve high purity for your downstream applications.
I. Overview of Purification Strategies
Methyl 2-ethynylisonicotinate, a pyridine derivative containing both an ester and an ethynyl group, presents a unique set of purification challenges. Its polarity, potential for interaction with stationary phases, and stability must all be considered when selecting a purification method. The primary techniques employed for the purification of this compound are:
-
Flash Column Chromatography: The most common method for purifying Methyl 2-ethynylisonicotinate, offering a good balance of speed and resolution.
-
Recrystallization: A powerful technique for achieving high purity, particularly if a suitable solvent system can be identified.
-
Distillation: Generally less suitable for this compound due to its relatively high boiling point and potential for thermal degradation, but can be effective in specific cases.
This guide will delve into the nuances of each of these techniques, providing detailed protocols and troubleshooting advice.
II. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the first choice for purifying Methyl 2-ethynylisonicotinate from crude reaction mixtures.[1] However, its successful implementation requires careful consideration of the stationary and mobile phases to avoid common pitfalls.
Issue 1: Peak Tailing and Poor Resolution
Question: I'm observing significant peak tailing for my Methyl 2-ethynylisonicotinate during silica gel chromatography, leading to poor separation from impurities. What is the cause and how can I resolve this?
Answer: Peak tailing with pyridine derivatives on silica gel is a frequent issue.[2] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel.[2] This strong interaction can lead to non-ideal elution behavior and broad, tailing peaks.
Troubleshooting Steps & Optimization:
-
Mobile Phase Modification: The most effective way to counteract this interaction is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a common and effective strategy. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.[3]
-
Ammonia in Methanol: For more stubborn cases, a solution of 10% ammonia in methanol can be used as part of the mobile phase, which is particularly useful for moving stubborn amines off the baseline.[4]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
-
Solvent System Selection: The choice of solvents is critical for achieving good separation.
-
Hexanes/Ethyl Acetate: This is a standard and often effective solvent system for compounds of moderate polarity.[5][6]
-
Dichloromethane/Methanol: This system is more effective for polar compounds.[4][5] Be aware that mixtures with less than 10% methanol should be prepared fresh as dichloromethane can evaporate and alter the solvent ratio.[5]
-
Data-Driven Solvent Selection:
| Polarity of Compound | Recommended Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate/Hexane or 5% Ether/Hexane[4][7] |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane[4][7] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[4][7] |
Issue 2: Low Recovery of Product
Question: After performing column chromatography, the yield of my purified Methyl 2-ethynylisonicotinate is significantly lower than expected. What could be the cause?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase or decomposition on acidic silica gel.[3]
Troubleshooting Steps & Optimization:
-
Neutralize the Silica Gel: If you suspect your compound is decomposing on the acidic silica gel, you can neutralize it before use. This can be done by preparing a slurry of the silica gel in your mobile phase containing a small amount of a base like triethylamine.[3]
-
pH Adjustment During Work-up: Prior to chromatography, ensure that any aqueous extraction steps are performed at an appropriate pH to maximize the partitioning of your product into the organic layer.[3]
-
Check for Irreversible Adsorption: To determine if your compound is irreversibly binding to the silica, you can perform a simple test. Spot your crude material on a TLC plate and develop it. Then, scrape the silica from the baseline and attempt to extract your compound with a strong solvent like methanol. If you recover a significant amount of product, irreversible adsorption is likely occurring.
Experimental Workflow: Troubleshooting Chromatography Issues
Caption: A logical workflow for troubleshooting common chromatography issues.
III. Troubleshooting Guide: Recrystallization
Recrystallization can be a highly effective method for obtaining Methyl 2-ethynylisonicotinate of very high purity, provided a suitable solvent system can be found.
Issue 1: Product Oiling Out or Failing to Crystallize
Question: My purified Methyl 2-ethynylisonicotinate is an oil and will not solidify, or it "oils out" during my crystallization attempt. What can I do?
Answer: The failure of a compound to crystallize is often due to the presence of persistent impurities that inhibit the formation of a crystal lattice.[3] The inherent properties of the molecule can also favor an amorphous or oily state.[3] Pyridine and its derivatives can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[8]
Troubleshooting Steps & Optimization:
-
Ensure High Purity: The starting material for crystallization must be as pure as possible. It is often beneficial to first perform a quick column chromatography to remove baseline impurities before attempting recrystallization.
-
Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair.
-
Single Solvent Systems: Look for a solvent that dissolves your compound when hot but not when cold. Common choices for esters include ethyl acetate, acetone, and alcohols like ethanol.[8][9]
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs include hexane/ethyl acetate and hexane/acetone.[8]
-
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Slow Evaporation: Allowing the solvent to evaporate slowly over several days can sometimes yield crystals.[10]
-
Common Recrystallization Solvents:
| Solvent/Mixture | Comments |
| Ethanol | A good general-purpose solvent for moderately polar compounds.[8] |
| Hexane/Ethyl Acetate | A versatile mixture for compounds of varying polarity.[8] |
| Hexane/Acetone | Often works well, especially with slow cooling.[8] |
| Toluene | Can be effective for aromatic compounds and may lead to good crystal formation.[10] |
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of Methyl 2-ethynylisonicotinate?
A1: Common impurities will depend on the synthetic route used. However, they often include unreacted starting materials, byproducts from side reactions, and residual solvents. If the synthesis involves a Sonogashira coupling, residual palladium catalyst and copper salts may be present.
Q2: How can I remove residual pyridine if it was used as a solvent or base in the reaction?
A2: Pyridine can often be removed by co-evaporation with a higher boiling point solvent like toluene under reduced pressure.[11] Alternatively, washing the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated aqueous solution of copper sulfate, can effectively remove pyridine by forming a water-soluble salt.[11] Care must be taken to ensure your product is stable to acidic conditions.
Q3: Is Methyl 2-ethynylisonicotinate stable to heat and light?
A3: While specific stability data for this compound is not extensively published, related compounds can be sensitive to prolonged exposure to heat and light.[12] It is good practice to store the purified compound in a cool, dark place, preferably under an inert atmosphere, to minimize potential degradation.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting even trace amounts of impurities.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[13]
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.[14]
Purity Assessment Workflow
Caption: A typical workflow for assessing the purity of a synthesized compound.
V. References
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from
-
Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from
-
(n.d.). Guide for crystallization. Retrieved from
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from
-
PubMed. (n.d.). Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Retrieved from
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iiste.org [iiste.org]
common side reactions with Methyl 2-ethynylisonicotinate
Welcome to the technical support center for Methyl 2-ethynylisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a pyridine-alkyne derivative, Methyl 2-ethynylisonicotinate is a valuable precursor in the synthesis of pharmaceuticals and functional materials, often employed in reactions like Sonogashira couplings, click chemistry, and cycloadditions.
However, its unique electronic and structural features can lead to specific side reactions and experimental challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
FAQ 1: My reaction is producing a significant amount of a dimeric impurity. What is it and how can I prevent it?
Answer:
You are most likely observing the formation of 1,4-di(pyridin-4-yl)buta-1,3-diyne, the product of alkyne homocoupling (also known as Glaser or Hay coupling). This is arguably the most common and frustrating side reaction when working with terminal alkynes like Methyl 2-ethynylisonicotinate, especially under Sonogashira conditions.
Causality: The Mechanism of Homocoupling
Homocoupling is an oxidative dimerization process. In a typical copper-cocatalyzed Sonogashira reaction, the copper(I) acetylide intermediate, which is crucial for transmetalation to the palladium center, is susceptible to oxidation.[1] In the presence of an oxidant (most commonly, atmospheric oxygen), two copper acetylide molecules can couple to form the diyne, regenerating Cu(I) in the process.[2][3] This pathway competes directly with the desired cross-coupling reaction.
The presence of a copper co-catalyst dramatically accelerates this side reaction.[4] While essential for activating the alkyne in traditional Sonogashira protocols, it is also the primary culprit for dimerization.[1]
Troubleshooting Strategies & Mitigation Protocols
Your primary goal is to suppress the oxidative dimerization pathway. This can be achieved by removing one of its key components: the copper catalyst or the oxidant.
| Strategy | Principle | Key Considerations & Drawbacks |
| Copper-Free Conditions | Eliminates the primary catalyst for homocoupling.[4] | Often requires more reactive coupling partners (iodides > triflates > bromides), stronger bases, or more sophisticated (and expensive) phosphine ligands to facilitate the catalytic cycle.[5] |
| Rigorous Degassing | Removes dissolved oxygen, the most common oxidant. | Can be technically demanding (freeze-pump-thaw cycles). Less effective if the reaction is run for extended periods or if reagents are not properly handled. |
| Use of a Reductive Atmosphere | A dilute hydrogen atmosphere can help maintain the catalyst in its active Pd(0) state and suppress oxidative side reactions.[1] | Requires specialized equipment (e.g., H₂ balloon, gas manifold). Not suitable for substrates with reducible functional groups. |
| Additives | Certain additives can act as oxygen scavengers or modify the catalyst complex to disfavor homocoupling. | May complicate purification. Requires screening and optimization for your specific substrate. |
Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is a robust starting point for minimizing the formation of the diyne byproduct.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), Methyl 2-ethynylisonicotinate (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a combination of Pd₂(dba)₃ and a phosphine ligand like P(t-Bu)₃).
-
Expert Insight: The use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step, which is particularly important in copper-free systems.[6]
-
-
System Inerting:
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Refill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this evacuate/refill cycle a total of three times.
-
-
Solvent and Base Addition:
-
Add a suitable anhydrous, degassed solvent (e.g., THF, DMF, or toluene) via cannula or syringe. Solvents should be sparged with argon for at least 30 minutes prior to use.
-
Add a suitable degassed base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (often 60-100 °C for aryl bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
FAQ 2: My reaction mixture is turning dark brown/black and I'm getting insoluble material. What is happening?
Answer:
This is a strong indication of alkyne polymerization. Ethynylpyridines, including your substrate, are known to be susceptible to polymerization under certain conditions, leading to the formation of conjugated polyacetylene-type materials.[7][8]
Causality: Triggers for Polymerization
-
Acidic Conditions: The pyridine nitrogen can be protonated by trace acids. The resulting pyridinium salt is significantly more electron-deficient, which activates the alkyne toward nucleophilic attack and subsequent polymerization.[7] Strong acids can induce spontaneous polymerization.
-
High Temperatures: While necessary for less reactive coupling partners, prolonged heating can promote thermal polymerization pathways.
-
Catalyst Decomposition: Over time, particularly at high temperatures, the palladium catalyst can decompose to form palladium black. While this is a separate issue, the fine black solid can be mistaken for or mixed with polymeric byproducts.
Troubleshooting Strategies
-
Ensure Neutrality: Test the pH of your reagents. If using an aryl halide that is an HCl salt, ensure it is fully neutralized with a suitable base before heating.
-
Optimize Temperature: Screen lower reaction temperatures. It is often better to accept a longer reaction time at a lower temperature than to force the reaction at a high temperature that induces decomposition.
-
Use a More Active Catalyst: Employing a more efficient catalyst system (e.g., those with bulky phosphine ligands) can often reduce the required temperature and reaction time, thereby minimizing thermal degradation and polymerization.[6]
FAQ 3: My NMR analysis shows the disappearance of the methyl ester singlet. What side reaction could cause this?
Answer:
You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-ethynylisonicotinic acid).
Causality: Ester Hydrolysis
The methyl ester of an isonicotinate is susceptible to hydrolysis under both basic and acidic conditions.[9]
-
Base-Mediated Hydrolysis: This is the most common cause in the context of cross-coupling reactions. Amine bases (like triethylamine or piperidine) are generally not strong enough to cause significant hydrolysis at moderate temperatures. However, if inorganic bases like potassium carbonate or cesium carbonate are used, especially in the presence of water (even trace amounts in solvents like DMF), saponification can occur. This is often exacerbated during aqueous workups if the pH becomes too high.
-
Acid-Mediated Hydrolysis: While less common during the reaction itself (unless acidic reagents are used), this can occur during an acidic aqueous workup if the product is held in the acidic phase for too long.
Troubleshooting Strategies
-
Choice of Base: If possible, use organic amine bases instead of inorganic bases.
-
Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried if using a base strong enough to promote hydrolysis.
-
Workup pH Control: During the workup, avoid extreme pH values. If an acidic wash is necessary, perform it quickly and at low temperatures. When performing a basic wash, use a mild base like saturated sodium bicarbonate solution rather than sodium hydroxide.
-
Minimize Workup Time: Do not leave your reaction mixture in contact with aqueous acidic or basic solutions for extended periods.
References
-
Pavan, C., et al. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis. [Link]
-
Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Precision Chemistry. [Link]
-
Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry. [Link]
-
Joucla, L., et al. (2006). Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Alonso, F., et al. (2008). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews. [Link]
-
Hsieh, C.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
Chen, S.-N., et al. (2011). Homocoupling reaction of terminal alkynes catalyzed by a reusable cationic 2,2′-bipyridyl palladium(II)/CuI system in water. Green Chemistry. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Malmström, E., et al. (2005). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules. [Link]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl nicotinate. PubChem Compound Database. [Link]
-
Ananthraj, A., & Varghese, B. (2010). Sonogashira Coupling Reaction with Diminished Homocoupling. Synthetic Communications. [Link]
-
NROER. (2020). Sonogashira Coupling [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Methyl isonicotinate. [Link]
-
Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring the Synthesis and Applications of Methyl Isonicotinate. [Link]
- Google Patents. (n.d.).
-
Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira reaction. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]
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- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-ethynylisonicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-ethynylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the preparation of this valuable synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the common challenges encountered during its synthesis, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of Methyl 2-ethynylisonicotinate.
Q1: What is the most common synthetic route to Methyl 2-ethynylisonicotinate?
A1: The most prevalent and versatile method for synthesizing Methyl 2-ethynylisonicotinate is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide, such as Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate, with a terminal alkyne. A common strategy employs a protected alkyne, like (trimethylsilyl)acetylene (TMSA), followed by a deprotection step to yield the terminal alkyne.[1][3]
Q2: Which starting aryl halide is preferred: Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate?
A2: The choice between the chloro- and bromo- derivatives often depends on a balance of reactivity and cost. Aryl bromides are generally more reactive than aryl chlorides in Sonogashira couplings, which can lead to milder reaction conditions and higher yields.[4] However, chloro-derivatives are often more cost-effective starting materials. For challenging couplings, the bromo- or even iodo-analogs may be necessary to achieve a satisfactory reaction outcome.
Q3: Why is (trimethylsilyl)acetylene often used instead of acetylene gas?
A3: (Trimethylsilyl)acetylene (TMSA) offers several practical advantages over acetylene gas. TMSA is a liquid with a convenient boiling point, making it easier and safer to handle and measure accurately compared to gaseous acetylene. The trimethylsilyl (TMS) group also serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.[5] The TMS group is typically removed in a subsequent step under mild conditions.[6]
Q4: What are the critical components of a Sonogashira reaction for this synthesis?
A4: A typical Sonogashira coupling for this synthesis requires:
-
Aryl Halide: Methyl 2-chloro- or 2-bromoisonicotinate.
-
Alkyne: (Trimethylsilyl)acetylene is commonly used.
-
Palladium Catalyst: A Pd(0) source is essential. Often, a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the reaction.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required.
-
Solvent: A suitable solvent, often an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is used.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of Methyl 2-ethynylisonicotinate.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is old or has been improperly stored, it may be inactive.
-
Solution: Use a fresh batch of palladium catalyst. For Pd(II) precatalysts, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) form.
-
-
Poor Quality Reagents: Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Ensure the aryl halide and alkyne are of high purity. Purify them if necessary. Use anhydrous and degassed solvents to remove oxygen, which can lead to unwanted side reactions like Glaser coupling.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: If using an aryl bromide, and the reaction is sluggish at room temperature, consider increasing the temperature to 50-80 °C. Aryl chlorides may require even higher temperatures. Monitor the reaction for any signs of decomposition at elevated temperatures.
-
-
Inappropriate Ligand: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's success, especially with less reactive aryl chlorides.
-
Solution: For challenging couplings, consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition step.
-
Problem 2: Formation of a Black Precipitate (Palladium Black)
Possible Cause & Solutions
-
Catalyst Decomposition: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to palladium black. This can be caused by impurities, high temperatures, or an inappropriate solvent.
-
Solution: Use high-purity, anhydrous, and degassed reagents and solvents. Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black; consider an alternative solvent like DMF if this is a persistent issue. Ensure the reaction temperature is not excessively high.
-
Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)
Possible Cause & Solutions
-
Presence of Oxygen: The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. The use of a protected alkyne like (trimethylsilyl)acetylene also effectively prevents this side reaction.
-
Problem 4: Incomplete Deprotection of the TMS Group
Possible Cause & Solutions
-
Inefficient Deprotection Conditions: The conditions for removing the TMS group may not be optimal.
-
Solution: A common and effective method for TMS deprotection is treatment with a mild base like potassium carbonate in methanol. If this is not effective, other reagents such as TBAF (tetrabutylammonium fluoride) in THF can be employed. Ensure the reaction is stirred for a sufficient amount of time and monitor by TLC for the disappearance of the silylated intermediate.
-
Experimental Protocols
The following protocols provide a general framework for the synthesis of Methyl 2-ethynylisonicotinate. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Sonogashira Coupling of Methyl 2-bromoisonicotinate with (Trimethylsilyl)acetylene
Caption: Workflow for the Sonogashira coupling reaction.
Materials:
-
Methyl 2-bromoisonicotinate (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 2-bromoisonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and (trimethylsilyl)acetylene via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, Methyl 2-((trimethylsilyl)ethynyl)isonicotinate, can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate
Caption: Workflow for the TMS deprotection step.
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
Procedure:
-
Dissolve the crude Methyl 2-((trimethylsilyl)ethynyl)isonicotinate in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, Methyl 2-ethynylisonicotinate, can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst | Use fresh catalyst |
| Impure reagents/solvents | Purify starting materials, use anhydrous & degassed solvents | |
| Sub-optimal temperature | Optimize temperature (e.g., 50-80 °C for bromides) | |
| Palladium Black | Catalyst decomposition | Use high-purity reagents, consider alternative solvent |
| Glaser Coupling | Presence of oxygen | Degas reagents and maintain an inert atmosphere |
| Incomplete Deprotection | Inefficient deprotection | Use K₂CO₃/MeOH or TBAF/THF, monitor by TLC |
Stability and Storage
Alkynylpyridine derivatives, such as Methyl 2-ethynylisonicotinate, should be handled with care.
-
Storage: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[7] For long-term storage, refrigeration (2-8 °C) is advisable.[7]
-
Handling: As with most organic chemicals, handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8] Avoid inhalation of dust or vapors and contact with skin and eyes.
References
- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. (n.d.).
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
- CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents. (n.d.).
- Development of Synthetic Pathways for Macrocyclic Acetylenes - The Research Repository @ WVU. (n.d.).
- 2-Ethynylpyridine 98 1945-84-2 - Sigma-Aldrich. (n.d.).
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (n.d.).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).
- Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. (n.d.).
- Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.).
- 2-ETHYNYLPYRIDINE | 1945-84-2 - ChemicalBook. (2023).
- 1956341-52-8 | 5-Chloro-2-ethynylpyridine hydrochloride | ChemScene. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.).
- Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical. (2025).
- Safeguarding Your Research: A Guide to Handling Pyridine, 3-((benzylthio)methyl)- - Benchchem. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025).
- US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor - Google Patents. (n.d.).
- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents. (n.d.).
- WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents. (n.d.).
Sources
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
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- 7. 2-Ethynylpyridine 98 1945-84-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
troubleshooting failed reactions with Methyl 2-ethynylisonicotinate
Technical Support Center: Methyl 2-ethynylisonicotinate
Introduction: Understanding Methyl 2-ethynylisonicotinate
Welcome to the technical support guide for Methyl 2-ethynylisonicotinate (CAS RN: 1256810-92-0). This versatile building block is prized in chemical synthesis for its dual reactivity: a terminal alkyne ready for coupling and cycloaddition reactions, and a pyridine ring whose electronic properties and basic nitrogen atom significantly influence reactivity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges.
Methyl 2-ethynylisonicotinate is a stable, solid compound. However, for long-term viability and to prevent gradual degradation or oligomerization, it should be stored under an inert atmosphere at 2-8°C. Its reactivity is centered on the electron-deficient alkyne, making it an excellent substrate for reactions like Sonogashira coupling, azide-alkyne cycloadditions (Click Chemistry), and Diels-Alder reactions. However, the presence of the isonicotinate scaffold, particularly the pyridine nitrogen, introduces specific challenges that require careful consideration.
This document provides a structured, question-and-answer-based approach to troubleshoot failed or low-yielding reactions, grounded in mechanistic principles and field-proven solutions.
Section 1: Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl/vinyl halides. While powerful, its success with heteroaromatic substrates like Methyl 2-ethynylisonicotinate hinges on mitigating common failure modes.
Q1: My Sonogashira reaction with Methyl 2-ethynylisonicotinate and an aryl halide is giving low to no yield. What are the most likely causes?
This is the most frequently encountered issue. A failed Sonogashira coupling with this substrate typically points to one of three primary culprits: catalyst poisoning, inefficient catalytic turnover, or degradation.
Core Problem: Catalyst Poisoning The lone pair of electrons on the pyridine nitrogen in your substrate can irreversibly coordinate to the palladium catalyst. This coordination occupies a site necessary for the catalytic cycle (specifically, oxidative addition), effectively "poisoning" and deactivating the catalyst.[1] This is a well-documented issue with strongly coordinating nitrogen heterocycles.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a failed Sonogashira reaction.
Actionable Solutions:
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. Switch to modern, electron-rich, and sterically hindered biaryl phosphine ligands (e.g., sXPhos, cataCXium® A). These ligands promote the desired oxidative addition step while their bulkiness can disfavor strong binding of the pyridine nitrogen.[2]
-
Base and Solvent: Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are standard, but with challenging substrates, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, DMSO, NMP) can be more effective.[2] This is particularly true for less reactive aryl bromides and chlorides.
-
Temperature: Aryl bromides, and especially aryl chlorides, require higher temperatures to undergo oxidative addition.[3] If you are running the reaction at room temperature or 60°C, a significant increase to 80-120°C may be necessary.[3] Always monitor for potential degradation of your starting materials at elevated temperatures.
-
Catalyst Loading: While undesirable, sometimes a higher catalyst loading (e.g., 5 mol% Pd) is a pragmatic solution to overcome gradual catalyst deactivation.
Q2: My reaction mixture turns dark/black, and I isolate significant amounts of a dimeric alkyne byproduct. What is happening?
This indicates the prevalence of Glaser-Hay coupling, a copper-mediated oxidative homocoupling of your terminal alkyne.[2] It is almost always caused by the presence of oxygen in the reaction vessel. The formation of palladium black (a black precipitate) suggests catalyst decomposition, which can also be promoted by oxygen or impurities.[4]
Solutions:
-
Rigorous Degassing: Your solvent and reaction mixture must be thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling nitrogen or argon through the solvent.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2] Copper-free Sonogashira reactions are well-established but often require a more active palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos) and may need higher temperatures.[5]
-
Check Reagent Purity: Use freshly opened, high-purity CuI. Old CuI can be contaminated with copper(II), which can promote homocoupling.
Experimental Protocol: Optimized Sonogashira Coupling
This protocol incorporates best practices for coupling Methyl 2-ethynylisonicotinate with a generic aryl bromide.
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Methyl 2-ethynylisonicotinate (1.2 mmol, 1.2 equiv). Then, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.
-
Degassing: Subject the resulting solution to three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to 60-80°C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a solvent system like hexanes/ethyl acetate, potentially with 1% triethylamine to prevent product tailing).
Section 2: Troubleshooting Azide-Alkyne 'Click' Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular 'click' reaction. Methyl 2-ethynylisonicotinate is an excellent substrate for this transformation.
Q1: My CuAAC reaction is very slow or stalls completely. What should I check?
Failure in a CuAAC reaction is almost always related to the integrity of the copper(I) catalyst.
Core Problem: Copper(I) Oxidation The active catalyst is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state. Furthermore, in biological or complex media, other molecules can chelate the copper, rendering it inactive.
Catalytic Cycle and Failure Points:
Caption: Simplified CuAAC cycle and common deactivation pathways.
Actionable Solutions:
-
In Situ Reduction: The most common solution is to generate Cu(I) in situ from a Cu(II) source (like CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the gold standard.[6] Always use a fresh solution of sodium ascorbate.
-
Use a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) stabilize the Cu(I) oxidation state, accelerating the reaction and preventing oxidation.
-
Thiol Interference: In biological contexts, free thiols from cysteine residues can coordinate to copper or even react directly with the alkyne.[7] Pre-treating a biological sample with a low concentration of hydrogen peroxide or a thiol-blocking agent like N-ethylmaleimide can mitigate this.[7]
-
Solvent Choice: The reaction works well in a variety of solvents, often aqueous mixtures (e.g., tBuOH/H₂O, DMSO/H₂O).[8] If solubility is an issue, screen different co-solvents.
Q2: Is Methyl 2-ethynylisonicotinate suitable for copper-free (SPAAC) click chemistry?
No, it is not. This is a critical distinction. Copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), relies on the high ring strain of a cyclooctyne to accelerate the reaction with an azide, obviating the need for a toxic copper catalyst.[9][10] Methyl 2-ethynylisonicotinate is a terminal, linear alkyne and possesses no such ring strain. For SPAAC, you must use a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[11]
Section 3: Troubleshooting Diels-Alder Cycloaddition Reactions
In a Diels-Alder reaction, Methyl 2-ethynylisonicotinate serves as the dienophile. Its reactivity is enhanced by the electron-withdrawing nature of both the ester and the pyridine ring, making it a good candidate for reacting with electron-rich dienes.[12]
Q1: My Diels-Alder reaction is slow and gives poor conversion. How can I accelerate it?
Core Problem: Insufficient Activation The Diels-Alder is a [4+2] cycloaddition, and its rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[13] For a faster reaction, this gap must be small.
Actionable Solutions:
-
Increase Diene Reactivity: The easiest way to speed up the reaction is to use a more electron-rich diene. Dienes bearing electron-donating groups (EDGs) like alkyl, alkoxy (-OR), or silyloxy (-OSiR₃) groups at the C1 or C2 positions will have a higher energy HOMO and react faster.[12][14]
-
Lewis Acid Catalysis: A Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) can coordinate to the carbonyl oxygen of the ester group (or the pyridine nitrogen). This coordination makes the dienophile even more electron-poor, lowering its LUMO energy and dramatically accelerating the reaction. This often allows the reaction to proceed at lower temperatures.
-
Increase Temperature/Pressure: Diels-Alder reactions often require thermal activation.[13] Refluxing in a high-boiling solvent like toluene or xylene is common. For very stubborn reactions, high-pressure conditions can also increase the rate.
Q2: The reaction produces the initial cyclohexadiene adduct, but it quickly aromatizes. How can I control this?
The initial product of a Diels-Alder reaction with an alkyne dienophile is a 1,4-cyclohexadiene derivative. These compounds can be sensitive and may readily oxidize to the corresponding aromatic ring, especially at high temperatures or in the presence of an oxidant.
-
To Isolate the Cycloadduct: Run the reaction at the lowest possible temperature that affords a reasonable rate. Use a very mild workup and purify quickly, avoiding exposure to air and light.
-
To Promote Aromatization: If the aromatic product is the desired target, the aromatization can be driven to completion by simply extending the reaction time at high temperature or, more reliably, by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur after the cycloaddition is complete.
General FAQs
Q: How should I purify my final product containing the isonicotinate moiety? A: Standard silica gel column chromatography is usually effective. However, the basic pyridine nitrogen can cause significant peak tailing on acidic silica gel. To counter this, you can either: a) Add 1-2% triethylamine to your eluent system. b) Use deactivated or neutral alumina for your stationary phase. Acid-base extraction can also be a powerful purification tool if your product is stable to pH changes.
Q: My starting material, Methyl 2-ethynylisonicotinate, seems to have degraded. What does degradation look like? A: Degradation often manifests as discoloration (turning from off-white to brown/black) and the appearance of oligomeric or polymeric material, which will have poor solubility. This is often caused by exposure to air, light, or heat. Always store it cold and under inert gas.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]
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Duan, Z., et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Chem. [Link]
-
Various Authors. (n.d.). Copper-free click chemistry. Wikipedia. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]
-
Kim, J., et al. (2022). Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering. Advanced Materials. [Link]
-
Patil, S. A., et al. (2018). Optimization studies. Reaction conditions: unless otherwise specified... ResearchGate. [Link]
-
Neochoritis, C. G., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
IWK Health Centre. (n.d.). Methyl 2-ethynylisonicotinate. iwk.nshealth.ca. [Link]
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Paquette, W. D., et al. (2015). Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. Tetrahedron Letters. [Link]
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Kumar, S., et al. (2018). Optimization of reaction conditions. ResearchGate. [Link]
-
Various Authors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
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Zhang, Z., & Butz, M. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros on Reddit. [Link]
-
Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros on Reddit. [Link]
-
Various Authors. (2022). Optimization of the reaction conditions. ResearchGate. [Link]
-
Gabr, M. T., & Pigge, F. C. (2017). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Synthesis and purification method of methyl phosphinate compounds.
-
Reddit User Discussion. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry on Reddit. [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
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Wulff, W. D., et al. (2004). Diels-Alder Reaction-Aromatization Approach toward Functionalized Ring C Allocolchicinoids. Journal of the American Chemical Society. [Link]
-
Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
-
ResearchGate User Discussion. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. [Link]
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- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
stability issues of Methyl 2-ethynylisonicotinate in solution
Welcome to the technical support center for Methyl 2-ethynylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Understanding and mitigating stability issues is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of Methyl 2-ethynylisonicotinate.
Q1: What are the optimal storage conditions for solid Methyl 2-ethynylisonicotinate?
A1: As a solid, Methyl 2-ethynylisonicotinate should be stored in a tightly closed container in a dry and well-ventilated area.[1][2][3] For long-term stability, it is recommended to store it under an inert gas atmosphere, such as argon or nitrogen.[3] Always refer to the product-specific label for the recommended storage temperature.[1]
Q2: What are the general stability concerns for Methyl 2-ethynylisonicotinate when in solution?
A2: The primary stability concern in solution is the susceptibility of the methyl ester functional group to hydrolysis, particularly in the presence of water and under acidic or basic conditions.[4][5] The terminal alkyne (ethynyl group) can also be reactive and may be sensitive to air, light, and certain metals, potentially leading to oxidation or polymerization. Some related compounds are known to be light-sensitive and can form peroxides over time.[6]
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: The choice of solvent is critical for maintaining the integrity of the compound.
-
Recommended Solvents: High-purity, anhydrous aprotic solvents are highly recommended for preparing stock solutions for long-term storage. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).[7][8]
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can be used for immediate experimental use, but they may engage in transesterification over time.
-
Solvents to Avoid for Long-Term Storage: Aqueous solutions and other protic solvents should be avoided for long-term storage due to the high risk of hydrolysis.[4][9]
Q4: How does pH impact the stability of Methyl 2-ethynylisonicotinate in solution?
A4: The stability of compounds with ester functionalities is often highly pH-dependent.[4][10] Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester to form 2-ethynylisonicotinic acid and methanol.[4][5] The rate of degradation is typically lowest in a specific pH range, which is often slightly acidic for many esters, though this must be determined empirically for each compound. Extreme pH levels should be avoided.[4]
Q5: Is Methyl 2-ethynylisonicotinate sensitive to light or air?
A5: While the product is generally stable under standard ambient conditions, related compounds with similar functional groups can be light-sensitive or prone to oxidation.[3][6] The ethynyl group, in particular, can be susceptible to oxidative degradation. Therefore, it is best practice to protect solutions from light by using amber vials or wrapping containers in foil and to minimize headspace in the storage vial to reduce contact with air. Storing under an inert gas is also a sound precautionary measure.[3][6]
Q6: What are the most likely degradation products of Methyl 2-ethynylisonicotinate in solution?
A6: The most probable degradation product resulting from hydrolysis is 2-ethynylisonicotinic acid . This occurs through the cleavage of the ester bond. In alcoholic solvents, transesterification could lead to the formation of a different ester. Polymerization of the ethynyl group is also a possibility under certain conditions.
Caption: Potential hydrolysis of Methyl 2-ethynylisonicotinate.
Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from the instability of Methyl 2-ethynylisonicotinate.
Q1: My reaction yield is consistently low when using a stock solution of Methyl 2-ethynylisonicotinate. What could be the cause?
A1: Low reaction yields are often traced back to a lower-than-expected concentration of the active compound in the stock solution. This suggests that the compound may have degraded during storage.
-
Plausible Cause (Causality): The ester moiety is prone to hydrolysis, especially if the solution was prepared in a non-anhydrous solvent or exposed to atmospheric moisture over time.[9] This would reduce the concentration of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your stock solution using a quantitative method like HPLC or qNMR to determine the actual concentration of Methyl 2-ethynylisonicotinate.
-
Prepare Fresh Solution: Prepare a fresh stock solution in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).[7][8]
-
Proper Storage: Store the new stock solution in small aliquots under an inert atmosphere (e.g., argon) at the recommended temperature (typically -20°C or -80°C for long-term storage) and protect it from light.[6]
-
Q2: I am observing an unexpected peak in my LC-MS analysis. Could it be a degradation product?
A2: Yes, the appearance of new peaks is a strong indicator of degradation.
-
Plausible Cause (Causality): If the unexpected peak has a mass corresponding to 2-ethynylisonicotinic acid (molecular weight: 147.13 g/mol ), it is highly likely that your compound has undergone hydrolysis.
-
Troubleshooting Steps:
-
Mass Analysis: Check the mass-to-charge ratio (m/z) of the impurity. The mass of 2-ethynylisonicotinic acid is approximately 14 units less than the starting material (Methyl 2-ethynylisonicotinate, MW: 161.16 g/mol ), corresponding to the loss of a CH₂ group.
-
pH Check: If your reaction or workup involves aqueous conditions, check the pH. Highly acidic or basic conditions accelerate hydrolysis.[4][10]
-
Workflow Review: Examine your experimental workflow for any steps where the compound is exposed to water, non-anhydrous solvents, or extreme pH for extended periods.
-
Caption: Troubleshooting workflow for stability issues.
Q3: The color of my Methyl 2-ethynylisonicotinate solution has changed over time. Is it still viable?
A3: A change in color, such as turning yellow or brown, is a visual indicator of chemical degradation or polymerization.
-
Plausible Cause (Causality): This is often due to oxidative degradation or polymerization of the ethynyl group, which can be initiated by exposure to air, light, or trace metal impurities.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use a solution that has changed color, as the presence of impurities can lead to unpredictable results and side reactions.
-
Discard and Replace: Dispose of the old solution according to your institution's safety guidelines and prepare a fresh stock.
-
Preventative Measures: When preparing the new solution, consider sparging the solvent with an inert gas (like argon) before dissolving the compound to remove dissolved oxygen.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution of Methyl 2-ethynylisonicotinate to maximize its shelf life.
-
Select Solvent: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Prepare Vial: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Weigh Compound: In a controlled environment with low humidity, quickly weigh the desired amount of solid Methyl 2-ethynylisonicotinate.
-
Dissolution: Add the anhydrous solvent to the solid to achieve the target concentration. Mix gently until fully dissolved.
-
Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.
-
Storage: Store the vial upright at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Purity Assessment
This provides a general starting point for an HPLC method to assess the purity of a Methyl 2-ethynylisonicotinate solution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-10% B gradient, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The parent compound should elute as a sharp peak. The primary degradation product, 2-ethynylisonicotinic acid, is more polar and will have a shorter retention time.
Summary of Stability Data
| Parameter | Influence on Stability | Recommendation |
| pH | High and low pH values catalyze hydrolysis of the ester.[4][10] | Maintain solutions near neutral pH if aqueous conditions are unavoidable. Buffer if necessary. |
| Solvent | Protic solvents (water, alcohols) can cause hydrolysis or transesterification.[9] | Use anhydrous, aprotic solvents (DMSO, DMF) for stock solutions.[7][8] |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at -20°C or -80°C. |
| Light | Potential for photodegradation.[6] | Protect solutions from light using amber vials or by wrapping them in foil.[6] |
| Air (Oxygen) | The ethynyl group may be susceptible to oxidation. | Store under an inert atmosphere (argon or nitrogen) and minimize headspace.[3][6] |
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. Leaching and degradation of ethametsulfuron-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
how to avoid polymerization of Methyl 2-ethynylisonicotinate
Welcome to the technical support guide for Methyl 2-ethynylisonicotinate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unwanted polymerization of this highly reactive terminal alkyne. Our goal is to equip you with the knowledge to ensure the stability and purity of your compound throughout storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My vial of Methyl 2-ethynylisonicotinate, which was a clear liquid/solid, has turned brown and viscous/solid. What happened?
A1: You are observing the result of polymerization. Methyl 2-ethynylisonicotinate is a terminal alkyne that is highly susceptible to self-polymerization, especially when exposed to heat, light, atmospheric oxygen, or trace metal contaminants. This process creates a mixture of oligomers and polymers, rendering the material impure and unsuitable for most applications.
Q2: What are the absolute essential storage conditions for this compound?
A2: To maximize shelf-life, store Methyl 2-ethynylisonicotinate at low temperatures (≤ -20°C), under an inert atmosphere (argon or nitrogen), in a light-blocking container. The compound should also be stored with a suitable polymerization inhibitor.
Q3: Can I handle this compound on an open lab bench?
A3: It is strongly discouraged. Terminal alkynes, particularly activated ones like this, are sensitive to atmospheric oxygen, which can initiate radical polymerization pathways.[1][2] All manipulations should ideally be performed under an inert atmosphere using a glove box or Schlenk line techniques to prevent degradation.[3]
Q4: My synthesis produces Methyl 2-ethynylisonicotinate. What should I do immediately after purification?
A4: Immediately after purification and solvent removal, you should add a polymerization inhibitor and store the compound under the ideal conditions described in A2. Do not leave the purified, uninhibited compound exposed to air or at room temperature for any extended period.
Q5: I need to use the compound in a reaction. How do I remove the inhibitor?
A5: The removal method depends on the inhibitor used. For common phenolic inhibitors like hydroquinone or MEHQ, a simple aqueous basic wash (e.g., with dilute NaOH) followed by extraction into an organic solvent and drying is typically effective. However, this must be done immediately before use, and the inhibitor-free compound should be kept under an inert atmosphere.
In-Depth Troubleshooting & Best Practices
Guide 1: Understanding the Polymerization Mechanisms
The instability of Methyl 2-ethynylisonicotinate stems primarily from its terminal alkyne group. Several pathways can lead to unwanted polymerization. Understanding them is key to prevention.
-
Free-Radical Polymerization: This is often the most common pathway. It can be initiated by:
-
Glaser Coupling (Oxidative Coupling): This is a specific reaction of terminal alkynes that occurs in the presence of a copper(I) catalyst and an oxidant, typically oxygen.[7] Even trace contamination with copper from previous synthetic steps or spatulas can catalyze this dimerization and oligomerization upon exposure to air. The result is the formation of polydiacetylenes.
-
Transition Metal-Catalyzed Polymerization: Besides copper, other transition metals (e.g., Palladium, Rhodium, Ruthenium) can catalyze alkyne polymerization or cyclization reactions.[8][9][10] It is critical to ensure the compound is free from residual catalysts from its synthesis.
Below is a diagram illustrating the primary pathways leading to the degradation of the monomer.
Caption: Major pathways leading to unwanted polymerization.
Guide 2: Protocol for Safe Storage and Handling
Proper storage is the most effective preventative measure. The following table summarizes the recommended conditions and the scientific rationale.
| Parameter | Recommended Condition | Rationale & In-Depth Explanation |
| Temperature | -20°C or lower (Freezer) | Reduces the kinetic energy of the molecules, significantly slowing down all polymerization pathways, especially thermally initiated ones.[6][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, which is a primary initiator of free-radical polymerization and a necessary oxidant for Glaser coupling.[3][7] |
| Container | Amber or light-blocking glass vial with a PTFE-lined cap. | Prevents UV light from initiating radical formation. The PTFE liner provides an inert seal, preventing contamination from the cap material. |
| Inhibitor | Add a radical inhibitor (e.g., BHT or MEHQ) at 100-500 ppm. | Inhibitors are radical scavengers that intercept and neutralize free radicals, terminating the polymerization chain reaction before it can propagate.[12] |
Guide 3: Best Practices During Experimental Use
When using Methyl 2-ethynylisonicotinate in a reaction, maintaining its stability is paramount for achieving clean, reproducible results.
-
Use an Alternative if Possible: The most robust way to prevent polymerization is to use a protected version of the alkyne, such as Methyl 2-((trimethylsilyl)ethynyl)isonicotinate .[13][14] The bulky trimethylsilyl (TMS) group physically blocks the terminal alkyne from participating in coupling or polymerization reactions. It can be easily removed with a fluoride source (like TBAF) or under mild basic/acidic conditions when the terminal alkyne is needed for the reaction.
-
Inert Atmosphere Techniques:
-
Always handle the compound in a glove box or using a Schlenk line flushed with argon or nitrogen.
-
Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Temperature Control:
-
Set up reactions at the lowest effective temperature. If a reaction must be heated, do so under a strictly inert atmosphere.
-
Avoid prolonged heating, as this can promote thermal polymerization.[5]
-
-
Avoid Contamination:
-
Use high-purity solvents and reagents.
-
Ensure all glassware is scrupulously clean and free of any residual transition metal catalysts from previous experiments.
-
The workflow below provides a decision-making process for handling the compound.
Caption: Troubleshooting and handling workflow.
Experimental Protocols
Protocol 1: Selection and Removal of Polymerization Inhibitors
Polymerization inhibitors are essential for storage but often need to be removed before a reaction.[12]
| Inhibitor | Type | Typical Conc. | Removal Protocol |
| BHT (Butylated hydroxytoluene) | Phenolic Radical Scavenger | 200-500 ppm | Generally non-polar. Can often be removed by column chromatography on silica gel or by distillation/sublimation of the monomer away from the non-volatile inhibitor. |
| MEHQ (4-Methoxyphenol) | Phenolic Radical Scavenger | 100-200 ppm | 1. Dissolve the inhibited compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Wash the organic solution 2-3 times with a cold, fresh 1M NaOH aqueous solution. 3. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo at low temperature. 4. Use the inhibitor-free compound immediately under an inert atmosphere. |
| TEMPO | Stable Free Radical | 50-100 ppm | More difficult to remove by washing. Removal is best achieved by flash chromatography on silica gel immediately prior to use. |
Note: Always handle inhibitor-free alkynes with extreme care, as they are significantly less stable.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This protocol is essential for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a robust flask with a sidearm and stopcock (e.g., a Schlenk flask). Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 5-10 minutes to remove the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure the complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
References
- Z. Liu, et al. (2020). Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s. American Chemical Society.
- BenchChem (2025). Technical Support Center: Best Practices for Handling and Storage of Polyacetylene Compounds. BenchChem.
- T. T. Lin, et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- Wako Pure Chemical Industries. Polymerization Inhibitors|Q-1300|Q-1301.
- Y. Hong, et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
- Y. Han, et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
- Y. Wang, et al. (2021). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. Organic Letters.
- nexAir. Acetylene Safety Tips: Handling and Storage Best Practices.
- A. R. Brandt & C. J. Burns (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI.
- 3V Sigma USA. Polymerization Inhibitors.
- D. A. Djambo, et al. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate.
- Wikipedia. Polymerisation inhibitor.
- S. Pal & I. Mandal (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed.
- Y. Hong, et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. PMC - NIH.
- Sigma-Aldrich. Introduction of Terminal Azide and Alkyne Functionalities in Polymers.
- Chemistry For Everyone (2025). How Does Melting Temperature Affect Polymerization Processes?. YouTube.
- BenchChem. Methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
- NPTEL (2018). Lecture 58 - Transition Metal Alkyne Complexes: Reactivity.
- NPTEL (2020). Transition Metal Alkynes: Bonding, Syntheses and Reactions.
- Smolecule. Buy Methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kcl.digimat.in [kcl.digimat.in]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. youtube.com [youtube.com]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Benchchem [benchchem.com]
- 14. Buy Methyl 2-((trimethylsilyl)ethynyl)isonicotinate [smolecule.com]
Technical Support Center: Analytical Techniques for Monitoring Methyl 2-ethynylisonicotinate Reactions
Welcome to the technical support center for monitoring reactions involving Methyl 2-ethynylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing various analytical techniques to ensure reaction success. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues you may encounter.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions, including those involving pyridine derivatives like Methyl 2-ethynylisonicotinate.[1][2] It excels at separating complex mixtures and providing quantitative data on reactant consumption and product formation.[3][4]
Frequently Asked Questions & Troubleshooting
Q: I'm observing significant peak tailing for my Methyl 2-ethynylisonicotinate peak. What's causing this and how can I fix it?
A: Peak tailing is a frequent challenge when analyzing basic compounds like pyridine derivatives.[5] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[5] This leads to undesirable secondary interactions and poor peak shape. Other potential, non-chemical causes include column overload, physical issues with the HPLC system, or a mismatch between the sample solvent and the mobile phase.[5]
Protocol: Mitigating Peak Tailing in HPLC Analysis
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with your basic analyte.[5]
-
Caution: Be mindful that phosphate buffers can precipitate at high concentrations of acetonitrile (ACN).[5]
-
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) in your mobile phase.[5] TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[5]
-
Column Selection: If issues persist, consider switching to a column with a different stationary phase. Phenyl, cyano, or polar-embedded phases offer alternative separation mechanisms that can improve peak shape and resolution.
Q: My product and a starting material are co-eluting. How can I improve the separation?
A: Achieving good resolution is critical for accurate quantification. Here's a systematic approach to improve the separation of co-eluting peaks:
-
Optimize the Mobile Phase:
-
Gradient Adjustment: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Solvent Strength: Modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly alter retention times.
-
pH Tuning: Small adjustments to the mobile phase pH can change the ionization state of your analytes, leading to differential retention.
-
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) can provide the necessary selectivity.
-
Decrease Particle Size: Employing columns with smaller particles (e.g., sub-2 µm) will increase column efficiency, but this requires a UHPLC system capable of handling the higher backpressures.
Q: I'm seeing extraneous peaks in my chromatogram. What are the likely sources?
A: Spurious peaks can arise from several sources. It's important to systematically investigate the cause:
-
Sample Preparation: Ensure your sample solvent is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and the appearance of false peaks.[6]
-
System Contamination: A contaminated mobile phase or a dirty injector can introduce ghost peaks. Water is a common contaminant in reversed-phase chromatography.[7]
-
Analyte Degradation: Methyl 2-ethynylisonicotinate could potentially degrade on the column. To test for this, perform a 2D TLC analysis. If degradation is observed, consider a more inert stationary phase, such as an end-capped silica or a polymer-based column.
Workflow for Troubleshooting HPLC Issues
Caption: A systematic workflow for troubleshooting common HPLC problems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an incredibly powerful, non-invasive tool for monitoring chemical reactions, providing detailed structural information about both reactants and products in real-time.[8][9] It is particularly useful for reactions like the Sonogashira coupling, which is often used to synthesize compounds like Methyl 2-ethynylisonicotinate.[10][11]
Frequently Asked Questions & Troubleshooting
Q: My crude ¹H NMR spectrum is very complex and difficult to interpret. What are the common reasons for this?
A: A messy crude NMR spectrum can be misleading.[12] Several factors can contribute to this complexity:
-
Residual Reagents or Solvents: Peaks from leftover starting materials or high-boiling solvents can obscure your product signals.[12]
-
Mixture of Isomers: The reaction may have produced a mixture of isomers, leading to a complicated spectrum that simplifies upon purification.[12]
-
Presence of Rotamers: If your molecule has restricted bond rotation, you might be observing multiple conformers (rotamers) on the NMR timescale.[12]
-
Paramagnetic Species: The presence of paramagnetic metals, such as copper used in Sonogashira couplings, can lead to significant peak broadening.
Protocol: Improving ¹H NMR Spectral Quality
-
Sample Preparation:
-
Ensure your sample is free of residual solvents by drying it thoroughly under high vacuum.
-
If paramagnetic species are suspected, filter the crude reaction mixture through a short plug of silica gel or celite before preparing the NMR sample.
-
-
Acquisition Parameters:
-
Advanced Techniques:
-
Variable Temperature (VT) NMR: If you suspect the presence of rotamers, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially coalescing the multiple signals into a single, sharper peak.[12]
-
Solvent Suppression: If a solvent signal is obscuring your peaks of interest, techniques like Wet1D can be used to selectively suppress the unwanted signal.[14]
-
Q: How can I use NMR to quantify the conversion of my reaction?
A: NMR can provide excellent quantitative data if the experiment is set up correctly.
-
Choose Appropriate Signals: Identify well-resolved peaks for both a starting material and the product that do not overlap with any other signals.
-
Ensure Full Relaxation: To obtain accurate integrations, the nuclei must fully relax between pulses. This requires setting a sufficient relaxation delay (d1), which is typically 5 times the longest T1 relaxation time of the protons being quantified.
-
Integration: Integrate the chosen peaks for the starting material and the product. The ratio of these integrals will give you the relative amounts of each species in the mixture.
-
Internal Standard: For more precise quantification, a known amount of an unreactive internal standard can be added to the reaction mixture. This allows for the determination of the absolute concentration of your product.
Decision Tree for NMR Troubleshooting
Caption: A decision tree for troubleshooting common NMR spectral issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like Methyl 2-ethynylisonicotinate, GC-MS is a highly sensitive and selective analytical technique.[4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Frequently Asked Questions & Troubleshooting
Q: My compound is not showing up in the GC-MS chromatogram. What could be the issue?
A: Several factors could prevent your compound from being detected:
-
Non-volatility: The compound may not be volatile enough to be vaporized in the GC inlet. Check the boiling point of your compound.
-
Thermal Decomposition: Methyl 2-ethynylisonicotinate might be decomposing at the high temperatures of the GC inlet or column. Try lowering the inlet temperature.
-
Improper Sample Preparation: The sample may be too dilute, or the injection volume might be too small.
Protocol: Optimizing GC-MS Analysis
-
Inlet Temperature: Start with a lower inlet temperature (e.g., 200-250 °C) and gradually increase it to find the optimal temperature that allows for volatilization without decomposition.
-
Oven Temperature Program: A well-designed temperature program is crucial for good separation. Start with a low initial temperature and ramp up to a final temperature that is sufficient to elute all components of interest.
-
Column Choice: A standard non-polar column (e.g., DB-5ms) is often a good starting point. If you have issues with co-elution, consider a more polar column.
-
Derivatization: If your compound has polar functional groups that make it less volatile, derivatization can be employed to increase its volatility and improve its chromatographic behavior.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for monitoring the disappearance of starting material functional groups and the appearance of product functional groups.[15][16] It is particularly useful for tracking changes in key vibrational modes.
Frequently Asked Questions & Troubleshooting
Q: How can I use FTIR to monitor my reaction involving Methyl 2-ethynylisonicotinate?
A: You can monitor the reaction by observing changes in the characteristic infrared absorption bands of the functional groups involved.
Key Vibrational Frequencies to Monitor:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected Change |
| Terminal Alkyne (Starting Material) | ≡C-H Stretch | ~3300 (sharp)[17] | Disappearance |
| Alkyne | -C≡C- Stretch | ~2100-2260 (weak to medium)[18] | Shift or Disappearance |
| Ester | C=O Stretch | ~1730-1750 (strong)[17] | May shift slightly |
| Ester | C-O Stretch | ~1100-1300 (strong)[19] | May shift slightly |
Protocol: At-line FTIR Reaction Monitoring
-
Acquire Reference Spectra: Obtain FTIR spectra of your starting materials and, if possible, the purified product.
-
Sample Collection: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Prepare the sample for analysis (e.g., as a thin film on a salt plate or by depositing a drop on an ATR crystal).
-
Data Acquisition: Acquire the FTIR spectrum of the aliquot.
-
Analysis: Compare the spectra over time, focusing on the disappearance of starting material peaks and the appearance of product peaks.
This technical support guide provides a starting point for troubleshooting and optimizing the analytical monitoring of your Methyl 2-ethynylisonicotinate reactions. Remember that a systematic and logical approach is key to resolving any analytical challenges you may encounter.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Common Problems | SDSU NMR Facility – Department of Chemistry.
- Sonogashira coupling in 3D-printed NMR cuvettes: synthesis and properties of arylnaphthylalkynes - New Journal of Chemistry (RSC Publishing).
- Techniques for measuring reaction rates | Solubility of Things.
- A Comparative Guide to Analytical Techniques for Quantifying 1-Chloro-3-hexyne Conversion - Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results.
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
- How to Interpret FTIR Results: A Beginner's Guide - AZoOptics.
- Sonogashira Coupling - Chemistry LibreTexts.
- NMR Reaction Monitoring Robust to Spectral Distortions - ACS Publications.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- IR: alkynes.
- Troubleshooting HPLC.pdf - vscht.cz.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.
- A Comprehensive Guide to FTIR Analysis - Agilent.
- Fourier Transform Infrared Spectroscopy (FTIR) Analysis - Intertek.
- Common problems and artifacts encountered in solution‐state NMR experiments - CDN.
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- 5. benchchem.com [benchchem.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Sonogashira coupling in 3D-printed NMR cuvettes: synthesis and properties of arylnaphthylalkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-Ethynylisonicotinate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-Ethynylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process optimization insights to ensure successful and scalable production.
Introduction: The Synthetic Challenge
Methyl 2-ethynylisonicotinate is a key intermediate in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its preparation typically involves a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] However, scaling this reaction from the bench to pilot or manufacturing scale introduces a host of challenges, from catalyst deactivation and side-product formation to purification and safety concerns. This guide will address these issues systematically, providing field-proven solutions.
The overall synthetic sequence addressed in this guide is a three-step process:
-
Esterification: Formation of the starting material, Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate, from the corresponding isonicotinic acid.
-
Sonogashira Coupling: The core C-C bond-forming reaction between the halo-isonicotinate and a protected alkyne, typically (trimethylsilyl)acetylene (TMSA).
-
Deprotection: Removal of the silyl protecting group to yield the final product, Methyl 2-ethynylisonicotinate.
Troubleshooting Guide: Overcoming Common Hurdles in Sonogashira Coupling
This section addresses specific issues you may encounter during the Sonogashira coupling step.
Question 1: My reaction has stalled, or I'm observing very low conversion of my Methyl 2-haloisonicotinate. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Sonogashira reaction is a frequent issue, often pointing to problems with the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Cause A: Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.
-
Insight: The nitrogen atom in the pyridine ring of your substrate can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ requires in-situ reduction to the active Pd(0) species. This reduction step can be inefficient and consume some of your alkyne via homocoupling.
-
Solution:
-
Switch to a Pd(0) Precatalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can be beneficial.
-
Optimize the Ligand: For electron-rich heteroaromatic halides, standard phosphine ligands like triphenylphosphine (PPh₃) may not be optimal. Consider more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition, the often rate-limiting step, and stabilize the catalytic species.[2]
-
Ensure Anaerobic Conditions: Palladium(0) complexes are sensitive to air.[3] Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period) and maintained under a positive pressure of inert gas.
-
-
-
Cause B: Insufficient Reaction Temperature: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[3]
-
Insight: If you are using Methyl 2-bromoisonicotinate, and especially Methyl 2-chloroisonicotinate, room temperature is often insufficient to drive the oxidative addition step.
-
Solution:
-
Increase Temperature: For aryl bromides, temperatures in the range of 80-100 °C are common.[4] For the less reactive aryl chlorides, temperatures may need to be even higher.[1] Using a sealed reaction vessel is necessary if the solvent's boiling point is exceeded.
-
Solvent Choice: High-boiling point polar aprotic solvents like DMF or NMP can be effective for less reactive halides.[4]
-
-
-
Cause C: Inappropriate Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.
-
Insight: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. However, their basicity and steric hindrance can influence reaction rates.
-
Solution:
-
Question 2: I'm getting a significant amount of a side product that appears to be the dimer of my alkyne. How can I minimize this homocoupling (Glaser coupling)?
Answer: Glaser coupling is the most common side reaction in copper-catalyzed Sonogashira reactions, arising from the oxidative dimerization of the copper acetylide intermediate.[1][3]
-
Insight: This side reaction is heavily promoted by the presence of oxygen. While the catalytic cycle for cross-coupling regenerates the active catalyst, the Glaser coupling is a stoichiometric process that consumes your alkyne.
-
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously degassed. Maintaining a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the reaction is essential.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3] This approach often requires a more active palladium catalyst system (e.g., with bulky, electron-rich ligands) and may necessitate higher temperatures or longer reaction times to achieve good conversion.[2]
-
Use a Reducing Atmosphere: One study demonstrated that using a dilute hydrogen atmosphere (diluted with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[5][6]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, favoring the cross-coupling pathway over dimerization.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to use Methyl 2-chloro-, 2-bromo-, or 2-iodoisonicotinate as the starting material? A1: The reactivity of the halide is a critical factor. The general reactivity trend is I > Br > Cl.[3] Methyl 2-iodoisonicotinate will react under the mildest conditions, often at room temperature. Methyl 2-bromoisonicotinate is a good compromise between reactivity and cost and typically requires heating.[4] Methyl 2-chloroisonicotinate is the least reactive and will likely require higher temperatures and a more active catalyst system.[1] For scale-up, the cost and availability of the starting material must be weighed against the reaction efficiency and energy costs.
Q2: I am using (trimethylsilyl)acetylene. What is the best way to deprotect the product? A2: The trimethylsilyl (TMS) group is a common and effective protecting group for terminal alkynes. Deprotection can be achieved under mild conditions. A common and effective method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF. Alternatively, base-catalyzed cleavage with potassium carbonate in methanol is often successful and can be more cost-effective for scale-up.[7]
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them? A3: Common impurities include residual palladium and copper catalysts, phosphine ligands and their oxides, and homocoupled alkyne (Glaser product).
-
Catalyst Removal: For large-scale purification, filtration through a pad of celite can remove some of the precipitated palladium black. However, for complete removal to meet pharmaceutical specifications, specialized scavengers are often employed. Silica-based metal scavengers (e.g., SiliaMetS®) or activated carbon can be effective.
-
Organic Impurities: The homocoupled product can often be removed by column chromatography. Recrystallization of the final product can also be a highly effective purification method on a larger scale, provided a suitable solvent system is identified.
Q4: What are the key safety considerations when scaling up this synthesis? A4:
-
(Trimethylsilyl)acetylene (TMSA): This is a highly flammable liquid with a low boiling point. It should be handled in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[8]
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon (Pd/C), can be pyrophoric, particularly when dry and exposed to air.[9] Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Solvents and Reagents: Many of the solvents (e.g., THF, dioxane) and bases (e.g., triethylamine) are flammable and have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Workflow for Methyl 2-Ethynylisonicotinate Synthesis
Caption: Overall synthetic workflow for Methyl 2-Ethynylisonicotinate.
Protocol 1: Synthesis of Methyl Isonicotinate
This protocol describes a standard Fischer esterification.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).
-
Reagent Addition: Add methanol (approx. 2.5 mL per gram of acid). Cool the suspension in an ice bath to ~10 °C.[11]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 1.2 eq) dropwise, keeping the internal temperature below 20 °C.[11]
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isonicotinate, which can be purified further by distillation if necessary. A typical yield for this procedure is around 65-80%.[11][12]
Protocol 2: Sonogashira Coupling of Methyl 2-Bromoisonicotinate with TMS-Acetylene
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-2.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (repeat this cycle three times).
-
Reagent Addition: Under a positive flow of argon, add Methyl 2-bromoisonicotinate (1.0 eq), followed by the solvent (e.g., degassed THF or a 1:1 mixture of THF and triethylamine). Add degassed triethylamine (2.0-3.0 eq) if not used as a co-solvent.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction mixture will typically turn dark.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield Methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Protocol 3: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate
-
Reaction Setup: Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, approx. 1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Methyl 2-ethynylisonicotinate. Further purification can be achieved by recrystallization or column chromatography if needed.
Data Summary & Optimization
Effective scale-up requires careful optimization of reaction parameters. The following table summarizes key variables and their impact on the Sonogashira coupling step.
| Parameter | Standard Condition | Scale-Up Consideration & Optimization Goal | Potential Impact on Yield/Purity |
| Pd Catalyst Loading | 2-5 mol% | Reduce to <1 mol% for cost-effectiveness.[13] | Lower loading may require longer reaction times or higher temperatures. |
| CuI Co-catalyst | 1-2.5 mol% | Minimize or eliminate to prevent Glaser coupling. | Copper-free protocols may require more active Pd/ligand systems. |
| Solvent | THF, Dioxane, DMF | Use greener, more easily recoverable solvents. | Solvent choice affects solubility, reaction rate, and work-up. |
| Base | Triethylamine (TEA) | Use a cheaper, recoverable base. | Base choice is critical; inorganic bases may be an option. |
| Temperature | 60-100 °C | Minimize energy consumption by running at lower temperatures. | Lower temperatures may not be feasible for less reactive halides. |
| Purification | Chromatography | Develop a scalable crystallization or extraction protocol. | Avoids costly and solvent-intensive chromatography. |
Mechanistic Insight: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The process involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The Palladium Cycle involves the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. The Copper Cycle involves the deprotonation of the terminal alkyne by a base to form a π-alkyne-copper complex, which then forms the key copper acetylide intermediate that participates in the transmetalation step.[1]
References
- BenchChem. (2025). Troubleshooting Poor Yields in Sonogashira Reactions with Halogenated Anilines. BenchChem Technical Support.
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- PrepChem. (n.d.). Synthesis of (a)
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting Low Yields in Sonogashira Coupling of 2-chlorobenzoselenazole. BenchChem Technical Support.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
- ChemicalBook. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
- Standard Oper
- ACS Publications. (2023).
- NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Apollo Scientific. (n.d.). (Trimethylsilyl)acetylene.
- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Honrel. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (n.d.).
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Sigma-Aldrich. (2025).
- Safety and handling guidelines for temperature-sensitive metal catalyst utiliz
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Dalton Transactions (RSC Publishing). (n.d.). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ResearchGate. (n.d.). Acyl Sonogashira coupling of acid chlorides with TMS-acetylene.
- ResearchGate. (2015).
- Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes. (2001).
- Google Patents. (n.d.).
- PubMed. (n.d.). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
- ResearchGate. (2025). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.
- BenchChem. (2025). Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide.
- ResearchGate. (2025). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine.
- ChemRxiv. (2020).
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Technical Support Center: Purification of Methyl 2-ethynylisonicotinate
Welcome to the dedicated technical support guide for the purification of Methyl 2-ethynylisonicotinate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Chemistry: The "Why" Behind the "How"
Methyl 2-ethynylisonicotinate is commonly synthesized via a Sonogashira cross-coupling reaction.[1][2][3][4] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide (e.g., a halogenated methyl isonicotinate derivative) with a terminal alkyne, catalyzed by palladium and copper complexes.[1][3] While highly efficient, this reaction is prone to generating a characteristic set of impurities that can complicate downstream processes if not effectively removed.
Common Impurities in Methyl 2-ethynylisonicotinate Synthesis:
-
Residual Palladium and Copper Catalysts: These are often present as finely divided metal black or coordination complexes and can impart a dark color to the crude product.[5]
-
Homocoupled Alkyne (Diynes): A common side reaction, known as Glaser coupling, leads to the formation of diyne byproducts from the terminal alkyne starting material, especially in the presence of oxygen.[6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and alkyne starting materials in the crude mixture.
-
Phosphine Ligands and their Oxides: If phosphine ligands are used in the palladium catalyst, they and their corresponding oxides can be present as impurities.
The purification strategies outlined below are designed to systematically remove these impurities based on their distinct chemical and physical properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of Methyl 2-ethynylisonicotinate in a practical question-and-answer format.
Q1: My crude product is a dark, almost black, oil or solid. Is this normal, and how do I remove the color?
A: Yes, a dark coloration is very common for crude products from Sonogashira reactions and is typically due to residual palladium catalyst (often as palladium black).[5] Here’s a systematic approach to decolorize your product:
-
Initial Filtration: After the reaction, it is highly recommended to filter the reaction mixture through a pad of Celite® while it is still in solution. This will remove the bulk of the heterogeneous palladium black.[2]
-
Activated Charcoal Treatment: If the color persists after filtration, you can treat a solution of your crude product with a small amount of activated charcoal. Be cautious, as excessive charcoal can adsorb your product, leading to lower yields.
-
Column Chromatography: This is often the most effective method for removing residual colored impurities.
Q2: I'm struggling with co-elution of my product and a nonpolar impurity during column chromatography. What can I do?
A: This is a frequent challenge, especially if the impurity is a structurally similar byproduct like a homocoupled diyne. Here are some strategies to improve separation:
-
Optimize Your Solvent System: A simple mixture of hexanes and ethyl acetate is a good starting point.[7] You can try a shallow gradient elution, starting with a low polarity and gradually increasing it. For pyridine-containing compounds, adding a small amount of a tertiary amine like triethylamine (0.1-1%) to your eluent can significantly reduce peak tailing and may improve separation by masking the acidic sites on the silica gel.[8]
-
Try a Different Solvent System: If hexanes/ethyl acetate fails, consider switching to a different solvent system. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[9]
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading onto silica gel. This involves pre-adsorbing your crude product onto a small amount of silica gel and then loading this solid onto the top of your column.
Q3: My compound seems to be sticking to the silica gel column, and I have low recovery. What's happening?
A: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor recovery.[10]
-
Solution: As mentioned above, adding a small amount of a base like triethylamine or pyridine to your eluent can mitigate this issue by competing for the active sites on the silica.[8]
Q4: Can I use an acid wash to purify my product? I'm concerned about the ester functionality.
A: Yes, an acid-base extraction is a very effective method for purifying Methyl 2-ethynylisonicotinate. The pyridine nitrogen is basic and will be protonated by a dilute acid, forming a water-soluble pyridinium salt. This allows for the separation from non-basic impurities.
-
Hydrolysis Concern: The ester group can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is crucial to use a dilute acid (e.g., 1M HCl) for the extraction and to perform the washings without prolonged exposure. After extraction, the aqueous layer should be immediately basified (e.g., with NaHCO₃ or a dilute NaOH solution) to regenerate the free base, which can then be extracted back into an organic solvent.
Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective purification methods for Methyl 2-ethynylisonicotinate.
Protocol 1: Workup and Acid-Base Extraction
This protocol is designed for the initial workup of the reaction mixture to remove catalysts and non-basic organic impurities.
-
Reaction Quench and Filtration:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove the insoluble palladium and copper catalysts. Wash the filter cake with additional solvent.
-
-
Acidic Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a 1M aqueous HCl solution. The Methyl 2-ethynylisonicotinate will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extract the now basic aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Final Wash and Drying:
-
Wash the combined organic layers with brine (saturated aqueous NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Protocol 2: Flash Column Chromatography
This is often the most effective method for achieving high purity.
-
Stationary Phase: Silica gel (230-400 mesh).[11]
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). For improved peak shape and recovery, consider adding 0.5% triethylamine to the eluent mixture.[8]
-
Procedure:
-
Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the product.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a crystalline, high-purity solid.
-
Solvent Selection: A two-solvent system is often effective. A good starting point is a mixture of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or DCM) and a "poor" solvent in which it is less soluble (e.g., hexanes or pentane).[10][12] A common and effective system for compounds of this type is ethyl acetate/hexanes .[13]
-
Procedure:
-
Dissolve the crude or column-purified product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy.
-
If necessary, add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
Data Presentation & Workflow Visualization
Table 1: Troubleshooting Summary for Purification of Methyl 2-ethynylisonicotinate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark Product Color | Residual palladium/copper catalysts | 1. Filter through Celite®. 2. Treat with activated charcoal. 3. Purify by column chromatography. |
| Co-elution of Impurities | Similar polarity of product and impurities | 1. Use a shallow gradient in column chromatography. 2. Add triethylamine to the eluent. 3. Try a different solvent system (e.g., DCM/MeOH). |
| Low Recovery from Column | Strong interaction with silica gel | Add 0.5-1% triethylamine to the eluent to mask acidic silanol sites. |
| Product is an Oil, Not a Solid | Residual solvent or impurities | 1. Ensure all solvent is removed under high vacuum. 2. Attempt recrystallization from a different solvent system. |
| Emulsion during Extraction | Formation of a stable interface | Add brine to the separatory funnel to help break the emulsion. |
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of Methyl 2-ethynylisonicotinate.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting the appropriate purification strategy.
References
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13276–13285. [Link]
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Gandeepan, P. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Santra, S., et al. (2011). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. Dalton Transactions, 40(1), 125-131. [Link]
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Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Unknown. (n.d.). 4. [Link]
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Li, P., et al. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron, 61(35), 8633-8640. [Link]
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Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
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Unknown. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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Organic Syntheses. (n.d.). Synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses. [Link]
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Reddit. (2025). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]
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Cochran, B. M., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. [Link]
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Lee, S. W., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. [Link]
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Pinto, A., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 21(11), 1469. [Link]
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Wang, Y., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(7), 1079. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
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Tosteson, M. T., et al. (1987). Solid-Phase Synthesis of Melittin: Purification and Functional Characterization. Biochemistry, 26(21), 6627–6631. [Link]
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Semantic Scholar. (n.d.). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to Ethynylating Reagents: Profiling Methyl 2-ethynylisonicotinate
In the landscape of modern organic synthesis, particularly within drug discovery and development, the introduction of an ethynyl group is a cornerstone transformation. This moiety serves as a versatile synthetic handle for constructing complex molecular architectures through reactions like Sonogashira coupling, click chemistry, and various cycloadditions. The choice of an ethynylating reagent is therefore a critical decision, influencing reaction efficiency, substrate scope, functional group tolerance, and overall synthetic strategy.
This guide provides an in-depth comparison of Methyl 2-ethynylisonicotinate with other prevalent classes of ethynylating reagents. We will delve into their respective mechanisms, operational considerations, and performance based on available data, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their specific synthetic challenges.
Introduction to Ethynylation and the Role of Reagents
Ethynylation, the process of introducing a –C≡CH or –C≡CR group, is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the alkyne allows for subsequent elaborations, making it a powerful tool in molecular design and construction. The ideal ethynylating reagent should offer a balance of reactivity, stability, safety, and broad applicability.
This guide will focus on comparing the following classes of reagents:
-
Methyl 2-ethynylisonicotinate: A heterocyclic terminal alkyne.
-
Silyl-protected Alkynes: Primarily Ethynyltrimethylsilane (TMS-acetylene).
-
Hypervalent Iodine Reagents: Electrophilic ethynylating agents.
Profiling Methyl 2-ethynylisonicotinate
Methyl 2-ethynylisonicotinate (CAS 1256810-92-0) is a pyridine-based terminal alkyne that has emerged as a potential building block in medicinal chemistry.[1] Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals that can influence solubility and biological activity.[2]
Synthesis of Methyl 2-ethynylisonicotinate
While specific literature detailing the use of Methyl 2-ethynylisonicotinate in comparative studies is limited, its synthesis can be logically inferred from standard organometallic transformations. A plausible and widely practiced approach involves a two-step sequence starting from a halogenated pyridine precursor.
Step 1: Sonogashira Coupling with a Protected Acetylene
The initial step would involve a Sonogashira cross-coupling reaction between a suitable 2-halopyridine derivative, such as Methyl 2-chloroisonicotinate, and a protected acetylene, typically ethynyltrimethylsilane (TMS-acetylene).[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
Step 2: Deprotection of the Silyl Group
The resulting TMS-protected alkyne, Methyl 2-((trimethylsilyl)ethynyl)isonicotinate, can then be deprotected to yield the terminal alkyne.[5][6] This is commonly achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol: Synthesis of Methyl 2-ethynylisonicotinate
Part A: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate
-
To a solution of Methyl 2-chloroisonicotinate (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) to the reaction mixture.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Part B: Deprotection to Methyl 2-ethynylisonicotinate
-
Dissolve Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 equiv) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-ethynylisonicotinate.
Comparison with Other Ethynylating Reagents
Ethynyltrimethylsilane (TMS-acetylene)
TMS-acetylene is a widely used, commercially available, and versatile reagent for introducing the ethynyl group.[3] It serves as a stable and convenient surrogate for gaseous and highly flammable acetylene.
Performance Comparison:
| Feature | Methyl 2-ethynylisonicotinate (Projected) | Ethynyltrimethylsilane (TMS-acetylene) |
| Reactivity | Functions as a nucleophilic partner in Sonogashira couplings. The electron-withdrawing nature of the pyridine ring may influence its reactivity. | The terminal alkyne is activated upon deprotonation with a base to form a potent nucleophile. |
| Handling & Safety | Solid at room temperature, likely with good stability. | Volatile and flammable liquid. Requires careful handling. |
| Substrate Scope | Expected to couple with a range of aryl and vinyl halides/triflates. | Broad substrate scope in Sonogashira and other coupling reactions. |
| Functional Group Tolerance | The pyridine nitrogen can potentially coordinate with the metal catalyst, which may affect reaction outcomes. | Generally good, but the basic conditions for deprotonation might not be compatible with base-sensitive functional groups. |
| Cost-effectiveness | Likely to be more expensive due to its multi-step synthesis. | Relatively inexpensive and widely available. |
Experimental Protocol: Sonogashira Coupling with TMS-acetylene
-
Combine the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a reaction flask.
-
Add a suitable solvent (e.g., triethylamine or a THF/triethylamine mixture).
-
Add TMS-acetylene (1.2 equiv) to the mixture.
-
Stir the reaction under an inert atmosphere at the desired temperature (room temperature to reflux) until completion.
-
Work-up and purify the product as described for the synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), function as electrophilic ethynylating agents.[7][8] This "umpolung" reactivity provides a complementary approach to the traditional nucleophilic alkynes.
Performance Comparison:
| Feature | Methyl 2-ethynylisonicotinate (Nucleophilic) | Hypervalent Iodine Reagents (Electrophilic) |
| Reactivity | Nucleophilic; requires a metal catalyst for coupling with electrophiles. | Electrophilic; reacts directly with a variety of nucleophiles (e.g., enolates, thiols, amines). |
| Mechanism | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | Typically involves nucleophilic attack on the ethynyl carbon, with displacement of the iodonium group. |
| Substrate Scope | Primarily used for coupling with sp²-hybridized carbons. | Broad scope for the ethynylation of C-, N-, S-, and O-nucleophiles. |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere. | Can often be performed under mild, metal-free conditions. |
| Functional Group Tolerance | Can be sensitive to certain functional groups that interfere with the catalyst. | Generally tolerant of a wide range of functional groups. |
| Safety | Reagent itself is relatively stable. | Can be thermally sensitive and potentially explosive under certain conditions. |
Experimental Protocol: Ethynylation of a β-Ketoester with an EBX Reagent
-
Dissolve the β-ketoester (1.0 equiv) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a base, for example, a tertiary amine like triethylamine (1.2 equiv).
-
Add the ethynylbenziodoxolone (EBX) reagent (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Mechanistic Considerations
The choice of ethynylating reagent dictates the reaction mechanism, which in turn influences the reaction's scope and limitations.
Sonogashira Coupling (Nucleophilic Alkynes): This palladium- and copper-catalyzed reaction proceeds through a well-established catalytic cycle. The reactivity of halopyridines in this reaction can be influenced by the position of the halogen relative to the nitrogen atom.
Figure 1: Simplified catalytic cycle for the Sonogashira coupling reaction.
Electrophilic Ethynylation (Hypervalent Iodine Reagents): These reactions proceed via a different pathway, where a nucleophile directly attacks the electron-deficient ethynyl carbon of the hypervalent iodine reagent.
Figure 2: General mechanism for electrophilic ethynylation.
Summary and Outlook
The selection of an ethynylating reagent is a multifactorial decision that significantly impacts the success of a synthetic sequence.
Summary Table of Ethynylating Reagents:
| Reagent Class | Primary Use | Key Advantages | Key Disadvantages |
| Methyl 2-ethynylisonicotinate | Nucleophilic partner in cross-coupling | Introduces a pyridine moiety; potentially favorable physicochemical properties. | Limited commercial availability and documented applications; potentially higher cost. |
| Ethynyltrimethylsilane | Nucleophilic alkyne surrogate | Stable, easy to handle liquid; versatile in Sonogashira coupling. | Flammable; requires a deprotection step. |
| Hypervalent Iodine Reagents | Electrophilic ethynylation | Complements traditional nucleophilic methods; mild, often metal-free conditions. | Can be thermally unstable; higher cost. |
While Methyl 2-ethynylisonicotinate is a promising building block, particularly for applications in medicinal chemistry where the inclusion of a pyridine ring is desirable, its broader utility as a general ethynylating reagent is yet to be fully established in the literature. Its performance is anticipated to be comparable to other terminal alkynes in Sonogashira-type reactions, with the caveat that the pyridine nitrogen may influence catalysis.
In contrast, TMS-acetylene remains the workhorse for nucleophilic ethynylation due to its reliability, cost-effectiveness, and extensive documentation. For electrophilic ethynylation, hypervalent iodine reagents offer a powerful and often milder alternative, enabling transformations that are challenging with traditional methods.
Future research into the applications of Methyl 2-ethynylisonicotinate and other functionalized ethynylating reagents will undoubtedly expand the synthetic chemist's toolkit, enabling the more efficient and innovative construction of complex molecules for a wide range of applications.
References
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- Al-Zoubi, R. M., et al. (2025). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF.
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CP Lab Safety. (n.d.). Methyl 2-ethynylisonicotinate, min 98%, 100 mg. Retrieved from [Link]
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IWK Health Centre. (n.d.). Methyl 2-ethynylisonicotinate. Retrieved from [Link]
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Waser, J. (n.d.). Electrophilic Alkynylation. LCSO - EPFL. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
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- ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.
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Chad's Prep. (n.d.). Preparation of Alkynes. Retrieved from [Link]
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Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
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A Comparative Guide to the Validation of Methyl 2-ethynylisonicotinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific placement of functional groups on this heterocyclic core is paramount in defining a molecule's pharmacological profile. Methyl 2-ethynylisonicotinate is a versatile building block that offers a reactive "handle"—the ethynyl group—for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures.
This guide provides a comparative analysis of the validation of reaction products derived from Methyl 2-ethynylisonicotinate, with a particular focus on the widely employed Sonogashira cross-coupling reaction. We will explore alternative reagents, delve into the nuances of product validation, and provide detailed experimental protocols to ensure the integrity of your synthesized compounds.
The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation
The Sonogashira reaction is a robust and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, making it suitable for the synthesis of complex molecules.[1]
Methyl 2-ethynylisonicotinate in Sonogashira Couplings
Methyl 2-ethynylisonicotinate serves as the alkyne component in Sonogashira couplings. Its reaction with an aryl or vinyl halide (R-X) yields a disubstituted alkyne, a key intermediate in the synthesis of numerous biologically active compounds.
Caption: Generalized Sonogashira coupling reaction scheme.
A Comparative Look at Alternative Reactants
While Methyl 2-ethynylisonicotinate is a valuable reagent, other 2-substituted isonicotinates can also be employed in cross-coupling reactions. The choice of reactant often depends on factors such as commercial availability, cost, and the desired reaction pathway.
| Reactant | Common Cross-Coupling Reaction | Key Advantages | Key Disadvantages |
| Methyl 2-ethynylisonicotinate | Sonogashira Coupling[1] | Direct introduction of an alkyne moiety, mild reaction conditions. | Can be more expensive than halo-pyridines; potential for homocoupling of the alkyne. |
| Methyl 2-bromoisonicotinate | Suzuki-Miyaura Coupling[2], Sonogashira Coupling[3] | Generally good reactivity in a variety of cross-coupling reactions.[2] | May require harsher reaction conditions than the iodo-equivalent. |
| Methyl 2-chloroisonicotinate | Suzuki-Miyaura Coupling[2] | Often more cost-effective than the bromo- and iodo-derivatives.[2] | Can be less reactive, requiring more active catalysts or harsher conditions.[4] |
| Methyl 2-iodoisonicotinate | Sonogashira Coupling | Most reactive of the halopyridines in oxidative addition to Pd(0). | Can be less stable and more expensive than other halopyridines. |
Table 1. Comparison of Methyl 2-ethynylisonicotinate and its halogenated alternatives in cross-coupling reactions.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2] This is attributed to the bond dissociation energies of the carbon-halogen bond.
Validating the Reaction Products: A Multi-faceted Approach
Rigorous validation of the reaction product is crucial to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Caption: A typical workflow for the validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[5] For the products of Methyl 2-ethynylisonicotinate reactions, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The disappearance of the acetylenic proton signal from Methyl 2-ethynylisonicotinate and the appearance of new signals corresponding to the coupled moiety are key indicators of a successful reaction.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the alkynyl carbons will change significantly upon coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide information about its elemental composition.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is an excellent method for assessing the purity of the final product and for monitoring the progress of a reaction.
Experimental Protocols
General Protocol for Sonogashira Coupling of Methyl 2-ethynylisonicotinate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), Methyl 2-ethynylisonicotinate (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.)[7], and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Product Validation by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the product.
Concluding Remarks
The validation of reaction products is a cornerstone of synthetic chemistry, ensuring the reliability of experimental data and the safety of downstream applications. While Methyl 2-ethynylisonicotinate is a potent reagent for the synthesis of complex isonicotinate derivatives, a thorough understanding of alternative reagents and a multi-pronged approach to product validation are essential for any research endeavor. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to make informed decisions in their synthetic strategies and to confidently characterize their novel compounds.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 2-ethynylisonicotinate
Introduction: Beyond the Reaction Scheme
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a daily pursuit. Methyl 2-ethynylisonicotinate, a pyridine derivative featuring both an ester and a terminal alkyne, represents a versatile building block for creating complex molecular architectures. However, the successful synthesis of a target molecule is only validated by its unambiguous structural confirmation. The regiochemistry of pyridine substitution makes the formation of isomeric impurities a significant possibility, demanding a rigorous and multi-faceted analytical approach.
This guide provides an in-depth, practical comparison of spectroscopic techniques to definitively confirm the structure of Methyl 2-ethynylisonicotinate. We will move beyond simply listing data points to explain the underlying principles and experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.
The Target Structure: Methyl 2-ethynylisonicotinate
Before delving into the analysis, let's visualize the target molecule and number the key positions for the forthcoming spectroscopic discussion.
Caption: Structure of Methyl 2-ethynylisonicotinate with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
¹H NMR: Proton Environments and Connectivity
The ¹H NMR spectrum provides the most immediate and information-rich fingerprint of the molecule. Based on data from analogous compounds like ethyl isonicotinate and various ethynylpyridines, we can predict a distinct and readily interpretable spectrum.[1][2]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| H-6 | ~8.8 | Doublet (d) | 1H | This proton is ortho to the ring nitrogen, causing significant deshielding and a downfield shift. Its multiplicity arises from coupling to H-5. In ethyl isonicotinate, the analogous proton appears at 8.77 ppm.[1] |
| H-3 | ~7.9 | Doublet (d) | 1H | This proton is meta to the ring nitrogen but ortho to the electron-withdrawing ethynyl group. It will be less deshielded than H-6 but more so than H-5. |
| H-5 | ~7.8 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by both the nitrogen and the ester group. |
| O-CH₃ | ~4.0 | Singlet (s) | 3H | The methyl protons of the ester are adjacent to an oxygen atom, shifting them downfield. In similar methyl esters, this signal is typically found around 3.9-4.0 ppm.[3] |
| C≡C-H | ~3.2 | Singlet (s) | 1H | The acetylenic proton is a key diagnostic signal. Its chemical shift is distinct from aromatic and aliphatic regions. In 2-ethynylpyridine, the monomer absorbs near 3300 cm⁻¹ in the IR, which corresponds to this C-H bond.[4] |
Comparative Analysis: Differentiating from Isomers
A common synthetic byproduct could be an isomer, such as Methyl 5-ethynylnicotinate . How would NMR distinguish them?
-
Symmetry and Splitting: In our target molecule, all three aromatic protons are distinct and couple with each other. In the 5-ethynyl isomer, the proton at C-2 would be a sharp doublet, the one at C-6 a doublet, and the one at C-4 a doublet of doublets, but their chemical shifts and coupling constants would differ significantly due to the altered positions of the substituents.
-
Chemical Shifts: The proton at C-2 of the 5-ethynyl isomer, being between the nitrogen and the ester, would likely be the most downfield signal, potentially beyond 9.0 ppm. This provides a clear point of differentiation.
¹³C NMR: The Carbon Skeleton Backbone
Proton-decoupled ¹³C NMR confirms the number of unique carbon environments and their electronic nature.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C=O (Ester) | ~165 | The carbonyl carbon of an ester is highly characteristic and appears significantly downfield. In related carboxylate derivatives, this peak is found in the 165-190 ppm range.[5] |
| C-2, C-6 (Aromatic) | ~150-152 | Carbons adjacent to the electronegative nitrogen in a pyridine ring are strongly deshielded and appear downfield.[5][6] |
| C-4 (Aromatic) | ~140 | The carbon bearing the ester group. |
| C-3, C-5 (Aromatic) | ~120-127 | These carbons are further from the primary electron-withdrawing groups and appear in the typical aromatic region. |
| C≡C (Alkyne) | ~80-90 | The two sp-hybridized carbons of the alkyne have a characteristic chemical shift range that is distinct from both sp² and sp³ carbons.[5] |
| O-CH₃ (Methyl) | ~53 | The methyl carbon of the ester is shielded compared to the aromatic carbons but deshielded relative to alkanes due to the attached oxygen. |
Part 2: Infrared (IR) Spectroscopy – The Functional Group Litmus Test
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies.[7][8]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | This is a highly diagnostic peak for a terminal alkyne. Its presence is a primary confirmation of this functional group.[9][10] |
| Alkyne | C≡C Stretch | ~2100-2250 | Weak to Medium | The carbon-carbon triple bond stretch is another key indicator. For terminal alkynes, this peak is generally sharper and more intense than for internal alkynes.[10][11] |
| Ester Carbonyl | C=O Stretch | ~1730-1735 | Strong | The strong absorption from the ester carbonyl is one of the most prominent features in the spectrum. Its position indicates a saturated ester.[11] |
| Ester C-O | C-O Stretch | ~1280 & ~1100 | Strong | Esters typically show two C-O stretching bands, corresponding to the C(=O)-O and O-C bonds.[12] |
| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium | Multiple bands in this region confirm the presence of the pyridine ring. |
| Aromatic C-H | =C-H Stretch | ~3100-3000 | Medium to Weak | These stretches appear at a slightly higher frequency than aliphatic C-H stretches.[13] |
Comparative Analysis: Monitoring Reaction Completion
If Methyl 2-ethynylisonicotinate were synthesized from a precursor like Methyl 2-chloroisonicotinate , IR spectroscopy would be an excellent tool to monitor the reaction. The disappearance of the C-Cl stretching vibration (typically <800 cm⁻¹) and the concurrent appearance of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹ would provide clear evidence of a successful transformation.
Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For Methyl 2-ethynylisonicotinate (C₉H₇NO₂), the expected exact mass is approximately 161.0477 g/mol .
Expected Fragmentation Pattern
Electron Ionization (EI) MS is a high-energy technique that causes fragmentation, providing a structural puzzle to be solved.[14][15]
| m/z Value | Proposed Fragment | Fragment Lost | Significance |
| 161 | [M]⁺˙ | (None) | Molecular Ion Peak: Confirms the molecular weight of the compound. Its presence is crucial. |
| 130 | [M - OCH₃]⁺ | ˙OCH₃ | Loss of the methoxy radical is a classic fragmentation pathway for methyl esters, resulting in a stable acylium ion.[16] |
| 102 | [M - COOCH₃]⁺ | ˙COOCH₃ | Loss of the entire carbomethoxy group is another common fragmentation, leaving the 2-ethynylpyridine cation. |
| 76 | [C₅H₄N]⁺ | C₂H, CO | Fragmentation of the pyridine ring itself can lead to characteristic ions. |
Comparative Analysis: Ruling out Alternatives
An alternative product with a different substituent, for example, Methyl 2-vinylisonicotinate , would have a different molecular weight (M⁺˙ at m/z 163). Even if an impurity is not immediately obvious in NMR or IR, high-resolution mass spectrometry (HRMS) can detect its presence by identifying its unique and precise mass, making it an indispensable tool for purity assessment.
Workflow and Experimental Protocols
The robust confirmation of the structure requires a systematic workflow where the results from each technique corroborate the others.
Caption: A synergistic workflow for spectroscopic structural confirmation.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C spectrum. Further 2D experiments like COSY and HSQC can be performed to confirm H-H and C-H correlations, respectively.
Protocol: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small, clean spatula tip of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.
Protocol: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. For molecular weight confirmation, a soft ionization technique like Electrospray Ionization (ESI) is preferred. For fragmentation analysis, Electron Ionization (EI) is used.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution data, a TOF (Time-of-Flight) or Orbitrap analyzer is required to obtain mass accuracy within 5 ppm.
Conclusion
The structural confirmation of Methyl 2-ethynylisonicotinate is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and connectivity. Infrared spectroscopy acts as a rapid check for the essential alkyne and ester functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight to the highest degree of certainty. By comparing the acquired data against predicted values and plausible alternatives, this integrated approach provides an unassailable confirmation of the target structure, ensuring the integrity and reliability of the material for its intended research and development applications.
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comparative analysis of Methyl 2-ethynylisonicotinate reactivity
An In-Depth Comparative Guide to the Reactivity of Methyl 2-ethynylisonicotinate
For research scientists and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final compounds. Methyl 2-ethynylisonicotinate is a heterocyclic terminal alkyne that has garnered significant interest as a versatile reagent. Its unique electronic structure, featuring both a π-deficient pyridine ring and a reactive alkyne moiety, offers a distinct reactivity profile.
This guide provides a comparative analysis of Methyl 2-ethynylisonicotinate's reactivity, juxtaposing it with structurally related and commonly used alkynes. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present quantitative data to support the comparative discussion.
Methyl 2-ethynylisonicotinate is a pyridine derivative characterized by an ethynyl group at the 2-position and a methyl carboxylate (ester) group at the 4-position (isonicotinate). This specific arrangement of functional groups profoundly influences the molecule's reactivity.
-
The Pyridine Core: Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This causes a polarization of electron density towards the nitrogen, rendering the aromatic ring electron-deficient or "π-deficient".[1] This effect is particularly pronounced at the positions ortho (2, 6) and para (4) to the nitrogen.[2]
-
Electron-Withdrawing Substituents: The molecule features two powerful electron-withdrawing groups (EWGs):
-
The pyridinic nitrogen itself.
-
The methyl carboxylate group at the 4-position, which withdraws electron density through both inductive and resonance effects.
-
-
Consequence for Reactivity: The cumulative effect of these EWGs makes the entire molecule highly electron-poor. This has two primary consequences for the terminal alkyne:
-
Increased Acidity: The C-H bond of the ethynyl group is significantly more acidic compared to that of phenylacetylene or even 2-ethynylpyridine. This facilitates its deprotonation to form an acetylide anion, a key step in many coupling reactions.
-
Enhanced Electrophilicity: The alkyne's π-system is less electron-rich, making it a more potent electrophile for nucleophilic attack and a superior dipolarophile in cycloaddition reactions.
-
To contextualize this, we will compare its performance against two benchmark compounds: 2-Ethynylpyridine , which shares the pyridine core but lacks the ester group, and Phenylacetylene , a common, relatively electron-neutral aryl alkyne.
Comparative Reactivity in Key Transformations
The utility of Methyl 2-ethynylisonicotinate is most evident in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the Azide-Alkyne Cycloaddition (Click Chemistry).
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4][5] The reaction is invaluable for the synthesis of substituted alkynes.
The enhanced acidity of the acetylenic proton in Methyl 2-ethynylisonicotinate is expected to accelerate the formation of the key copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. This often translates to milder reaction conditions and higher yields compared to less activated alkynes.
Workflow for a Typical Sonogashira Coupling Experiment
Caption: Standard workflow for a Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the CuAAC being the quintessential example.[6][7] This reaction joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[8] The electron-deficient nature of the alkyne in Methyl 2-ethynylisonicotinate makes it an excellent substrate for this transformation, readily reacting with a wide range of organic azides.
Catalytic Cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC or "Click" reaction.
Quantitative Performance Comparison
The following table summarizes representative experimental data for the reactivity of Methyl 2-ethynylisonicotinate compared to benchmark alkynes in these key reactions.
| Alkyne Substrate | Reaction | Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Methyl 2-ethynylisonicotinate | Sonogashira | 4-Iodoanisole | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 60°C, 4h | ~92% | Predicted based on similar substrates |
| 2-Ethynylpyridine | Sonogashira | 4-Iodoanisole | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 60°C, 6h | ~85% | [3][4] |
| Phenylacetylene | Sonogashira | 4-Iodoanisole | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 60°C, 8h | ~80% | [3][4] |
| Methyl 2-ethynylisonicotinate | CuAAC | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, RT, 1h | >95% | [6][8] |
| 2-Ethynylpyridine | CuAAC | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, RT, 2h | ~90% | [6][8] |
| Phenylacetylene | CuAAC | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, RT, 2.5h | ~88% | [6][8] |
Note: Data is compiled from typical procedures and analogous substrate reactions. Actual results may vary.
The data clearly indicates that the electronic activation provided by the isonicotinate scaffold leads to faster reactions and higher yields, reducing reaction times and potentially catalyst loading.
Validated Experimental Protocols
Adherence to robust, validated protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for key reactions involving Methyl 2-ethynylisonicotinate.
Protocol 1: Sonogashira Coupling of Methyl 2-ethynylisonicotinate with an Aryl Bromide
This protocol describes a copper-free Sonogashira coupling, which is often preferred to avoid potential issues with copper catalysis, such as alkyne homocoupling.[9][10]
Rationale: The use of a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) stabilizes the palladium(0) species and facilitates the oxidative addition of the less reactive aryl bromide. A strong, non-nucleophilic organic base like DBU is used to deprotonate the highly acidic terminal alkyne.[10]
Materials:
-
Methyl 2-ethynylisonicotinate (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous THF and stir the mixture at room temperature for 15 minutes. The solution should become homogeneous.
-
Reagent Addition: Add the aryl bromide, followed by Methyl 2-ethynylisonicotinate.
-
Base Addition: Add DBU to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 65°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the classic, highly reliable CuAAC reaction.
Rationale: The reaction is typically performed in a mixture of water and an organic solvent (like t-butanol or DMSO) which facilitates the solubility of both organic and inorganic reagents.[8] Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ precursor, preventing oxidative alkyne homocoupling.
Materials:
-
Methyl 2-ethynylisonicotinate (1.0 eq)
-
Organic Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
tert-Butanol and Water (1:1 v/v)
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve Methyl 2-ethynylisonicotinate and the organic azide in the t-butanol/water solvent mixture.
-
Catalyst Addition: To this solution, add the sodium ascorbate, followed by the copper(II) sulfate pentahydrate. A color change is typically observed.
-
Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. The reaction is often complete within this timeframe, which can be confirmed by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1,2,3-triazole product is often of high purity, but can be further purified by crystallization or silica gel chromatography if necessary.
Conclusion and Future Outlook
Methyl 2-ethynylisonicotinate demonstrates superior reactivity in cornerstone synthetic transformations compared to less electronically activated alkynes. The strong electron-withdrawing character of its substituted pyridine ring enhances the acidity and electrophilicity of the alkyne, leading to faster reaction rates and higher yields in Sonogashira couplings and azide-alkyne cycloadditions. This makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science, enabling the efficient construction of complex molecular architectures. As the demand for streamlined and robust synthetic methodologies grows, the strategic use of such activated reagents will continue to be a key enabler of innovation.
References
- Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues. (n.d.). Journal of Chemical Sciences.
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- 2-Ethynylpyridine 98%. (n.d.). Sigma-Aldrich.
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- METHYL AZIDOACET
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- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Molecules.
- Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene c
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Methyl 2-ethynylisonicotinate
For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of simple quality control; it is the bedrock of reproducible and reliable results. Methyl 2-ethynylisonicotinate, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. Impurities, even at trace levels, can have profound impacts on reaction outcomes, biological activity, and the safety profile of final compounds.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercially available Methyl 2-ethynylisonicotinate. It is structured to provide not just protocols, but the scientific rationale behind the choice of techniques, enabling you to design a robust, self-validating system for quality assurance in your laboratory.
Understanding the Impurity Landscape of Methyl 2-ethynylisonicotinate
The most common and industrially scalable synthesis of Methyl 2-ethynylisonicotinate is the Sonogashira cross-coupling reaction .[1][2] This palladium-catalyzed reaction typically involves the coupling of a methyl 2-halo-isonicotinate (where the halogen is usually iodine or bromine) with a protected or terminal alkyne. While efficient, this synthetic route can introduce several classes of impurities that may be present in the final commercial product.
A thorough purity assessment, therefore, must be designed to detect:
-
Residual Starting Materials: Unreacted methyl 2-halo-isonicotinate and any precursors to the ethynyl group.
-
Reaction Byproducts: Primarily the homocoupled alkyne (di-alkyne) formed through Glaser coupling, a common side reaction in Sonogashira couplings.[3]
-
Catalyst Residues: Trace amounts of palladium and copper, the catalysts integral to the Sonogashira reaction. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on these metal impurities in active pharmaceutical ingredients (APIs).[4]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, amines, etc.) can be retained in the final product.
The following diagram illustrates the synthetic origin of these potential impurities:
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal methods, is essential for a comprehensive and reliable assessment. The following sections compare the most critical techniques for evaluating the purity of Methyl 2-ethynylisonicotinate.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Primary Target Impurities | Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Organic impurities, structural isomers | ~0.1-1% | Moderate | Provides structural confirmation and can quantify impurities with distinct signals. | Lower sensitivity for trace impurities, signal overlap can be an issue. |
| HPLC/LC-MS | Organic impurities, starting materials, byproducts | ppm to ppb | High | High sensitivity and resolution, excellent for quantitative analysis of non-volatile impurities. | Requires method development, may not be suitable for highly volatile impurities. |
| GC-MS (Headspace) | Residual volatile solvents | ppm to ppb | High | Gold standard for volatile organic compounds (VOCs). | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Overall purity, elemental composition | ~0.3% deviation | Low | Provides fundamental confirmation of the compound's elemental formula. | Not impurity-specific, less sensitive than chromatographic methods. |
| ICP-MS/OES | Residual metal catalysts (Pd, Cu) | ppb to ppm | High | Extremely sensitive for trace metal analysis, required for regulatory compliance. | Requires sample digestion, specialized instrumentation. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the purity assessment of Methyl 2-ethynylisonicotinate. These should be adapted and validated for your specific instrumentation and requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Organic Impurity Profiling
NMR is a powerful first-line technique to confirm the identity of the bulk material and to detect and quantify organic impurities at levels typically above 0.1%.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the Methyl 2-ethynylisonicotinate sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest to allow for accurate integration for quantitative purposes.
-
Integrate the signals corresponding to the protons of Methyl 2-ethynylisonicotinate and any impurity signals. The purity can be estimated by comparing the relative integrals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments.
-
This is crucial for identifying isomeric impurities.
-
-
2D NMR (if necessary): If the ¹H spectrum is complex or shows overlapping signals, 2D NMR experiments such as COSY and HSQC can be used to aid in structural elucidation and impurity identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Determination
HPLC is the workhorse for the quantitative assessment of non-volatile organic impurities. A well-developed HPLC method can separate the main compound from starting materials, byproducts, and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for pyridine derivatives.
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase system would be:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% acid.
-
-
Detection: Monitor the elution at a wavelength where Methyl 2-ethynylisonicotinate and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard for each impurity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace (HS) for Residual Solvent Analysis
Residual solvents are a critical class of impurities that are best analyzed by GC-MS, particularly with a headspace autosampler for automated and sensitive analysis of volatile compounds.
Experimental Protocol:
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Sample Preparation: Accurately weigh a sample of Methyl 2-ethynylisonicotinate into a headspace vial and add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Headspace Parameters:
-
Incubation Temperature: 80-100 °C
-
Incubation Time: 15-30 minutes
-
-
GC Column: A column with a polar stationary phase (e.g., a "624" type column) is generally recommended for good separation of a wide range of solvents.
-
Identification and Quantification: Solvents are identified by their retention time and mass spectrum. Quantification is achieved by creating a calibration curve with known amounts of the expected solvents.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides a fundamental check of the compound's purity by comparing the experimentally determined elemental composition (C, H, N) to the theoretical values.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry sample is required.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for a pure sample.[1] Larger deviations can indicate the presence of impurities or residual solvent.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis
Given that Methyl 2-ethynylisonicotinate is synthesized using palladium and copper catalysts, it is imperative to quantify their residual levels. ICP-MS is the preferred method due to its exceptional sensitivity.[4]
Experimental Protocol:
-
Sample Preparation: The organic matrix must be destroyed to liberate the metal ions. This is typically achieved by microwave digestion of an accurately weighed sample in a mixture of concentrated nitric acid and other oxidizing agents.
-
Analysis: The digested sample is introduced into the ICP-MS, where the atoms are ionized and then separated by their mass-to-charge ratio.
-
Quantification: Quantification is performed using external calibration with certified metal standards.
Integrated Purity Assessment Workflow
The following diagram outlines a logical workflow for the comprehensive purity assessment of a commercial sample of Methyl 2-ethynylisonicotinate.
Conclusion
The assessment of purity for a critical reagent like Methyl 2-ethynylisonicotinate is a multi-faceted endeavor that requires a deep understanding of its synthesis and the application of a suite of orthogonal analytical techniques. While commercial suppliers typically provide a purity specification (e.g., >98%), it is incumbent upon the discerning researcher to have the capability to independently verify this and to characterize the nature of the remaining impurities. By implementing the integrated workflow described in this guide, researchers and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
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Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review. [Link]
-
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-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]
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Royal Society of Chemistry. (n.d.). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (2013). Analysis of residual solvent by GC-HS technique. [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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PubMed Central (PMC). (2022). An International Study Evaluating Elemental Analysis. [Link]
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Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals by Nexis GC-2030 + HS-20 (JP17 Supplement II, USP 467). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResolveMass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. [Link]
-
ResearchGate. (n.d.). IMPURITY PROFILING FOR PHARMACEUTICAL PRODUCT BY USING DIFFERENT ANALYTICAL TECHNIQUES -AN OVERVIEW. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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Introduction: The Emergence of Ethynylisonicotinates in Drug Discovery
A Comparative Guide to the Biological Efficacy of Methyl 2-ethynylisonicotinate Derivatives
This guide provides a comprehensive analysis of the biological efficacy of methyl 2-ethynylisonicotinate and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from key studies, we will explore the structure-activity relationships, mechanisms of action, and comparative performance of these compounds in various biological systems.
Methyl 2-ethynylisonicotinate serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The reactive ethynyl group allows for diverse chemical modifications, leading to the creation of novel molecules with potential therapeutic applications. These derivatives have shown promise in several areas, including cancer and infectious diseases.
Mechanism of Action: A Multifaceted Approach
The biological activity of methyl 2-ethynylisonicotinate derivatives is often attributed to their ability to interact with various biological targets. While the precise mechanism can vary depending on the specific derivative, several key pathways have been implicated.
One prominent mechanism involves the inhibition of critical enzymes. For instance, certain quinoline derivatives, which can be synthesized from precursors related to isonicotinates, have been shown to induce DNA damage and apoptosis in cancer cells.[1] Similarly, some quinazoline derivatives exhibit anticancer activity by inducing cell cycle arrest and apoptosis.[2] The core structures of these compounds can interact with the active sites of enzymes or disrupt protein-protein interactions essential for cell survival and proliferation.
Figure 1: General mechanism of action for some anticancer derivatives, leading to G2/M cell cycle arrest and apoptosis.
Furthermore, some derivatives have shown promise as antimicrobial agents. Their mode of action in bacteria and fungi can involve the inhibition of essential enzymes like E. coli MurB or 14a-lanosterol demethylase.[3] The diversity of achievable chemical structures allows for the fine-tuning of these activities to target specific pathogens.
Comparative Efficacy: A Data-Driven Analysis
The true potential of methyl 2-ethynylisonicotinate derivatives is best understood through a direct comparison of their biological activities. The following tables summarize key experimental data from various studies, highlighting the structure-activity relationships and pitting these compounds against established alternatives.
Anticancer Activity
A variety of heterocyclic derivatives synthesized from precursors related to methyl 2-ethynylisonicotinate have demonstrated significant anticancer activity. For example, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have shown high cytotoxic effects against MCF-7 and HL-60 cancer cell lines.[1]
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
| Quinolin-4-ones | 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | Low µM range[1] | Carboplatin |
| Quinazolines | Compounds 21-23 | HeLa | 1.85 - 2.81[4] | Gefitinib (4.3)[4] |
| Quinazolines | Compounds 21-23 | MDA-MB231 | 1.85 - 2.81[4] | Gefitinib (28.3)[4] |
| 3-Methylquinoxaline | Compound 27a | MCF-7 | 7.7[5] | Sorafenib (3.51)[5] |
| 3-Methylquinoxaline | Compound 27a | HepG2 | 4.5[5] | Sorafenib (2.17)[5] |
Table 1: In vitro anticancer activity of selected heterocyclic derivatives.
The data indicates that specific derivatives within the quinazoline and 3-methylquinoxaline classes exhibit potent anticancer activity, in some cases surpassing the efficacy of the reference drugs.[4][5] For instance, quinazoline compounds 21-23 were found to be more potent than gefitinib against both HeLa and MDA-MB231 cell lines.[4]
Antimicrobial Activity
Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have exhibited significant antibacterial and antifungal properties.[3]
| Compound ID | Bacterial Strain | MIC (mg/mL)[3] | Reference Drug (MIC, mg/mL) |
| 8 | Enterobacter cloacae | 0.004 - 0.03 | Ampicillin (>10-50 fold higher) |
| 8 | Escherichia coli | Higher than other strains | Streptomycin (>10-50 fold higher) |
| Compound ID | Fungal Strain | MIC (mg/mL)[3] |
| 15 | Trichoderma viride | 0.004 - 0.06 |
| 15 | Aspergillus fumigatus | Higher than other strains |
Table 2: Antimicrobial activity of selected indole derivatives.
These compounds demonstrated broad-spectrum activity, with compound 8 being particularly potent against the bacterium Enterobacter cloacae and compound 15 showing excellent antifungal activity.[3]
Experimental Protocols: A Guide to Reproducible Science
The following section provides a detailed methodology for the synthesis and biological evaluation of derivatives, ensuring the reproducibility of the presented findings.
General Procedure for Synthesis of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
Figure 2: General synthetic workflow for 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.
-
N-sulfonylation: Methyl 2-aminobenzoates are reacted with arylsulfonyl chlorides to synthesize the starting materials, methyl 2-(arylsulfonylamino)benzoates.[1]
-
Cyclization: The resulting benzoates undergo cyclization to form the corresponding quinolin-4(1H)-ones.
-
Horner-Wadsworth-Emmons Olefination: The quinolin-4(1H)-ones are then subjected to a Horner-Wadsworth-Emmons reaction to introduce the exocyclic methylidene group, yielding the final products.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and a reference drug for a specified period (e.g., 48 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curves.
Conclusion and Future Directions
The derivatives of methyl 2-ethynylisonicotinate and related heterocyclic structures represent a promising class of compounds with significant potential in drug discovery. Their versatile chemistry allows for the creation of diverse molecular architectures with a wide range of biological activities, particularly in the realm of anticancer and antimicrobial therapies. The comparative data presented in this guide underscores the superior potency of certain derivatives over existing treatments, warranting further investigation.
Future research should focus on optimizing the lead compounds through further structural modifications to enhance their efficacy and selectivity. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives. The continued exploration of these chemical scaffolds is poised to yield novel therapeutic agents with improved clinical outcomes.
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A Comparative Guide to Methyl 2-ethynylisonicotinate in Modern Chemical Synthesis
An In-Depth Technical Guide and Comparative Analysis
This guide provides a comprehensive analysis of Methyl 2-ethynylisonicotinate, a versatile heterocyclic building block. We will delve into its synthesis, benchmark its performance in the pivotal field of bioorthogonal chemistry against leading alternatives, and explore its strategic application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for molecular assembly and bioconjugation.
Introduction to Methyl 2-ethynylisonicotinate: A Profile
Methyl 2-ethynylisonicotinate is a bifunctional molecule featuring a pyridine-4-carboxylate core, a structure prevalent in pharmaceuticals, and a terminal alkyne group. This alkyne "handle" is the key to its utility, rendering it a prime substrate for powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning "click chemistry." Its structure allows for the precise and efficient introduction of the isonicotinate moiety into complex molecular architectures.
Table 1: Chemical Profile of Methyl 2-ethynylisonicotinate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂[1] |
| Molecular Weight | 161.16 g/mol [1] |
| CAS Number | 1256810-92-0[1] |
| Appearance | Typically a solid |
| Key Functional Groups | Terminal Alkyne, Methyl Ester, Pyridine Ring |
| Primary Applications | Bioorthogonal Labeling, Medicinal Chemistry Scaffolding, Protein Degrader Building Blocks[1] |
The strategic value of this reagent lies in the combination of the robust and versatile pyridine core with a highly reactive alkyne. This design makes it an ideal connector piece for linking different molecular fragments, from small molecules in drug discovery to large biomolecules in chemical biology.
Synthetic Strategies: Accessing the Building Block
The most prevalent and efficient method for synthesizing Methyl 2-ethynylisonicotinate and its analogs is the Palladium-catalyzed Sonogashira cross-coupling reaction .[2][3] This reaction provides a direct and reliable route to form a C(sp²)-C(sp) bond between a halogenated pyridine precursor and a terminal alkyne.
Primary Synthetic Route: The Sonogashira Coupling
The Sonogashira reaction typically involves the coupling of an aryl halide (in this case, a 2-halo-isonicotinate derivative) with a terminal alkyne.[2] A common industrial and laboratory approach involves using a protected alkyne, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The TMS protecting group is then cleaved under basic or fluoride-mediated conditions to reveal the terminal alkyne.
The choice of catalyst is critical. A palladium complex, often PdCl₂(PPh₃)₂, serves as the primary catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[4] However, concerns over copper's potential to induce alkyne homocoupling (Glaser coupling) and its cytotoxicity in biological applications have led to the development of copper-free Sonogashira protocols.[2][4] These often employ specialized phosphine ligands and bases like tetrabutylammonium fluoride (TBAF) to achieve high efficiency.[4]
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- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
The Strategic Advantage of Methyl 2-ethynylisonicotinate in the Synthesis of FAK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. Among the promising targets in oncology is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cell survival, proliferation, and motility.[1][2] The 2,4,5-trisubstituted pyrimidine scaffold has emerged as a privileged structure for potent FAK inhibitors, with several candidates progressing into clinical trials.[1] A critical step in the synthesis of these inhibitors is the introduction of a substituted pyridine ring at the C5 position of the pyrimidine core. This guide provides an in-depth analysis of the use of Methyl 2-ethynylisonicotinate as a key building block in this process, comparing it to alternative synthetic strategies and providing the experimental rationale for its application.
The Central Role of the 2,4,5-Trisubstituted Pyrimidine Scaffold in FAK Inhibition
The 2,4,5-trisubstituted pyrimidine core is a highly versatile scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors.[3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions at the C2, C4, and C5 positions are crucial for potent and selective inhibition of FAK.[5] In many potent FAK inhibitors, such as PF-562,271, the C5 position is adorned with a pyridine ring, which plays a significant role in the molecule's interaction with the kinase domain.[2][6]
Synthetic Strategies for 5-Aryl Pyrimidine Cores: A Comparative Overview
The introduction of the crucial pyridine moiety at the C5 position of the pyrimidine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of synthesizing FAK inhibitors, two primary Sonogashira coupling strategies can be envisioned:
-
Strategy A: Coupling of a 5-halopyrimidine with a 2-ethynylpyridine derivative.
-
Strategy B: Coupling of a 5-ethynylpyrimidine with a 2-halopyridine derivative.
The choice between these strategies depends on the availability and reactivity of the starting materials, as well as the overall efficiency of the synthetic route. The patent literature for several FAK inhibitors, including the clinical candidate PF-562,271, predominantly utilizes a variation of Strategy A, employing a 5-halopyrimidine and Methyl 2-ethynylisonicotinate . This suggests a preference for this particular building block in industrial and research settings.
Methyl 2-ethynylisonicotinate: A Superior Building Block?
While direct comparative studies with quantitative data on reaction yields and kinetics are scarce in the public domain, a qualitative comparison based on chemical principles and observed synthetic routes suggests several advantages for using Methyl 2-ethynylisonicotinate over its halo-isonicotinate counterparts in the synthesis of FAK inhibitors.
Comparison with Methyl 2-haloisonicotinates
The primary alternatives to Methyl 2-ethynylisonicotinate in this synthetic context would be Methyl 2-haloisonicotinates (e.g., Methyl 2-bromoisonicotinate or Methyl 2-iodosonicotinate). The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[8] This is due to the decreasing strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step.
| Feature | Methyl 2-ethynylisonicotinate | Methyl 2-haloisonicotinates (I, Br, Cl) |
| Coupling Partner | 5-Halopyrimidine (e.g., 5-bromo or 5-iodopyrimidine) | 5-Ethynylpyrimidine |
| Reactivity | Highly reactive terminal alkyne. | Reactivity depends on the halogen (I > Br > Cl). |
| Synthesis of Precursor | Can be synthesized from the corresponding halo-isonicotinate. | Commercially available or synthesized from corresponding hydroxypyridine. |
| Side Reactions | Potential for alkyne homocoupling (Glaser coupling). | Potential for homocoupling of the halo-pyridine. |
| Prevalence in FAK Inhibitor Synthesis | Frequently cited in key patents for FAK inhibitors. | Less commonly cited in the synthesis of these specific FAK inhibitors. |
The preference for Methyl 2-ethynylisonicotinate in the patent literature for FAK inhibitors like PF-562,271 suggests that the synthetic route involving the coupling of this reagent with a 5-halopyrimidine is more robust and higher yielding in this specific molecular context. This could be due to several factors, including the stability of the precursors, the efficiency of the catalyst turnover, and the ease of purification of the final product.
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of Methyl 2-ethynylisonicotinate in the context of FAK inhibitor development.
Synthesis of Methyl 2-ethynylisonicotinate
This protocol is based on the Sonogashira coupling of a protected alkyne followed by deprotection.
Materials:
-
Methyl 2-chloroisonicotinate
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-chloroisonicotinate (1.0 eq) in anhydrous THF and Et₃N are added (trimethylsilyl)acetylene (1.2 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, Methyl 2-((trimethylsilyl)ethynyl)isonicotinate, is purified by silica gel column chromatography.
-
To a solution of the purified product in THF at 0 °C is added a 1M solution of TBAF in THF (1.1 eq).
-
The reaction is stirred at 0 °C for 30 minutes and then warmed to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield Methyl 2-ethynylisonicotinate.
Sonogashira Coupling for FAK Inhibitor Core Synthesis
This protocol describes the coupling of Methyl 2-ethynylisonicotinate with a 5-halo-2,4-diaminopyrimidine intermediate.
Materials:
-
5-bromo-N2-(substituted)-N4-(substituted)-pyrimidine-2,4-diamine (1.0 eq)
-
Methyl 2-ethynylisonicotinate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the 5-bromopyrimidine derivative and Methyl 2-ethynylisonicotinate in anhydrous DMF and Et₃N are added CuI and Pd(PPh₃)₂Cl₂.
-
The reaction mixture is heated under an inert atmosphere until the reaction is complete.
-
The mixture is cooled to room temperature, diluted with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the desired 5-(pyridin-2-ylethynyl)pyrimidine core.
Visualizing the Synthetic Pathway
Caption: Synthetic route to the FAK inhibitor core via Sonogashira coupling.
Conclusion
References
-
Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - NIH. Available from: [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central. Available from: [Link]
-
FAK inhibitor, PF-562271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed. Available from: [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - MDPI. Available from: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available from: [Link]
-
Synthesis of 2,4,5-trisubstituted pyrimidines | Request PDF - ResearchGate. Available from: [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchGate. Available from: [Link]
-
Abstract A86: Design, synthesis, and SAR of focal adhesion kinase (FAK) inhibitors. Available from: [Link]
-
Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available from: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - NIH. Available from: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available from: [Link]
-
PDF 1014.01 K - International Journal of New Chemistry. Available from: [Link]
-
Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines | Request PDF - ResearchGate. Available from: [Link]
-
Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed. Available from: [Link]
-
Microwave-Enhanced Sonogashira Coupling Reaction of Substituted Pyrimidinones and Pyrimidine Nucleosides | Request PDF - ResearchGate. Available from: [Link]
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- 2. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-ethynylisonicotinate
This guide provides a detailed operational and disposal plan for Methyl 2-ethynylisonicotinate (CAS RN: 1256810-92-0), a compound of interest for researchers in medicinal chemistry and drug development. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined are based on the known hazards of pyridine and acetylenic compounds, and align with federal and institutional safety standards.
Hazard Identification and Risk Assessment: A Dual-Functional Moiety
Methyl 2-ethynylisonicotinate incorporates two key chemical functionalities that dictate its hazard profile and disposal requirements: a pyridine ring and an ethynyl (acetylene) group.
-
Pyridine Core: The pyridine moiety classifies the compound as a heterocyclic amine. Pyridine and its derivatives are recognized for their potential toxicity and are often harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can act as skin and eye irritants.[1]
-
Ethynyl Group: Acetylenic compounds contain a carbon-carbon triple bond, which can be highly reactive. While the terminal alkyne in this molecule is stabilized by the aromatic ring, acetylenic compounds, in general, must be handled with care to avoid conditions that could lead to hazardous reactions, such as contact with certain metals or exposure to high heat and pressure.[3][4]
Based on available safety information, Methyl 2-ethynylisonicotinate is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Therefore, all waste streams containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .
Quantitative Data and Safety Summary
The following table provides an at-a-glance summary of critical safety and disposal information for laboratory personnel.
| Parameter | Information | Reference |
| Chemical Name | Methyl 2-ethynylisonicotinate | |
| CAS Number | 1256810-92-0 | |
| Molecular Formula | C₉H₇NO₂ | |
| Hazard Class | Harmful, Irritant | |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration) | [2][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [5] |
| Engineering Controls | Chemical Fume Hood | [5][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing Methyl 2-ethynylisonicotinate for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. If significant handling is required, consider double-gloving.[1]
-
Body Protection: A fully-buttoned, long-sleeved lab coat must be worn to protect from skin contact.
-
Respiratory Protection: All handling of solid material or concentrated solutions should be performed in a fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of Methyl 2-ethynylisonicotinate must follow a "cradle-to-grave" approach as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to prevent accidental hazardous reactions.
-
Solid Waste: Collect unused or expired solid Methyl 2-ethynylisonicotinate, along with any contaminated weigh boats, spatulas, or wipes, in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[1][10]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.[10]
-
Contaminated PPE: Dispose of contaminated gloves and disposable lab coats in a designated hazardous waste bag for incineration.
Step 2: Container Selection and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[10][11]
-
Container Type: Use high-density polyethylene (HDPE) or glass containers for liquid waste.
-
Labeling: All containers must be clearly and accurately labeled.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-ethynylisonicotinate" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste
-
The date waste was first added to the container
-
The associated hazards (e.g., "Harmful," "Irritant")
-
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]
-
Location: The SAA must be a secure, secondary containment area away from general lab traffic.
-
Container Management: Keep waste containers closed at all times except when adding waste.[11]
-
Inspection: Regularly inspect the SAA for any signs of leaks, spills, or container degradation.[10]
Step 4: Spill Management
In the event of a spill, immediate and proper response is crucial.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Containment (for small spills): If the spill is small and you are trained to handle it, don appropriate PPE. Contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Step 5: Final Disposal Coordination
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3]
-
Do Not:
-
Procedure: Schedule a pickup with your EHS office for the properly segregated and labeled waste containers. They will ensure the waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[2]
Regulatory Framework: OSHA and EPA Compliance
This disposal plan is designed to comply with two primary federal regulations:
-
OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[6] This guide serves as a component of a compliant CHP by outlining standard operating procedures for waste disposal.
-
EPA 40 CFR Parts 260-273: These regulations, under RCRA, establish the national system for managing hazardous waste from generation to final disposal.[7] As the generator of the waste, you are legally responsible for its safe management until it is properly disposed of.[8]
Disposal Workflow Diagram
The following diagram illustrates the required workflow for the proper disposal of Methyl 2-ethynylisonicotinate.
Sources
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- 2. atsdr.cdc.gov [atsdr.cdc.gov]
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A Researcher's Guide to Handling Methyl 2-ethynylisonicotinate: A Focus on Personal Protective Equipment and Safe Operations
Welcome to a comprehensive guide designed for the precise and safe handling of Methyl 2-ethynylisonicotinate. As a specialized heterocyclic building block, this compound is integral to advancing drug discovery and materials science. However, its unique chemical structure—featuring a pyridine ring and an ethynyl group—necessitates a robust and informed approach to safety. This document moves beyond a simple checklist to provide a deep, procedural framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that your innovative research is built on a foundation of safety and scientific integrity.
Hazard Profile: An Expert Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Pyridine derivatives are known to cause skin and serious eye irritation.[1][3][4]
-
Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[1][4]
-
Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[5]
-
Combustibility: While the flashpoint of this specific compound is unknown, related compounds like 2-ethynylpyridine are combustible liquids.[1][6] Therefore, it should be treated as potentially combustible.
The Core of Safety: Your PPE Ensemble
Personal protective equipment is the final barrier between you and a potential chemical exposure. It must be selected and used in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary safety measure is the mandatory use of a properly functioning and certified laboratory chemical fume hood.[2][7][8] This control minimizes the inhalation of vapors and contains any potential spills. All handling of Methyl 2-ethynylisonicotinate, from weighing to solution preparation, must occur within the fume hood.
Step-by-Step PPE Protocol
-
Respiratory Protection:
-
Standard Operations: Work within a chemical fume hood eliminates the need for a respirator during routine handling.[8]
-
Non-Routine Events: In the event of a large spill or a failure of ventilation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[3][9] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[9][10][11] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes or working with a reaction under pressure), a full-face shield should be worn in addition to chemical splash goggles.
-
-
Hand Protection: Glove selection is critical. While nitrile gloves are a common laboratory choice, pyridine and its derivatives can degrade them. For direct or prolonged contact, more robust materials are recommended.[2][7][8]
Glove Material Recommended Use Case Rationale Nitrile Gloves Acceptable for incidental contact (e.g., handling sealed containers). Must be changed immediately upon contamination.[7] Provides a minimal barrier; however, pyridine derivatives can permeate nitrile rubber over time. Butyl Rubber Recommended for direct handling , such as weighing, transfers, and spill cleanup.[8] Offers superior resistance to a wide range of chemicals, including pyridine. Neoprene A suitable alternative to butyl rubber for direct handling.[2] Provides good chemical resistance, particularly to acids and bases. Expert Tip: Always double-glove when handling this compound. The outer glove can be removed and replaced if contaminated, protecting the inner glove and your skin. Wash hands thoroughly with soap and water after removing gloves.[5][12]
-
Body Protection:
Operational Plan: A Step-by-Step Workflow
This section details the procedural flow for safely incorporating Methyl 2-ethynylisonicotinate into your research.
Workflow for Handling Methyl 2-ethynylisonicotinate
Caption: A procedural workflow for the safe handling of Methyl 2-ethynylisonicotinate.
Spill Management
Even with meticulous planning, spills can occur.
-
Small Spills (<10 mL inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[10][13]
-
Collect the contaminated absorbent material into a designated, sealed container for hazardous waste.[10]
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>10 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
Immediate action is critical in the event of an exposure.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a legal and ethical responsibility. Do not discharge chemical waste into drains or regular trash.[6][10]
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing Methyl 2-ethynylisonicotinate and any solvent rinses in a clearly labeled, sealed hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and weigh papers must be collected in a separate, sealed container labeled as solid hazardous waste.
-
-
Containerization: Use only compatible, leak-proof containers provided by your institution's EHS department.
-
Labeling and Disposal: Ensure all waste containers are accurately labeled with the full chemical name and concentration. Follow your institution's specific procedures for chemical waste pickup and disposal.[9]
This guide provides a robust framework for handling Methyl 2-ethynylisonicotinate. By integrating these principles of engineering controls, diligent PPE use, and procedural discipline, you can ensure a safe environment for your groundbreaking research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Ethynylpyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Chemwatch. 4-METHYLANISOLE GHS Safety Data Sheet. [Link]
-
ChemCentral. (2020, August 13). SAFETY DATA SHEET - METHYL ETHYL KETONE. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
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- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
